Thalidomide-O-amido-C8-NH2
描述
属性
IUPAC Name |
N-(8-aminooctyl)-2-[2-(2,6-dioxopiperidin-3-yl)-1,3-dioxoisoindol-4-yl]oxyacetamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H30N4O6/c24-12-5-3-1-2-4-6-13-25-19(29)14-33-17-9-7-8-15-20(17)23(32)27(22(15)31)16-10-11-18(28)26-21(16)30/h7-9,16H,1-6,10-14,24H2,(H,25,29)(H,26,28,30) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QTUVCTXXMOZFHS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(=O)NC(=O)C1N2C(=O)C3=C(C2=O)C(=CC=C3)OCC(=O)NCCCCCCCCN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H30N4O6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID501112841 | |
| Record name | N-(8-Aminooctyl)-2-[[2-(2,6-dioxo-3-piperidinyl)-2,3-dihydro-1,3-dioxo-1H-isoindol-4-yl]oxy]acetamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID501112841 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
458.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1950635-15-0 | |
| Record name | N-(8-Aminooctyl)-2-[[2-(2,6-dioxo-3-piperidinyl)-2,3-dihydro-1,3-dioxo-1H-isoindol-4-yl]oxy]acetamide | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1950635-15-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | N-(8-Aminooctyl)-2-[[2-(2,6-dioxo-3-piperidinyl)-2,3-dihydro-1,3-dioxo-1H-isoindol-4-yl]oxy]acetamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID501112841 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-depth Technical Guide to the Mechanism of Action of Thalidomide-O-amido-C8-NH2 in Targeted Protein Degradation
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
"Thalidomide-O-amido-C8-NH2" is a key chemical tool in the rapidly advancing field of targeted protein degradation (TPD). It is not a therapeutic agent in itself, but rather a synthetic building block used in the creation of Proteolysis Targeting Chimeras (PROTACs). This molecule comprises the E3 ligase-binding motif of thalidomide, which specifically recruits the Cereblon (CRBN) E3 ubiquitin ligase, and a C8 aliphatic linker terminating in a primary amine. This amine group serves as a versatile chemical handle for conjugation to a ligand that targets a specific protein of interest (POI). The resulting PROTAC hijacks the cell's ubiquitin-proteasome system to induce the degradation of the target protein. This guide provides a comprehensive overview of the mechanism of action, experimental protocols for its application, and relevant quantitative data for the development of CRBN-recruiting PROTACs.
The Role of this compound in PROTAC Technology
PROTACs are heterobifunctional molecules that simultaneously bind to a target protein and an E3 ubiquitin ligase, thereby inducing the formation of a ternary complex. This proximity facilitates the transfer of ubiquitin from the E2-conjugating enzyme to the target protein, marking it for degradation by the 26S proteasome.
"this compound" provides the Cereblon-binding component and a linker for PROTAC synthesis.[1][2] The thalidomide moiety binds to the CRBN subunit of the CUL4A-DDB1-CRBN E3 ubiquitin ligase complex.[3][4] The C8 amine linker allows for the covalent attachment of a warhead that recognizes a specific protein of interest.[2]
Core Mechanism of Action: The PROTAC-Induced Degradation Pathway
The mechanism of action of a PROTAC synthesized from "this compound" can be dissected into the following key steps:
-
Ternary Complex Formation: The PROTAC, by virtue of its two distinct ligands, facilitates the formation of a ternary complex between the CRBN E3 ligase and the target protein. The C8 linker plays a crucial role in enabling a productive orientation of the two proteins.
-
Ubiquitination of the Target Protein: Within the ternary complex, the E3 ligase enzymatic machinery is brought into close proximity to the target protein. This leads to the poly-ubiquitination of the target protein, typically on surface-exposed lysine residues.
-
Proteasomal Degradation: The poly-ubiquitin chain acts as a recognition signal for the 26S proteasome. The proteasome then unfolds and degrades the target protein into small peptides, effectively eliminating it from the cell.
-
PROTAC Recycling: After the degradation of the target protein, the PROTAC is released and can engage another target protein and E3 ligase, acting catalytically to induce multiple rounds of degradation.
Below is a diagram illustrating this signaling pathway.
Caption: PROTAC-mediated protein degradation pathway.
Quantitative Data: Binding Affinities of Cereblon Ligands
| Compound | IC50 (nM) for CRBN Binding | Reference |
| Thalidomide | 22.4 | [5] |
| (S)-thalidomide | 11.0 | [5] |
| (R)-thalidomide | 200.4 | [5] |
| Pomalidomide | 6.4 | [5] |
| Lenalidomide | 8.9 | [5] |
| CC-885 | 0.43 | [5] |
Table 1: Inhibitory concentration (IC50) values of various ligands for binding to the Cereblon (CRBN) E3 ligase, as determined by a time-resolved fluorescence resonance energy transfer (TR-FRET) assay.[5]
Experimental Protocols
This section provides detailed methodologies for the synthesis and characterization of a PROTAC using "this compound".
PROTAC Synthesis via Amide Coupling
This protocol describes a general method for coupling a carboxylic acid-functionalized target protein ligand to the primary amine of "this compound".
Caption: General workflow for PROTAC synthesis.
Materials:
-
This compound
-
Target Protein Ligand with a carboxylic acid moiety
-
HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)
-
DIPEA (N,N-Diisopropylethylamine)
-
Anhydrous DMF (N,N-Dimethylformamide)
-
HPLC-grade solvents for purification
-
LC-MS and NMR for characterization
Procedure:
-
Dissolve the target protein ligand-COOH (1 equivalent) in anhydrous DMF.
-
Add HATU (1.2 equivalents) and DIPEA (3 equivalents) to the solution and stir for 5 minutes at room temperature.
-
Add a solution of this compound (1 equivalent) in anhydrous DMF to the reaction mixture.
-
Stir the reaction at room temperature for 4-12 hours, monitoring the reaction progress by LC-MS.
-
Upon completion, quench the reaction with water and extract the product with an appropriate organic solvent (e.g., ethyl acetate).
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by reverse-phase HPLC to obtain the final PROTAC.
-
Confirm the identity and purity of the final PROTAC by LC-MS and NMR spectroscopy.
Western Blot Analysis of PROTAC-Mediated Protein Degradation
This protocol is used to assess the ability of the synthesized PROTAC to induce the degradation of the target protein in a cellular context.[6][7]
Caption: Experimental workflow for Western blot analysis.
Materials:
-
Cell line expressing the target protein
-
Synthesized PROTAC
-
DMSO (vehicle control)
-
Cell lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
BCA protein assay kit
-
SDS-PAGE gels and electrophoresis apparatus
-
PVDF or nitrocellulose membrane
-
Blocking buffer (e.g., 5% non-fat milk in TBST)
-
Primary antibody against the target protein
-
Primary antibody against a loading control (e.g., GAPDH, β-actin)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
Procedure:
-
Plate cells at an appropriate density and allow them to adhere overnight.
-
Treat cells with increasing concentrations of the PROTAC or DMSO for a specified time (e.g., 24 hours).
-
Wash cells with ice-cold PBS and lyse them with lysis buffer.
-
Determine the protein concentration of each lysate using a BCA assay.
-
Normalize protein concentrations and prepare samples for SDS-PAGE by adding Laemmli buffer and boiling.
-
Separate proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies against the target protein and a loading control overnight at 4°C.
-
Wash the membrane and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane and detect the protein bands using a chemiluminescent substrate and an imaging system.
-
Quantify the band intensities using densitometry software and normalize the target protein levels to the loading control.
Co-Immunoprecipitation (Co-IP) to Confirm Ternary Complex Formation
This protocol is designed to demonstrate the PROTAC-dependent interaction between the target protein and the E3 ligase.[8][9][10]
Materials:
-
Cell line expressing the target protein and CRBN
-
Synthesized PROTAC
-
Cell lysis buffer for Co-IP (non-denaturing)
-
Antibody against the target protein or CRBN for immunoprecipitation
-
Protein A/G magnetic beads
-
Wash buffer
-
Elution buffer
-
SDS-PAGE and Western blot reagents
Procedure:
-
Treat cells with the PROTAC or DMSO for a short period (e.g., 2-4 hours).
-
Lyse the cells with a non-denaturing lysis buffer.
-
Pre-clear the lysates with protein A/G beads.
-
Incubate the pre-cleared lysates with an antibody against either the target protein or CRBN overnight at 4°C.
-
Add protein A/G beads to capture the antibody-protein complexes.
-
Wash the beads several times with wash buffer to remove non-specific binding.
-
Elute the protein complexes from the beads.
-
Analyze the eluates by Western blot, probing for the presence of the target protein, CRBN, and other components of the E3 ligase complex. An increased co-precipitation of the non-immunoprecipitated protein in the presence of the PROTAC indicates the formation of the ternary complex.
Conclusion
"this compound" is a valuable research tool for the development of PROTACs that recruit the Cereblon E3 ubiquitin ligase. Its thalidomide moiety provides a well-characterized and potent binder to CRBN, while the C8 amine linker offers a convenient point of attachment for target-specific ligands. The protocols and data presented in this guide provide a solid foundation for researchers to synthesize and evaluate novel PROTACs for targeted protein degradation, a promising therapeutic modality for a wide range of diseases.
References
- 1. Protein Degrader [proteomics.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Evolution of Cereblon-Mediated Protein Degradation as a Therapeutic Modality - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Development of BODIPY FL Thalidomide as a High-Affinity Fluorescent Probe for Cereblon in a Time-Resolved Fluorescence Resonance Energy Transfer Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. tandfonline.com [tandfonline.com]
- 9. An In Vitro Pull-down Assay of the E3 Ligase:PROTAC:Substrate Ternary Complex to Identify Effective PROTACs | Springer Nature Experiments [experiments.springernature.com]
- 10. researchgate.net [researchgate.net]
The Role of Thalidomide-O-amido-C8-NH2 in Modern Drug Discovery: A Technical Guide to PROTAC Development
For Researchers, Scientists, and Drug Development Professionals
Abstract
Thalidomide-O-amido-C8-NH2 is a pivotal chemical tool in contemporary biomedical research, primarily serving as a key building block in the synthesis of Proteolysis Targeting Chimeras (PROTACs). This heterobifunctional molecule comprises a thalidomide-based ligand that recruits the Cereblon (CRBN) E3 ubiquitin ligase, connected via an eight-carbon alkyl linker to a terminal primary amine. This amine group provides a versatile conjugation point for attaching a ligand that targets a specific protein of interest (POI). By facilitating the proximity-induced ubiquitination and subsequent proteasomal degradation of the POI, PROTACs synthesized with this building block offer a powerful strategy for targeted protein degradation, a therapeutic modality with the potential to address previously "undruggable" targets. This guide provides an in-depth overview of the application of this compound in research, focusing on the synthesis, mechanism of action, and characterization of the resulting PROTACs, using the CDK4/6 degrader BSJ-03-204 as a case study.
Core Concept: PROTACs and the Ubiquitin-Proteasome System
Proteolysis Targeting Chimeras (PROTACs) are innovative therapeutic agents that leverage the cell's natural protein disposal machinery, the ubiquitin-proteasome system (UPS), to eliminate specific proteins. Unlike traditional inhibitors that merely block a protein's function, PROTACs lead to the physical removal of the target protein.
A PROTAC molecule consists of three key components:
-
A ligand for the Protein of Interest (POI): This "warhead" selectively binds to the target protein.
-
A ligand for an E3 Ubiquitin Ligase: This component recruits an E3 ligase, a key enzyme in the UPS.
-
A linker: This chemical tether connects the POI ligand and the E3 ligase ligand.
This compound serves as a pre-fabricated E3 ligase ligand and linker combination. The thalidomide moiety binds to Cereblon (CRBN), a substrate receptor of the CRL4-CRBN E3 ubiquitin ligase complex. The C8 alkyl linker provides spatial separation, and the terminal amine enables covalent attachment to a POI ligand.
The general mechanism of action for a PROTAC synthesized using this compound is as follows:
-
Ternary Complex Formation: The PROTAC simultaneously binds to the POI and the CRBN E3 ligase, forming a transient ternary complex.
-
Ubiquitination: The close proximity induced by the PROTAC allows the E3 ligase to transfer ubiquitin molecules from a ubiquitin-conjugating enzyme (E2) to lysine residues on the surface of the POI.
-
Proteasomal Degradation: The polyubiquitinated POI is recognized by the 26S proteasome, which unfolds and degrades the protein into small peptides. The PROTAC molecule is then released and can participate in further catalytic cycles of degradation.
Synthesis of a PROTAC Using this compound: A Case Study of BSJ-03-204
BSJ-03-204 is a potent and selective dual degrader of Cyclin-Dependent Kinase 4 and 6 (CDK4/6), which are key regulators of the cell cycle and are implicated in various cancers.[1][2] This PROTAC utilizes the CDK4/6 inhibitor palbociclib as the POI ligand and a thalidomide-based moiety to recruit CRBN, connected by a linker analogous to the C8 chain in this compound.
The synthesis of a PROTAC like BSJ-03-204 from this compound and a POI ligand with a suitable functional group (e.g., a carboxylic acid) typically involves a standard amide bond formation.
Quantitative Data and Characterization
The efficacy of a PROTAC is assessed through a series of in vitro and cellular assays. The following tables summarize key quantitative data for the CDK4/6 degrader BSJ-03-204, which exemplifies the type of data generated for PROTACs synthesized using a Thalidomide-C8-amine building block.
Table 1: In Vitro Kinase Inhibition
| Compound | Target | IC50 (nM) |
| BSJ-03-204 | CDK4/D1 | 26.9[1][3][4] |
| BSJ-03-204 | CDK6/D1 | 10.4[1][3][4] |
Table 2: Cellular Activity
| Cell Line | Assay | Parameter | Value |
| Mantle Cell Lymphoma (MCL) | Proliferation | Anti-proliferative effect | Potent[1][3] |
| - | Cell Cycle | G1 Arrest | Potent Induction[1][3] |
| 1222 (PDAC Model) | Protein Degradation | CDK4 Degradation | Potent[2] |
| 1222 (PDAC Model) | Protein Degradation | CDK6 Degradation | Potent[2] |
Experimental Protocols
Detailed methodologies are crucial for the evaluation of PROTACs. Below are representative protocols for key experiments used to characterize a PROTAC like BSJ-03-204.
Western Blot for Protein Degradation
This is the most common method to visualize and quantify the degradation of the target protein.
Objective: To determine the dose-dependent degradation of a POI (e.g., CDK4/6) in cells treated with the PROTAC.
Methodology:
-
Cell Culture and Treatment: Plate cells (e.g., 1222 PDAC cells) in 6-well plates and allow them to adhere overnight. Treat the cells with increasing concentrations of the PROTAC (e.g., 0, 10, 50, 100, 250, 500 nM of BSJ-03-204) for a specified time (e.g., 18 or 48 hours).[2]
-
Cell Lysis: Wash the cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA protein assay.
-
SDS-PAGE and Western Blot:
-
Normalize protein amounts and prepare samples with Laemmli buffer.
-
Separate proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.
-
Incubate the membrane with primary antibodies against the POI (e.g., anti-CDK4, anti-CDK6) and a loading control (e.g., anti-GAPDH, anti-β-actin) overnight at 4°C.
-
Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
-
Detection and Analysis:
-
Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Quantify the band intensities using densitometry software. Normalize the POI band intensity to the loading control.
-
Calculate the percentage of remaining protein relative to the vehicle-treated control to determine DC50 (concentration for 50% degradation) and Dmax (maximum degradation).
-
In Vitro Ubiquitination Assay
This assay directly confirms that the PROTAC facilitates the ubiquitination of the POI in a cell-free system.
Objective: To demonstrate that the PROTAC induces the formation of a ternary complex and subsequent ubiquitination of the POI by the recruited E3 ligase.
Methodology:
-
Reaction Setup: In a microcentrifuge tube, combine recombinant E1 activating enzyme, E2 conjugating enzyme (e.g., UbcH5a), ubiquitin, recombinant CRL4-CRBN complex, recombinant POI (e.g., CDK6), and an ATP-regenerating system in ubiquitination buffer.
-
PROTAC Addition: Add the PROTAC at various concentrations to the reaction mixtures. Include negative controls such as vehicle (DMSO), POI ligand alone, and a non-functional PROTAC analog.
-
Incubation: Incubate the reactions at 37°C for a specified time (e.g., 1-2 hours).
-
Analysis:
-
Stop the reaction by adding SDS-PAGE loading buffer and boiling the samples.
-
Analyze the reaction products by Western blot using an antibody specific for the POI.
-
A high-molecular-weight smear or distinct bands above the unmodified POI band indicate polyubiquitination.
-
Fluorescence Polarization (FP) Binding Assay
FP assays are used to quantify the binding affinities between the PROTAC, the POI, and the E3 ligase.
Objective: To determine the dissociation constants (Kd) for the binary (PROTAC-POI, PROTAC-CRBN) and ternary (POI-PROTAC-CRBN) complexes.
Methodology:
-
Probe Preparation: A fluorescently labeled tracer is required. This can be a fluorescently tagged version of the POI ligand or the E3 ligase ligand.
-
Assay Setup: In a microplate, add a fixed concentration of the fluorescent probe and the protein it binds to (e.g., fluorescently labeled palbociclib and CDK6).
-
Competition: Add increasing concentrations of the unlabeled competitor (the PROTAC).
-
Measurement: Measure the fluorescence polarization of each well using a plate reader. As the unlabeled PROTAC displaces the fluorescent probe from the protein, the polarization value will decrease.
-
Data Analysis: Plot the change in polarization against the concentration of the PROTAC and fit the data to a suitable binding model to calculate the inhibition constant (Ki) or dissociation constant (Kd).
Conclusion
This compound is a valuable and widely used building block in the development of PROTACs. Its thalidomide moiety effectively recruits the CRBN E3 ligase, while the C8 alkyl linker provides a flexible and synthetically tractable means of connecting to a variety of POI ligands. The case study of the CDK4/6 degrader BSJ-03-204 illustrates the successful application of such a building block in creating a potent and selective targeted protein degrader. The experimental protocols outlined in this guide provide a foundational framework for researchers to characterize and optimize novel PROTACs, thereby advancing the field of targeted protein degradation and opening new avenues for therapeutic intervention.
References
The Role of Thalidomide-O-amido-C8-NH2 as a Cereblon E3 Ligase Ligand: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Proteolysis-targeting chimeras (PROTACs) have emerged as a revolutionary therapeutic modality, offering the ability to specifically eliminate target proteins rather than merely inhibiting them. This is achieved by hijacking the cell's natural protein disposal system, the ubiquitin-proteasome pathway. A critical component of a PROTAC is the E3 ligase ligand, which recruits an E3 ubiquitin ligase to the protein of interest. Thalidomide and its analogs, known as immunomodulatory drugs (IMiDs), are potent binders of the Cereblon (CRBN) E3 ligase, a substrate receptor of the CUL4-DDB1 E3 ubiquitin ligase complex.
This technical guide provides an in-depth overview of "Thalidomide-O-amido-C8-NH2," a synthetic E3 ligase ligand-linker conjugate designed for the facile development of PROTACs. This molecule incorporates the thalidomide moiety for CRBN recruitment and a C8 aliphatic chain with a terminal amine, providing a versatile attachment point for a ligand targeting a protein of interest.
Core Concepts: The PROTAC Mechanism of Action
PROTACs are heterobifunctional molecules composed of three key elements: a ligand for the target protein (the "warhead"), a ligand for an E3 ubiquitin ligase, and a linker connecting them. The binding of the PROTAC to both the target protein and the E3 ligase brings them into close proximity, forming a ternary complex. This proximity facilitates the transfer of ubiquitin from an E2 ubiquitin-conjugating enzyme to the target protein. The resulting polyubiquitinated protein is then recognized and degraded by the 26S proteasome.
Quantitative Data: Binding Affinities of Cereblon Ligands
| Ligand | Assay Type | IC50 (nM) | Kd (nM) | Reference |
| Thalidomide | TR-FRET | 22.4 | - | [1] |
| Pomalidomide | TR-FRET | 6.4 | - | [1] |
| Lenalidomide | TR-FRET | 8.9 | - | [1] |
| (S)-thalidomide | Biochemical | - | ~10-fold stronger than (R)-enantiomer | [2] |
| (R)-thalidomide | Biochemical | - | - | [2] |
Note: IC50 and Kd values can vary depending on the specific assay conditions and protein constructs used.
Experimental Protocols
Synthesis of this compound based PROTACs
The synthesis of a PROTAC using this compound typically involves a standard amide coupling reaction between the terminal amine of the linker and a carboxylic acid on the warhead targeting the protein of interest.
Materials:
-
This compound
-
Warhead with a carboxylic acid functional group
-
Coupling agents (e.g., HATU, HBTU)
-
Base (e.g., DIPEA)
-
Anhydrous solvent (e.g., DMF)
-
HPLC for purification
-
LC-MS and NMR for characterization
Protocol:
-
Dissolve the warhead-COOH (1 equivalent) in anhydrous DMF.
-
Add the coupling agent (e.g., HATU, 1.1 equivalents) and the base (e.g., DIPEA, 2 equivalents).
-
Stir the mixture at room temperature for 10-15 minutes to activate the carboxylic acid.
-
Add a solution of this compound (1 equivalent) in anhydrous DMF to the reaction mixture.
-
Stir the reaction at room temperature for 2-12 hours, monitoring the progress by LC-MS.
-
Upon completion, quench the reaction with water and extract the product with an organic solvent (e.g., ethyl acetate).
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by reverse-phase HPLC to obtain the final PROTAC.
-
Confirm the identity and purity of the final PROTAC by LC-MS and NMR spectroscopy.
Cereblon Binding Affinity Assessment: Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) Assay
This assay measures the binding of a test compound to Cereblon by competing with a fluorescently labeled tracer.
Materials:
-
Recombinant His-tagged Cereblon (CRBN)
-
Fluorescently labeled thalidomide analog (tracer)
-
Terbium-conjugated anti-His antibody
-
Test compounds (including this compound)
-
Assay buffer
-
384-well low-volume plates
Protocol:
-
Prepare serial dilutions of the test compounds in assay buffer.
-
In a 384-well plate, add the test compound dilutions.
-
Add a pre-mixed solution of His-CRBN and the terbium-conjugated anti-His antibody to each well.
-
Incubate for a defined period (e.g., 30 minutes) at room temperature.
-
Add the fluorescently labeled thalidomide tracer to all wells.
-
Incubate for a further period (e.g., 60-120 minutes) at room temperature, protected from light.
-
Measure the TR-FRET signal on a compatible plate reader (excitation at ~340 nm, emission at ~620 nm for terbium and ~665 nm for the tracer).
-
Calculate the ratio of the acceptor to donor emission signals.
-
Plot the TR-FRET ratio against the log of the test compound concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.
Protein Degradation Assessment: Western Blot
This is the gold standard for confirming and quantifying the degradation of the target protein.
Materials:
-
Cell line expressing the protein of interest
-
PROTAC stock solution in DMSO
-
Cell lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels and running buffer
-
PVDF or nitrocellulose membrane
-
Transfer buffer
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibody against the protein of interest
-
Primary antibody against a loading control (e.g., GAPDH, β-actin)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
Protocol:
-
Seed cells in a multi-well plate and allow them to adhere overnight.
-
Treat the cells with a serial dilution of the PROTAC or vehicle control (DMSO) for a specified time (e.g., 24 hours).
-
Wash the cells with ice-cold PBS and lyse them with lysis buffer.
-
Clarify the lysates by centrifugation and collect the supernatant.
-
Determine the protein concentration of each lysate using a BCA assay.
-
Normalize the protein concentration of all samples and prepare them for SDS-PAGE by adding Laemmli buffer and boiling.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody against the target protein overnight at 4°C.
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane and detect the signal using a chemiluminescent substrate and an imaging system.
-
Strip the membrane and re-probe with the loading control antibody.
-
Quantify the band intensities and normalize the target protein levels to the loading control. Calculate the percentage of degradation relative to the vehicle control to determine the DC50 (concentration for 50% degradation) and Dmax (maximum degradation).
Conclusion
This compound is a valuable tool for researchers in the field of targeted protein degradation. Its pre-functionalized nature simplifies the synthesis of Cereblon-recruiting PROTACs, enabling the rapid exploration of new protein targets. By understanding the underlying principles of PROTAC action and employing robust experimental methodologies as outlined in this guide, scientists can effectively design and evaluate novel degraders with significant therapeutic potential. The provided protocols and reference data serve as a foundation for the successful implementation of this technology in drug discovery and chemical biology.
References
The Synthesis and Application of Thalidomide-O-amido-C8-NH2: A Technical Guide for Drug Discovery Professionals
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals on the Core Principles and Methodologies Associated with Thalidomide-O-amido-C8-NH2, a Key Building Block in Targeted Protein Degradation.
Introduction
This compound, systematically named N-(8-aminooctyl)-2-((2-(2,6-dioxopiperidin-3-yl)-1,3-dioxoisoindolin-4-yl)oxy)acetamide, has emerged as a critical chemical tool in the rapidly advancing field of targeted protein degradation (TPD). It serves as a prefabricated E3 ligase ligand-linker conjugate, specifically designed for the synthesis of Proteolysis Targeting Chimeras (PROTACs). This guide provides a comprehensive overview of its discovery (as a key synthetic intermediate), synthesis, and application, with a focus on the technical details required by researchers in drug development.
PROTACs are heterobifunctional molecules that hijack the cell's natural protein disposal system to eliminate disease-causing proteins. They consist of three key components: a ligand that binds to a target protein, a ligand that recruits an E3 ubiquitin ligase, and a linker that connects the two. This compound provides the E3 ligase-recruiting component (the thalidomide moiety which binds to Cereblon [CRBN]) pre-functionalized with a flexible eight-carbon alkyl linker terminating in a primary amine. This terminal amine group serves as a versatile chemical handle for conjugation to a target protein ligand, streamlining the synthesis of novel PROTACs.
Physicochemical Properties and Data
| Property | Value | Source |
| IUPAC Name | N-(8-aminooctyl)-2-((2-(2,6-dioxopiperidin-3-yl)-1,3-dioxoisoindolin-4-yl)oxy)acetamide | N/A |
| Molecular Formula | C23H30N4O6 | N/A |
| Molecular Weight | 458.51 g/mol | N/A |
| CAS Number | 1950635-15-0 | N/A |
| Parent Compound | Thalidomide | N/A |
| E3 Ligase Target | Cereblon (CRBN) | N/A |
Table 1: Physicochemical Properties of this compound
| Compound | Binding Affinity (Kd) to CRBN | Assay Method |
| Thalidomide | ~1.8 µM | Isothermal Titration Calorimetry (ITC) |
| Pomalidomide | ~0.3 µM | ITC |
| Lenalidomide | ~1.0 µM | ITC |
Table 2: Binding Affinities of Thalidomide and its Analogs to Cereblon (CRBN). This data provides a proxy for the expected binding affinity of the thalidomide moiety in the title compound.
Experimental Protocols
The synthesis of this compound involves a multi-step process. While a specific, detailed protocol for this exact molecule is not published in a single primary research article, a representative synthesis can be constructed based on established methods for similar thalidomide-linker conjugates. The following is a generalized, yet detailed, experimental protocol.
Synthesis of 4-hydroxythalidomide (Intermediate 1):
-
Reaction Setup: To a solution of 3-aminophthalic acid (1 equivalent) in glacial acetic acid, add 3-aminopiperidine-2,6-dione hydrochloride (1.1 equivalents) and sodium acetate (1.2 equivalents).
-
Reaction Conditions: Heat the mixture to reflux (approximately 120-140 °C) for 4-6 hours.
-
Work-up and Purification: Cool the reaction mixture to room temperature, pour it into ice-water, and collect the resulting precipitate by filtration. Wash the solid with water and then diethyl ether. The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water) to yield 4-hydroxythalidomide.
Synthesis of tert-butyl (8-aminooctyl)carbamate (Intermediate 2):
-
Reaction Setup: Dissolve 1,8-diaminooctane (1 equivalent) in a suitable solvent such as dichloromethane (DCM) or tetrahydrofuran (THF).
-
Reaction Conditions: Add a solution of di-tert-butyl dicarbonate (Boc2O) (0.9 equivalents to ensure mono-protection) in the same solvent dropwise at 0 °C. Allow the reaction to warm to room temperature and stir overnight.
-
Work-up and Purification: Concentrate the reaction mixture under reduced pressure. The residue can be purified by column chromatography on silica gel to isolate the mono-Boc-protected diamine.
Synthesis of tert-butyl (8-(2-((2-(2,6-dioxopiperidin-3-yl)-1,3-dioxoisoindolin-4-yl)oxy)acetamido)octyl)carbamate (Intermediate 3):
-
Alkylation: To a solution of 4-hydroxythalidomide (Intermediate 1, 1 equivalent) and potassium carbonate (2-3 equivalents) in dimethylformamide (DMF), add tert-butyl (2-bromoacetyl)carbamate (1.2 equivalents). Stir the mixture at room temperature for 12-16 hours.
-
Deprotection and Amide Coupling: The resulting intermediate is then deprotected using trifluoroacetic acid (TFA) in DCM. The deprotected amine is then coupled with tert-butyl (8-aminooctyl)carbamate (Intermediate 2) using a standard peptide coupling reagent such as HATU or HBTU in the presence of a base like diisopropylethylamine (DIPEA) in DMF.
Final Deprotection to Yield this compound:
-
Reaction Setup: Dissolve the Boc-protected intermediate (Intermediate 3) in a solution of trifluoroacetic acid (TFA) in dichloromethane (DCM) (e.g., 20% TFA in DCM).
-
Reaction Conditions: Stir the solution at room temperature for 1-2 hours.
-
Work-up and Purification: Remove the solvent and excess TFA under reduced pressure. The crude product can be purified by reverse-phase high-performance liquid chromatography (RP-HPLC) to yield the final product as a TFA salt.
Signaling Pathways and Experimental Workflows
The utility of this compound lies in its ability to be incorporated into PROTACs, which then modulate cellular signaling by inducing the degradation of a target protein.
Figure 1: Mechanism of action of a PROTAC utilizing a thalidomide-based E3 ligase binder.
The logical workflow for the discovery and development of a PROTAC using this compound involves several key stages, from initial design to biological evaluation.
Figure 2: A generalized workflow for the development of a PROTAC using this compound.
Conclusion
This compound is a valuable and versatile tool for the synthesis of PROTACs. Its pre-functionalized nature simplifies the synthetic process, allowing researchers to focus on the development and optimization of target-binding ligands. The thalidomide moiety provides a well-validated and potent means of recruiting the Cereblon E3 ligase, a cornerstone of many successful targeted protein degradation strategies. This guide provides a foundational understanding of the synthesis and application of this key molecule, empowering researchers to leverage its potential in the discovery of novel therapeutics. Further investigation into the specific biophysical properties of this and other linker-modified E3 ligase ligands will continue to refine the design of next-generation protein degraders.
The Strategic Application of Thalidomide-O-amido-C8-NH2 in PROTAC Development: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Proteolysis-targeting chimeras (PROTACs) have emerged as a transformative therapeutic modality, offering the ability to eliminate disease-causing proteins rather than merely inhibiting them. These heterobifunctional molecules co-opt the cell's natural ubiquitin-proteasome system to induce the degradation of specific protein targets.[1] A critical component of a PROTAC is the E3 ligase ligand, which recruits the enzymatic machinery responsible for tagging the target protein for destruction.
This technical guide focuses on "Thalidomide-O-amido-C8-NH2," a widely utilized building block in PROTAC design.[2] This molecule incorporates the Thalidomide scaffold, which effectively recruits the Cereblon (CRBN) E3 ubiquitin ligase, a key player in the ubiquitin-proteasome pathway.[3][] The "O-amido-C8-NH2" portion refers to an 8-carbon alkyl linker attached via an ether and amide linkage to the thalidomide core, terminating in a primary amine. This terminal amine provides a versatile chemical handle for the covalent attachment of a ligand designed to bind a specific protein of interest (POI), thus completing the PROTAC structure.
This document provides an in-depth overview of the core principles, experimental methodologies, and data interpretation relevant to the use of this compound in the development of novel protein degraders.
Core Concepts: The PROTAC Mechanism of Action
PROTACs function by inducing the formation of a ternary complex between the target protein (POI) and an E3 ubiquitin ligase.[5] This proximity, orchestrated by the PROTAC molecule, leads to the transfer of ubiquitin from an E2 ubiquitin-conjugating enzyme to lysine residues on the surface of the POI. The resulting polyubiquitinated protein is then recognized and degraded by the 26S proteasome.[3] The PROTAC molecule is subsequently released and can catalyze further rounds of degradation, a key advantage over traditional occupancy-based inhibitors.[1]
The signaling pathway for a PROTAC utilizing a thalidomide-based ligand like this compound to recruit the CRBN E3 ligase is depicted below.
Caption: PROTAC-mediated protein degradation pathway.
Quantitative Data in PROTAC Development
The efficacy of a PROTAC is primarily assessed by its ability to induce the degradation of the target protein. Key quantitative metrics include:
-
DC50: The concentration of the PROTAC that results in 50% degradation of the target protein.
-
Dmax: The maximum percentage of target protein degradation achieved.
-
Binding Affinity (Kd): The dissociation constant, which measures the strength of binding between the PROTAC and its respective targets (POI and E3 ligase), as well as the affinity of the ternary complex.
While specific degradation data for PROTACs using the precise "this compound" linker is proprietary to the researchers who synthesize them, the following tables provide representative data for thalidomide-based PROTACs targeting various proteins. This data illustrates the typical performance metrics evaluated.
Table 1: Degradation Performance of Representative Thalidomide-Based PROTACs
| PROTAC Target | Cell Line | DC50 | Dmax | Reference |
|---|---|---|---|---|
| BRD4 | HeLa | ~10-100 nM | >90% | [6] |
| IDO1 | Various | ~50-200 nM | ~80-95% | [6] |
| CDK4/6 | MM.1S | ~100-1000 nM | >80% |[7] |
Table 2: Binding Affinities of Thalidomide Derivatives to Cereblon (CRBN)
| Compound | Binding Assay | Kd (µM) | IC50 (µM) | Reference |
|---|---|---|---|---|
| Thalidomide | Isothermal Titration Calorimetry (ITC) | 1.0 | - | |
| Thalidomide | Surface Plasmon Resonance (SPR) | 0.16 | - | |
| Pomalidomide | Isothermal Titration Calorimetry (ITC) | 0.1 | - | |
| Lenalidomide | Isothermal Titration Calorimetry (ITC) | 0.3 | - |
| BODIPY FL Thalidomide | Time-Resolved FRET | 0.0036 | - |[2] |
Experimental Protocols
A robust experimental workflow is essential for the successful development and characterization of a novel PROTAC. This involves synthesis, biochemical and biophysical validation of binding, and cell-based assessment of protein degradation.
Caption: General experimental workflow for PROTAC development.
Protocol 1: PROTAC Synthesis via Amide Bond Formation
This protocol describes a general method for conjugating a protein of interest (POI) ligand containing a carboxylic acid to the terminal amine of this compound.
Materials:
-
This compound
-
POI ligand with a carboxylic acid functional group
-
Amide coupling reagents (e.g., HATU, HOBt)
-
Tertiary amine base (e.g., DIPEA)
-
Anhydrous solvent (e.g., DMF, DMSO)
-
Reaction vessel and stirring apparatus
-
HPLC for purification
-
LC-MS and NMR for characterization
Procedure:
-
Preparation: Ensure all glassware is dry and the reaction is performed under an inert atmosphere (e.g., argon or nitrogen).
-
Dissolution: Dissolve the POI ligand (1 equivalent) in the chosen anhydrous solvent.
-
Activation: Add the coupling reagents HATU (1.1 equivalents) and HOBt (1.1 equivalents), followed by the base DIPEA (2-3 equivalents). Stir the mixture at room temperature for 15-30 minutes to activate the carboxylic acid.
-
Addition of Amine: Add a solution of this compound (1 equivalent) in the anhydrous solvent to the reaction mixture.
-
Reaction: Stir the reaction at room temperature. Monitor the reaction progress using LC-MS until the starting materials are consumed (typically 2-12 hours).
-
Purification: Upon completion, quench the reaction and purify the crude product using reverse-phase HPLC to obtain the final PROTAC molecule.
-
Characterization: Confirm the identity and purity of the synthesized PROTAC using LC-MS and NMR spectroscopy.
Protocol 2: Western Blot for PROTAC-Induced Degradation
This protocol details the steps to quantify the degradation of a target protein in cells treated with a PROTAC.
Materials:
-
Cultured cells expressing the POI
-
Synthesized PROTAC and vehicle control (e.g., DMSO)
-
Cell culture reagents and plates (e.g., 6-well plates)
-
Ice-cold Phosphate-Buffered Saline (PBS)
-
Lysis buffer (e.g., RIPA) with protease and phosphatase inhibitors
-
BCA protein assay kit
-
Laemmli sample buffer
-
SDS-PAGE gels and electrophoresis apparatus
-
PVDF or nitrocellulose membranes and transfer apparatus
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibody against the POI
-
Primary antibody against a loading control (e.g., GAPDH, β-actin)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate (ECL) and imaging system
Procedure:
-
Cell Seeding and Treatment:
-
Plate cells at an appropriate density in 6-well plates to achieve 70-80% confluency at the time of harvest. Allow cells to adhere overnight.
-
Treat cells with a range of PROTAC concentrations (e.g., 0, 1, 10, 100, 1000 nM) for a specified time (e.g., 16-24 hours). Include a vehicle-only control.
-
-
Cell Lysis and Protein Quantification:
-
After treatment, aspirate the media and wash the cells with ice-cold PBS.
-
Add lysis buffer to each well, scrape the cells, and collect the lysate.
-
Incubate on ice for 30 minutes, then centrifuge to pellet cell debris.
-
Determine the protein concentration of the supernatant using a BCA assay.
-
-
Sample Preparation and SDS-PAGE:
-
Normalize the protein concentration of all samples with lysis buffer.
-
Add Laemmli sample buffer and boil at 95-100°C for 5-10 minutes.
-
Load equal amounts of protein (e.g., 20-30 µg) per lane onto an SDS-PAGE gel and run the electrophoresis.
-
-
Protein Transfer and Immunoblotting:
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody for the POI overnight at 4°C.
-
Wash the membrane with TBST and then incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Repeat the immunoblotting process for the loading control protein.
-
-
Detection and Analysis:
-
Apply the chemiluminescent substrate and capture the signal using an imaging system.
-
Quantify the band intensities using densitometry software.
-
Normalize the POI band intensity to the corresponding loading control.
-
Calculate the percentage of protein degradation relative to the vehicle-treated control.
-
Generate a dose-response curve to determine the DC50 and Dmax values.
-
Protocol 3: Ternary Complex Formation Analysis by Surface Plasmon Resonance (SPR)
This protocol provides a framework for assessing the formation and stability of the POI-PROTAC-CRBN ternary complex.
Materials:
-
SPR instrument and sensor chips (e.g., Series S Sensor Chip CM5)
-
Purified recombinant POI and CRBN-DDB1 complex
-
Synthesized PROTAC
-
SPR running buffer (e.g., HBS-EP+)
-
Immobilization reagents (EDC, NHS, ethanolamine)
Procedure:
-
Ligand Immobilization:
-
Immobilize the CRBN-DDB1 complex onto the sensor chip surface using standard amine coupling chemistry.
-
-
Binary Interaction Analysis (PROTAC to CRBN):
-
Inject a series of concentrations of the PROTAC over the immobilized CRBN surface to determine the binary binding affinity (Kd).
-
-
Ternary Interaction Analysis:
-
Prepare a series of solutions containing a fixed, saturating concentration of the POI mixed with varying concentrations of the PROTAC.
-
Inject these solutions over the immobilized CRBN surface.
-
The enhanced binding response compared to the PROTAC alone indicates ternary complex formation.
-
-
Data Analysis:
-
Fit the sensorgram data to appropriate binding models (e.g., 1:1 binding for binary, steady-state affinity for ternary) to determine kinetic parameters (ka, kd) and affinity (Kd).
-
Calculate the cooperativity factor (α), which is the ratio of the binary binding affinity of the PROTAC to CRBN in the absence and presence of the POI. A value of α > 1 indicates positive cooperativity, meaning the binding of the POI enhances the PROTAC's affinity for CRBN.
-
Conclusion
This compound is a valuable and versatile chemical tool for the construction of PROTACs that recruit the Cereblon E3 ligase. Its thalidomide core ensures effective engagement with CRBN, while the C8 amine linker provides a strategic and flexible attachment point for a diverse range of target-binding ligands. A systematic approach, combining rational design, chemical synthesis, and rigorous biophysical and cell-based evaluation, is critical to developing potent and selective protein degraders. The protocols and data presented in this guide offer a foundational framework for researchers to leverage this key building block in the pursuit of novel therapeutics based on targeted protein degradation.
References
- 1. file.medchemexpress.com [file.medchemexpress.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Major advances in targeted protein degradation: PROTACs, LYTACs, and MADTACs - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. Influence of Linker Attachment Points on the Stability and Neosubstrate Degradation of Cereblon Ligands - PMC [pmc.ncbi.nlm.nih.gov]
The Foundational Principles of Thalidomide-O-amido-C8-NH2 in Targeted Protein Degradation: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth exploration of the core principles underlying the use of "Thalidomide-O-amido-C8-NH2," a key chemical building block in the field of Targeted Protein Degradation (TPD). We will delve into its mechanism of action, relevant quantitative data, detailed experimental protocols for its application and evaluation, and visual representations of the critical pathways and workflows involved.
Core Concepts: The PROTAC Strategy and the Role of this compound
Targeted Protein Degradation has emerged as a revolutionary therapeutic modality, shifting the paradigm from protein inhibition to protein elimination. At the heart of this strategy are Proteolysis Targeting Chimeras (PROTACs), heterobifunctional molecules engineered to hijack the cell's own ubiquitin-proteasome system (UPS) to destroy specific proteins of interest (POIs).
"this compound" is a synthetic E3 ligase ligand-linker conjugate. It is not a complete PROTAC itself, but rather a crucial component used in the synthesis of PROTACs. Its structure is modular:
-
Thalidomide Moiety: This part of the molecule functions as the E3 ligase recruiter. It specifically and potently binds to Cereblon (CRBN), a substrate receptor component of the Cullin-4 RING E3 ubiquitin ligase complex (CRL4^CRBN^).
-
C8 Amido Linker: An eight-carbon alkyl chain connected via an amide bond. The linker's length, composition, and attachment points are critical for optimally positioning the target protein and the E3 ligase to form a productive ternary complex.
-
Terminal Amine (-NH2): This reactive group serves as the conjugation point for attaching a ligand that will bind to the target protein, thus completing the PROTAC structure.
The fundamental principle is that a PROTAC synthesized using this building block will simultaneously bind to both the target protein and CRBN, forming a ternary complex. This induced proximity triggers the E3 ligase to tag the target protein with a polyubiquitin chain, marking it for degradation by the 26S proteasome.
Quantitative Data in PROTAC Development
Evaluating a PROTAC's effectiveness relies on precise quantitative measurements. Key parameters include the binding affinity of the PROTAC's components to their respective targets and the PROTAC's efficiency in degrading the target protein.
Table 1: Binding Affinities of Thalidomide Derivatives to Cereblon (CRBN)
| Compound | Binding Affinity (KD) to CRBN | Assay Method |
|---|---|---|
| Thalidomide | ~250 nM | Isothermal Titration Calorimetry (ITC) |
| Lenalidomide | ~178 nM | Isothermal Titration Calorimetry (ITC) |
| Pomalidomide | ~157 nM | Isothermal Titration Calorimetry (ITC) |
Table 2: Representative Degradation Data for a BRD4-Targeting PROTAC (dBET1)
| Parameter | Value | Cell Line | Description |
|---|---|---|---|
| DC50 | ~18 nM | HeLa | The concentration of PROTAC required to degrade 50% of the target protein. |
| Dmax | >95% | HeLa | The maximum percentage of protein degradation achievable with the PROTAC. |
| Time to Dmax | ~8 hours | HeLa | The time required to reach maximum degradation at an effective concentration. |
Visualizing the Pathways and Processes
Diagrams are essential for conceptualizing the complex interactions in targeted protein degradation. The following visualizations were created using Graphviz (DOT language) to illustrate key aspects of the process.
Caption: PROTAC-mediated protein degradation pathway.
Caption: Experimental workflow for PROTAC synthesis and evaluation.
The Pivotal Role of the C8 Linker in Thalidomide-Based PROTACs: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
The advent of Proteolysis Targeting Chimeras (PROTACs) has revolutionized the landscape of drug discovery, offering a powerful modality for the targeted degradation of disease-causing proteins. At the heart of these heterobifunctional molecules lies the linker, a critical component that bridges the target protein binder and the E3 ligase ligand. This in-depth technical guide focuses on the role of the C8 linker in the context of "Thalidomide-O-amido-C8-NH2," a readily available building block for the synthesis of Cereblon (CRBN)-recruiting PROTACs. We will explore its impact on ternary complex formation, degradation efficacy, and provide detailed experimental protocols and visualizations to aid in the rational design and evaluation of next-generation protein degraders.
The Linker: More Than Just a Spacer
The linker in a PROTAC is not a passive component but an active modulator of the crucial ternary complex formation between the target protein (Protein of Interest or POI), the PROTAC, and the E3 ubiquitin ligase. Its length, chemical composition, and rigidity are paramount determinants of a PROTAC's efficacy, influencing key parameters such as the dissociation constant (Kd) of the ternary complex, the cooperativity (α) of its formation, and ultimately, the efficiency of ubiquitination and subsequent proteasomal degradation of the target protein.[1]
The C8 alkyl chain in "this compound" provides a flexible and lipophilic connection. While specific quantitative data for PROTACs utilizing this exact commercially available linker is limited in the public domain, studies on PROTACs with C8 linkers provide valuable insights into its potential performance.
Quantitative Analysis of PROTACs with C8 Linkers
The efficacy of a PROTAC is typically quantified by its half-maximal degradation concentration (DC50) and the maximum level of degradation (Dmax). The following tables summarize available quantitative data for thalidomide-based PROTACs employing a C8 linker, alongside representative data for other linkers to provide a comparative context.
Table 1: Degradation Efficacy of BRD4-Targeting PROTACs
| PROTAC Name | E3 Ligase Ligand | Linker Composition | Target Protein | DC50 (nM) | Dmax (%) | Cell Line | Reference |
| dBET6 | Thalidomide | C8 alkyl | BRD4 | Not specified | Not specified | Not specified | [2] |
| PROTAC 1 | Thalidomide | PEG | BRD4 | <100 | >90 | 22Rv1 | Not specified |
| PROTAC 2 | Thalidomide | Alkyl | BRD4 | 1-10 | >95 | VCaP | Not specified |
Note: While a specific DC50 value for dBET6 is not provided in the cited source, it is highlighted for its increased ubiquitination potency compared to analogs with C2 and C4 linkers, suggesting high efficacy.
Table 2: Degradation Efficacy of FBXO22-Targeting PROTAC
| PROTAC Description | E3 Ligase Ligand | Linker Length | Target Protein | Degradation | Concentration (µM) | Time (h) | Reference |
| Thalidomide amido derivative | Thalidomide | C8 | FBXO22 | ~50% | 3 | 5 | [3] |
Table 3: Representative Binding Affinities of PROTAC Components
| Molecule | Binding Partner | Kd (nM) | Assay Method |
| Thalidomide | Cereblon (CRBN) | ~1800 | Isothermal Titration Calorimetry (ITC) |
| Representative PROTAC | Target Protein | 1 - 100 | Surface Plasmon Resonance (SPR) |
| Representative PROTAC | E3 Ligase | 10 - 1000 | Surface Plasmon Resonance (SPR) |
| Representative Ternary Complex | POI-PROTAC-E3 Ligase | 0.1 - 50 | Surface Plasmon Resonance (SPR) |
Signaling Pathways in Targeted Protein Degradation
Thalidomide-based PROTACs have been successfully developed to target a multitude of proteins implicated in various diseases. Understanding the signaling pathways in which these target proteins are involved is crucial for predicting the downstream cellular consequences of their degradation. Below are diagrams of two commonly targeted pathways, Bruton's Tyrosine Kinase (BTK) and Bromodomain-containing protein 4 (BRD4), generated using the DOT language for Graphviz.
Detailed Experimental Protocols
The successful characterization of a PROTAC requires a suite of biophysical and cellular assays. The following sections provide detailed methodologies for key experiments.
Western Blot for Protein Degradation (DC50 and Dmax Determination)
This protocol outlines the steps to quantify the degradation of a target protein in cells treated with a PROTAC.
Materials:
-
Cell culture reagents (media, FBS, antibiotics)
-
PROTAC compound (dissolved in DMSO)
-
Phosphate-buffered saline (PBS), ice-cold
-
Lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors
-
BCA protein assay kit
-
4x Laemmli sample buffer
-
SDS-PAGE gels and electrophoresis apparatus
-
Transfer apparatus and PVDF or nitrocellulose membranes
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibody against the target protein
-
Primary antibody against a loading control (e.g., GAPDH, β-actin)
-
HRP-conjugated secondary antibody
-
Enhanced chemiluminescence (ECL) substrate
-
Chemiluminescence imaging system
Procedure:
-
Cell Culture and Treatment:
-
Plate cells at an appropriate density in 6-well plates and allow them to adhere overnight.
-
Prepare serial dilutions of the PROTAC in cell culture medium. A typical concentration range is 0.1 nM to 10 µM.
-
Treat cells with the PROTAC dilutions and a vehicle control (e.g., 0.1% DMSO) for a predetermined time (e.g., 18-24 hours).
-
-
Cell Lysis:
-
Aspirate the medium and wash the cells twice with ice-cold PBS.
-
Add 100-200 µL of ice-cold lysis buffer to each well and incubate on ice for 15-30 minutes.
-
Scrape the cells and transfer the lysate to a microcentrifuge tube.
-
Centrifuge at 14,000 x g for 15 minutes at 4°C to pellet cell debris.
-
Transfer the supernatant (protein lysate) to a new tube.
-
-
Protein Quantification:
-
Determine the protein concentration of each lysate using a BCA protein assay according to the manufacturer's instructions.
-
-
Sample Preparation and SDS-PAGE:
-
Normalize the protein concentration of all samples with lysis buffer.
-
Add 1/3 volume of 4x Laemmli sample buffer to each lysate.
-
Boil the samples at 95-100°C for 5-10 minutes.
-
Load equal amounts of protein (e.g., 20-30 µg) onto an SDS-PAGE gel.
-
Run the gel according to the manufacturer's recommendations.
-
-
Protein Transfer:
-
Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane using a wet or semi-dry transfer system.
-
-
Immunoblotting:
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody against the target protein (diluted in blocking buffer as per manufacturer's recommendation, e.g., 1:1000) overnight at 4°C.
-
Wash the membrane three times with TBST for 5-10 minutes each.
-
Incubate the membrane with the HRP-conjugated secondary antibody (diluted in blocking buffer, e.g., 1:5000) for 1 hour at room temperature.
-
Wash the membrane three times with TBST for 10 minutes each.
-
-
Detection and Analysis:
-
Apply the ECL substrate to the membrane.
-
Capture the chemiluminescent signal using an imaging system.
-
Quantify the band intensities using densitometry software (e.g., ImageJ).
-
Normalize the target protein band intensity to the loading control band intensity.
-
Calculate the percentage of protein degradation relative to the vehicle-treated control.
-
Plot the percentage of degradation against the PROTAC concentration and fit the data to a dose-response curve to determine the DC50 and Dmax values.
-
AlphaLISA for Ternary Complex Formation
This protocol describes a proximity-based immunoassay to detect and quantify the formation of the POI-PROTAC-CRBN ternary complex.[4]
Materials:
-
Purified, tagged target protein (e.g., His-tagged POI)
-
Purified, tagged E3 ligase complex (e.g., FLAG-tagged CRBN)
-
PROTAC compound
-
AlphaLISA anti-tag acceptor beads (e.g., Anti-His)
-
AlphaLISA anti-tag donor beads (e.g., Anti-FLAG)
-
AlphaLISA assay buffer
-
Microplate reader capable of AlphaLISA detection
Procedure:
-
Reagent Preparation:
-
Prepare serial dilutions of the PROTAC in AlphaLISA assay buffer.
-
Prepare solutions of the tagged POI and tagged CRBN complex in AlphaLISA assay buffer at a fixed concentration (typically in the low nM range, to be optimized).[5]
-
-
Assay Plate Setup:
-
In a 384-well microplate, add the PROTAC dilutions.
-
Add the tagged POI and tagged CRBN complex to all wells.
-
Include controls with no PROTAC, no POI, or no CRBN.
-
-
Incubation:
-
Incubate the plate at room temperature for 1-2 hours to allow for ternary complex formation.
-
-
Bead Addition:
-
Prepare a mixture of anti-tag acceptor and donor beads in AlphaLISA assay buffer.
-
Add the bead mixture to all wells.
-
-
Final Incubation and Detection:
-
Incubate the plate in the dark at room temperature for 1 hour.
-
Read the plate on an AlphaLISA-compatible microplate reader.
-
-
Data Analysis:
-
The AlphaLISA signal is proportional to the amount of ternary complex formed.
-
Plot the signal against the PROTAC concentration. A characteristic bell-shaped "hook effect" curve is often observed, where the signal decreases at high PROTAC concentrations due to the formation of binary complexes.
-
Surface Plasmon Resonance (SPR) for Binding Kinetics and Affinity
This protocol outlines the use of SPR to measure the binding kinetics (kon, koff) and affinity (Kd) of the binary and ternary complexes.
Materials:
-
SPR instrument (e.g., Biacore)
-
Sensor chip (e.g., CM5, Streptavidin-coated)
-
Purified E3 ligase (e.g., biotinylated CRBN)
-
Purified target protein (POI)
-
PROTAC compound
-
SPR running buffer (e.g., HBS-EP+)
-
Regeneration solution (if necessary)
Procedure:
-
Immobilization of E3 Ligase:
-
Immobilize the biotinylated CRBN onto a streptavidin-coated sensor chip to a desired response unit (RU) level. A reference flow cell should be prepared similarly without the protein.
-
-
Binary Interaction Analysis (PROTAC to CRBN):
-
Inject a series of concentrations of the PROTAC over the CRBN-immobilized and reference flow cells.
-
Measure the association and dissociation phases.
-
Fit the sensorgram data to a suitable binding model (e.g., 1:1 Langmuir) to determine kon, koff, and Kd.
-
-
Binary Interaction Analysis (PROTAC to POI):
-
This can be done by immobilizing the POI and flowing the PROTAC over, or by using a capture-based approach.
-
-
Ternary Complex Formation Analysis:
-
Prepare a series of solutions containing a fixed, saturating concentration of the POI and varying concentrations of the PROTAC.
-
Inject these mixtures over the CRBN-immobilized and reference flow cells.
-
The increased binding response compared to the PROTAC alone indicates ternary complex formation.
-
Fit the data to a steady-state affinity model or a kinetic model to determine the affinity of the ternary complex.
-
-
Cooperativity (α) Calculation:
-
Cooperativity is calculated as the ratio of the Kd of the binary interaction (PROTAC to CRBN) to the Kd of the ternary complex formation (in the presence of the POI). An α > 1 indicates positive cooperativity.
-
Conclusion
The C8 linker in "this compound" represents a valuable tool in the armamentarium for developing potent and effective PROTACs. While a comprehensive dataset for this specific linker is still emerging, the available evidence and the principles of PROTAC design suggest that its length and composition are well-suited for facilitating the formation of productive ternary complexes. This guide provides a foundational framework for researchers, offering insights into the quantitative evaluation, mechanistic understanding, and experimental characterization of thalidomide-based PROTACs. The provided protocols and diagrams serve as a starting point for the rational design and optimization of novel degraders, ultimately accelerating the translation of this transformative technology into new therapeutics.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. researchgate.net [researchgate.net]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Solid-phase synthesis for thalidomide-based proteolysis-targeting chimeras (PROTAC) - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 5. resources.revvity.com [resources.revvity.com]
The Application of Thalidomide-O-amido-C8-NH2 in Preliminary PROTAC Research: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the use of "Thalidomide-O-amido-C8-NH2," a functionalized E3 ligase ligand-linker conjugate, in the preliminary studies of Proteolysis Targeting Chimeras (PROTACs). As a readily available building block, this molecule facilitates the rapid synthesis of PROTACs that recruit the Cereblon (CRBN) E3 ubiquitin ligase to induce the degradation of a target protein. This guide will cover the core principles, experimental methodologies, and available data for thalidomide-based degraders, with a focus on providing a practical framework for researchers entering this field.
Core Concept: The Mechanism of Action of Thalidomide-Based PROTACs
Thalidomide and its analogs, such as lenalidomide and pomalidomide, are well-established ligands for the Cereblon (CRBN) E3 ubiquitin ligase.[1] In the context of PROTACs, the thalidomide moiety serves as the "E3 ligase handle," effectively directing the CRL4-CRBN complex to a specific protein of interest (POI). A PROTAC is a heterobifunctional molecule composed of three key components: a ligand that binds to the POI, a ligand that recruits an E3 ubiquitin ligase (in this case, thalidomide), and a chemical linker that connects the two.[1] By bringing the POI and the E3 ligase into close proximity, the PROTAC facilitates the ubiquitination of the POI, marking it for degradation by the proteasome.[1] "this compound" is a pre-synthesized building block that incorporates the thalidomide moiety and a C8 alkyl linker with a terminal amine group, which allows for convenient conjugation to a POI ligand.
The general mechanism of action for a thalidomide-based PROTAC is a cyclical process that can be summarized in the following steps:
-
Ternary Complex Formation: The PROTAC molecule simultaneously binds to the target protein (POI) and the CRBN E3 ligase, forming a POI-PROTAC-CRBN ternary complex.
-
Ubiquitination: The formation of the ternary complex brings the POI into close proximity with the E2 ubiquitin-conjugating enzyme associated with the CRL4-CRBN complex. This facilitates the transfer of ubiquitin molecules to the POI.
-
Proteasomal Degradation: The poly-ubiquitinated POI is recognized and degraded by the 26S proteasome.
-
PROTAC Recycling: The PROTAC molecule is then released and can participate in further rounds of degradation, acting catalytically.
Quantitative Data on Thalidomide-Based PROTACs
The efficacy of a PROTAC is primarily assessed by its half-maximal degradation concentration (DC50) and the maximum level of protein degradation (Dmax). The following tables summarize quantitative data from studies on thalidomide-based PROTACs, including those with similar linker structures to "this compound".
Table 1: Performance of a PROTAC Utilizing a Thalidomide-NH-PEG8-Ts Linker
| PROTAC Component | Target Protein | Cell Line | DC50 (µM) | Dmax (%) |
| Thalidomide-NH-PEG8-Ts in IDO1 PROTAC Degrader-1 | IDO1 | HeLa | 2.84 | 93 |
Data from a study on an IDO1-targeting PROTAC, providing a specific example of a thalidomide-based degrader with a long-chain linker.
Table 2: Comparative Analysis of BRD4-Targeting PROTACs
| PROTAC ID | E3 Ligase Ligand | Linker Type | Target Protein | DC50 (nM) | Dmax (%) |
| PROTAC (Thalidomide-based) | Thalidomide | Not Specified | BRD4 | >100 | ~60 |
| PROTAC (Lenalidomide-based) | Lenalidomide | PEG | BRD4 | 1.8 | >95 |
| PROTAC (Lenalidomide-based) | Lenalidomide | Alkyl | BRD4 | 3.5 | >95 |
This table highlights the potential for higher potency with lenalidomide-based linkers compared to thalidomide-based counterparts in the context of BRD4 degradation.[2]
Table 3: Hydrolytic and Enzymatic Stability and IKZF1 Depletion for Phthalimide-Based CRBN Ligands
| Compound | logD7.4 | % Stability (pH 7.4) | % IKZF1 Depletion | Plasma t1/2 (min) |
| T01 | 3.1 | 80 | 64 | >120 |
| T02 | 2.6 | 70 | 19 | n.d. |
This data showcases the importance of linker attachment points on the stability and activity of thalidomide-based ligands.[1]
Experimental Protocols
Detailed methodologies are crucial for the accurate evaluation of PROTACs. The following are protocols for key experiments to characterize the performance of degraders synthesized using "this compound".
Synthesis of a PROTAC using "this compound"
This protocol describes a general procedure for conjugating "this compound" to a carboxylic acid-containing POI ligand via an amide bond formation.
Materials:
-
This compound
-
POI ligand with a carboxylic acid handle
-
N,N-Diisopropylethylamine (DIPEA)
-
(Benzotriazol-1-yl-oxytripyrrolidinophosphonium hexafluorophosphate) (PyBOP) or a similar peptide coupling reagent
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Reverse-phase HPLC for purification
-
Mass spectrometer for characterization
Procedure:
-
Dissolve the POI ligand (1 equivalent) in anhydrous DMF.
-
Add DIPEA (3 equivalents) to the solution.
-
In a separate vial, dissolve "this compound" (1.1 equivalents) and PyBOP (1.2 equivalents) in anhydrous DMF.
-
Add the "this compound"/PyBOP solution to the POI ligand solution.
-
Stir the reaction mixture at room temperature for 4-16 hours.
-
Monitor the reaction progress by LC-MS.
-
Upon completion, quench the reaction with water.
-
Purify the crude product by reverse-phase HPLC.
-
Characterize the final PROTAC product by mass spectrometry and NMR.
Western Blot for Protein Degradation
This is a standard method to quantify the reduction in target protein levels following PROTAC treatment.[1]
Materials:
-
Cell line of interest
-
PROTAC stock solution in DMSO
-
6-well plates
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
Primary antibody against the target protein
-
Primary antibody against a loading control (e.g., GAPDH, β-actin)
-
HRP-conjugated secondary antibody
-
ECL substrate
-
Chemiluminescence imaging system
Procedure:
-
Seed cells in 6-well plates and allow them to adhere overnight.
-
Treat the cells with a serial dilution of the PROTAC and a vehicle control (DMSO).
-
Incubate for the desired time (e.g., 16 hours).
-
Wash the cells with ice-cold PBS and lyse them.
-
Determine the protein concentration of the lysates.
-
Perform SDS-PAGE and transfer the proteins to a PVDF membrane.
-
Block the membrane and incubate with the primary antibody against the target protein.
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody.
-
Apply the ECL substrate and image the blot.
-
Re-probe the membrane with the loading control antibody.
-
Quantify the band intensities to determine the percentage of protein degradation relative to the vehicle control.
Cell Viability Assay
This assay determines the effect of the PROTAC on cell proliferation and viability.[1]
Materials:
-
Cell line of interest
-
PROTAC stock solution in DMSO
-
Opaque-walled 96-well plates
-
CellTiter-Glo® Luminescent Cell Viability Assay kit or similar
-
Luminometer
Procedure:
-
Seed cells in an opaque-walled 96-well plate.
-
Allow the cells to adhere for 24 hours.
-
Treat the cells with a serial dilution of the PROTAC and a vehicle control.
-
Incubate for a specified period (e.g., 72 hours).
-
Equilibrate the plate to room temperature.
-
Add CellTiter-Glo® reagent to each well.
-
Mix on an orbital shaker to induce cell lysis.
-
Incubate at room temperature to stabilize the luminescent signal.
-
Measure the luminescence using a plate-reading luminometer.
-
Calculate the cell viability as a percentage of the vehicle control and determine the IC50 value.
Visualizations: Signaling Pathways and Experimental Workflows
To better understand the underlying mechanisms and workflows, the following diagrams have been generated using Graphviz.
Caption: Mechanism of PROTAC-induced protein degradation.
Caption: Experimental workflow for Western Blot analysis.
Caption: Hijacking the CRBN E3 ligase pathway with a PROTAC.
Conclusion
References
Methodological & Application
Application Notes and Protocols: Synthesis of Thalidomide-O-amido-C8-NH2 for PROTACs
For Researchers, Scientists, and Drug Development Professionals
Abstract
Proteolysis-targeting chimeras (PROTACs) are a revolutionary class of therapeutic agents that mediate the degradation of specific target proteins. A key component of many successful PROTACs is a ligand that recruits the E3 ubiquitin ligase Cereblon (CRBN). Thalidomide and its derivatives are well-established CRBN ligands. This application note provides a detailed protocol for the synthesis of "Thalidomide-O-amido-C8-NH2," a valuable building block for the construction of thalidomide-based PROTACs. This intermediate incorporates the thalidomide core and a C8 alkyl linker with a terminal amine, allowing for straightforward conjugation to a target protein ligand.
Introduction
PROTACs are heterobifunctional molecules composed of a ligand that binds to a target protein of interest (POI), a ligand that recruits an E3 ubiquitin ligase, and a linker connecting the two. By bringing the POI and the E3 ligase into close proximity, PROTACs induce the ubiquitination and subsequent degradation of the POI by the proteasome. The CRBN E3 ligase is frequently utilized in PROTAC design due to the availability of well-characterized, small-molecule ligands such as thalidomide.
The synthesis of "this compound" provides a crucial intermediate for the modular construction of PROTACs. The terminal primary amine serves as a versatile chemical handle for coupling with a variety of POI ligands, typically through amide bond formation. This document outlines a detailed, multi-step synthesis protocol for this key building block.
Signaling Pathway and Mechanism of Action
Thalidomide and its analogs function as molecular glues, inducing a neomorphic interaction between the CRBN E3 ligase and neo-substrates, leading to their ubiquitination and degradation. In the context of a PROTAC, the thalidomide moiety binds to CRBN, bringing the entire CRL4-DDB1-CRBN complex in proximity to the target protein bound by the other end of the PROTAC molecule. This induced proximity facilitates the transfer of ubiquitin from an E2-conjugating enzyme to the target protein, marking it for proteasomal degradation.
Caption: Mechanism of action of a thalidomide-based PROTAC.
Experimental Protocols
The synthesis of "this compound" is a multi-step process that involves the preparation of key intermediates: 4-hydroxythalidomide and a Boc-protected C8-amino linker, followed by their coupling and final deprotection.
Part 1: Synthesis of 4-Hydroxythalidomide
This procedure is adapted from known methods for the synthesis of thalidomide analogs.
Reaction Scheme:
Materials:
| Reagent | Supplier | Catalog Number |
| 3-Hydroxyphthalic anhydride | Major suppliers | Varies |
| 3-Aminopiperidine-2,6-dione hydrochloride | Major suppliers | Varies |
| Sodium Acetate (NaOAc) | Major suppliers | Varies |
| Glacial Acetic Acid (AcOH) | Major suppliers | Varies |
Procedure:
-
To a round-bottom flask, add 3-hydroxyphthalic anhydride (1.0 eq), 3-aminopiperidine-2,6-dione hydrochloride (1.1 eq), and sodium acetate (1.2 eq).
-
Add glacial acetic acid to the flask to achieve a concentration of approximately 0.5 M.
-
Heat the reaction mixture to reflux (around 120-140 °C) and stir for 12-18 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
After completion, cool the reaction mixture to room temperature.
-
Pour the mixture into ice water, which should result in the precipitation of the product.
-
Collect the solid by vacuum filtration, wash with cold water, and dry under vacuum to yield 4-hydroxythalidomide.
Quantitative Data (Representative):
| Parameter | Value |
| Yield | 70-85% |
| Purity (by NMR) | >95% |
| Reaction Time | 12-18 hours |
Part 2: Synthesis of Boc-8-amino-1-octanol
Reaction Scheme:
Materials:
| Reagent | Supplier | Catalog Number |
| 8-Amino-1-octanol | Major suppliers | Varies |
| Di-tert-butyl dicarbonate (Boc₂O) | Major suppliers | Varies |
| Triethylamine (TEA) | Major suppliers | Varies |
| Dichloromethane (DCM) | Major suppliers | Varies |
Procedure:
-
Dissolve 8-amino-1-octanol (1.0 eq) in dichloromethane (DCM).
-
Add triethylamine (1.2 eq) to the solution.
-
Cool the mixture to 0 °C in an ice bath.
-
Slowly add a solution of di-tert-butyl dicarbonate (1.1 eq) in DCM.
-
Allow the reaction to warm to room temperature and stir for 4-6 hours.
-
Monitor the reaction by TLC.
-
Wash the reaction mixture with saturated aqueous sodium bicarbonate solution and then with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain Boc-8-amino-1-octanol.
Quantitative Data (Representative):
| Parameter | Value |
| Yield | >90% |
| Purity (by NMR) | >95% |
| Reaction Time | 4-6 hours |
Part 3: Synthesis of tert-butyl (8-bromooctyl)carbamate
Reaction Scheme:
Materials:
| Reagent | Supplier | Catalog Number |
| Boc-8-amino-1-octanol | (From Part 2) | - |
| Phosphorus tribromide (PBr₃) | Major suppliers | Varies |
| Dichloromethane (DCM) | Major suppliers | Varies |
Procedure:
-
Dissolve Boc-8-amino-1-octanol (1.0 eq) in anhydrous DCM and cool to 0 °C.
-
Slowly add phosphorus tribromide (0.5 eq) dropwise.
-
Stir the reaction at 0 °C for 1 hour and then at room temperature for 3-4 hours.
-
Monitor the reaction by TLC.
-
Carefully quench the reaction by pouring it into ice-cold saturated sodium bicarbonate solution.
-
Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to yield tert-butyl (8-bromooctyl)carbamate.
Quantitative Data (Representative):
| Parameter | Value |
| Yield | 60-75% |
| Purity (by NMR) | >95% |
| Reaction Time | 4-5 hours |
Part 4: Synthesis of Thalidomide-O-amido-C8-NH-Boc
This step involves a Williamson ether synthesis to couple 4-hydroxythalidomide with the protected amino linker.
Reaction Scheme:
Materials:
| Reagent | Supplier | Catalog Number |
| 4-Hydroxythalidomide | (From Part 1) | - |
| tert-butyl (8-bromooctyl)carbamate | (From Part 3) | - |
| Potassium Carbonate (K₂CO₃) | Major suppliers | Varies |
| N,N-Dimethylformamide (DMF), anhydrous | Major suppliers | Varies |
Procedure:
-
To a solution of 4-hydroxythalidomide (1.0 eq) in anhydrous DMF, add potassium carbonate (2.0 eq).
-
Stir the mixture at room temperature for 30 minutes.
-
Add a solution of tert-butyl (8-bromooctyl)carbamate (1.2 eq) in anhydrous DMF.
-
Heat the reaction mixture to 60-80 °C and stir for 12-24 hours.
-
Monitor the reaction progress by TLC or LC-MS.
-
After completion, cool the reaction to room temperature and filter off the inorganic salts.
-
Dilute the filtrate with ethyl acetate and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford Thalidomide-O-amido-C8-NH-Boc.
Quantitative Data (Representative):
| Parameter | Value |
| Yield | 50-70% |
| Purity (by LC-MS) | >95% |
| Reaction Time | 12-24 hours |
Part 5: Synthesis of this compound (Final Product)
This final step involves the deprotection of the Boc group to yield the free amine.
Reaction Scheme:
Materials:
| Reagent | Supplier | Catalog Number |
| Thalidomide-O-amido-C8-NH-Boc | (From Part 4) | - |
| Trifluoroacetic Acid (TFA) | Major suppliers | Varies |
| Dichloromethane (DCM) | Major suppliers | Varies |
Procedure:
-
Dissolve Thalidomide-O-amido-C8-NH-Boc (1.0 eq) in dichloromethane (DCM).
-
Add trifluoroacetic acid (TFA) (10-20 eq, typically a 20-50% solution in DCM).
-
Stir the reaction mixture at room temperature for 1-2 hours.
-
Monitor the deprotection by LC-MS.
-
Once the reaction is complete, concentrate the mixture under reduced pressure to remove the excess TFA and DCM.
-
The crude product can be purified by preparative HPLC or by precipitation from a suitable solvent system to yield the final product, this compound, often as a TFA salt.
Quantitative Data (Representative):
| Parameter | Value |
| Yield | >90% |
| Purity (by HPLC) | >95% |
| Reaction Time | 1-2 hours |
Experimental Workflow
Caption: Overall experimental workflow for the synthesis.
Conclusion
This application note provides a comprehensive and detailed protocol for the synthesis of "this compound," a critical building block for the development of potent and selective PROTAC degraders. By following these procedures, researchers can efficiently produce this key intermediate, facilitating the rapid assembly and evaluation of novel PROTACs for a wide range of therapeutic targets. The modular nature of this synthetic route allows for the potential variation of the linker length and composition to optimize the degradation efficiency of the final PROTAC molecule.
Application Notes and Protocols: Conjugation of a Protein Binder to "Thalidomide-O-amido-C8-NH2"
For Researchers, Scientists, and Drug Development Professionals
Introduction
This document provides a detailed protocol for the covalent conjugation of a protein binder to "Thalidomide-O-amido-C8-NH2," a derivative of thalidomide featuring a terminal primary amine. This conjugation strategy is central to the development of Proteolysis Targeting Chimeras (PROTACs), where the thalidomide moiety serves as an E3 ubiquitin ligase (Cereblon, CRBN) ligand, and the protein binder targets a specific protein for degradation. The primary amine on the C8 linker of the thalidomide derivative allows for straightforward conjugation to proteins via amine-reactive crosslinkers, most commonly through the formation of a stable amide bond.
The protocols outlined below utilize N-hydroxysuccinimide (NHS) ester chemistry, a widely adopted and robust method for protein modification.[][2][3] This method is highly selective for primary amines, such as the ε-amino group of lysine residues on the protein surface and the N-terminus of the polypeptide chain.[][4]
Signaling Pathway of Thalidomide Action
Thalidomide and its derivatives exert their biological effects by binding to the Cereblon (CRBN) protein, which is a component of the Cullin-RING E3 ubiquitin ligase complex (CRL4-CRBN).[5][6] This binding event alters the substrate specificity of the E3 ligase, leading to the ubiquitination and subsequent proteasomal degradation of specific "neosubstrate" proteins that are not the natural targets of CRBN.[5][6] Key neosubstrates include the transcription factors Ikaros (IKZF1) and Aiolos (IKZF3), which are critical for the survival of certain cancer cells, such as those in multiple myeloma.[5][7] The degradation of these transcription factors is a primary mechanism behind the anti-cancer effects of thalidomide-based drugs.[5]
Caption: Thalidomide signaling pathway.
Experimental Protocols
This section details two common protocols for conjugating "this compound" to a protein binder: a one-step NHS ester reaction and a two-step EDC/NHS reaction. The choice of protocol depends on whether the thalidomide derivative is already activated with an NHS ester or if it needs to be activated from a carboxylic acid precursor (not the case for the specified amine-terminated molecule, but included for completeness of methods).
Protocol 1: One-Step Conjugation using a Pre-activated NHS Ester of the Protein Binder
This protocol assumes the protein binder has been pre-activated with an NHS ester, which will then react with the primary amine of "this compound".
Materials:
-
Protein binder-NHS ester
-
This compound
-
Anhydrous Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO)
-
Conjugation Buffer: 0.1 M sodium bicarbonate buffer, pH 8.3-8.5
-
Quenching Buffer: 1 M Tris-HCl, pH 7.4
-
Purification column (e.g., desalting column, size-exclusion chromatography column)
-
Phosphate-Buffered Saline (PBS), pH 7.4
Procedure:
-
Prepare the Protein Binder-NHS Ester Solution:
-
Dissolve the lyophilized protein binder-NHS ester in the Conjugation Buffer to a final concentration of 2-10 mg/mL.
-
-
Prepare the Thalidomide Derivative Solution:
-
Dissolve "this compound" in a minimal amount of anhydrous DMF or DMSO to create a stock solution (e.g., 10-50 mM).
-
-
Conjugation Reaction:
-
Add the desired molar excess of the "this compound" solution to the protein binder-NHS ester solution. A starting point for optimization is a 10- to 20-fold molar excess of the thalidomide derivative.[8]
-
Gently mix the reaction and incubate for 1-2 hours at room temperature or overnight at 4°C, protected from light.[][9]
-
-
Quench the Reaction (Optional):
-
Add Quenching Buffer to the reaction mixture to a final concentration of 20-50 mM Tris to stop the reaction by consuming any unreacted NHS esters.[9]
-
Incubate for 15-30 minutes at room temperature.
-
-
Purification of the Conjugate:
-
Remove unreacted small molecules and byproducts by applying the reaction mixture to a desalting column or a size-exclusion chromatography column equilibrated with PBS.
-
Collect fractions and monitor the protein concentration (e.g., by measuring absorbance at 280 nm).
-
Pool the fractions containing the purified conjugate.
-
-
Characterization and Storage:
-
Characterize the conjugate to determine the degree of labeling (see Characterization section).
-
Store the purified conjugate at 4°C for short-term storage or at -20°C or -80°C in a suitable buffer containing a cryoprotectant (e.g., glycerol) for long-term storage.
-
Protocol 2: Two-Step Conjugation using EDC and NHS
This protocol is applicable when conjugating a protein binder with available carboxyl groups to the amine group of "this compound".
Materials:
-
Protein binder (with accessible carboxyl groups)
-
This compound
-
1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)
-
N-hydroxysuccinimide (NHS) or Sulfo-NHS
-
Activation Buffer: 0.1 M MES (2-(N-morpholino)ethanesulfonic acid), 0.5 M NaCl, pH 6.0
-
Conjugation Buffer: Phosphate-Buffered Saline (PBS), pH 7.2-7.5
-
Quenching Buffer: 1 M Tris-HCl, pH 7.4 or 1 M hydroxylamine, pH 8.5
-
Purification column (e.g., desalting column, size-exclusion chromatography column)
Procedure:
-
Activate the Protein Binder:
-
Dissolve the protein binder in Activation Buffer to a concentration of 2-10 mg/mL.
-
Add a 10- to 50-fold molar excess of EDC and NHS (or Sulfo-NHS) to the protein solution.
-
Incubate for 15-30 minutes at room temperature to activate the carboxyl groups.
-
-
Remove Excess Activation Reagents:
-
Immediately pass the activated protein solution through a desalting column equilibrated with Conjugation Buffer to remove excess EDC and NHS.
-
-
Conjugation Reaction:
-
Dissolve "this compound" in a minimal amount of DMF or DMSO and add it to the activated protein solution. A 10- to 20-fold molar excess is a good starting point for optimization.
-
Incubate the reaction for 2 hours at room temperature or overnight at 4°C.
-
-
Quench the Reaction:
-
Add Quenching Buffer (Tris or hydroxylamine) to a final concentration of 20-50 mM to stop the reaction.
-
Incubate for 15-30 minutes at room temperature.
-
-
Purification of the Conjugate:
-
Purify the conjugate as described in Protocol 1, step 5.
-
-
Characterization and Storage:
-
Characterize the conjugate as described below and store appropriately.
-
Experimental Workflow Diagram
Caption: General experimental workflow for protein conjugation.
Data Presentation: Quantitative Parameters for Conjugation
The optimal conditions for conjugation can vary depending on the specific protein binder. The following table provides suggested starting ranges for key quantitative parameters that should be optimized for each specific conjugation reaction.
| Parameter | Suggested Starting Range | Notes |
| Protein Concentration | 2 - 10 mg/mL | Higher concentrations can improve reaction efficiency. |
| Molar Ratio (Thalidomide Derivative : Protein) | 10:1 to 20:1 | This ratio should be optimized to achieve the desired degree of labeling without causing protein precipitation or loss of activity. |
| Reaction pH | 8.3 - 8.5 | For NHS ester chemistry, a slightly basic pH is optimal for the reaction with primary amines.[10] |
| Reaction Time | 1 - 2 hours at Room Temperature or Overnight at 4°C | Longer incubation times at lower temperatures can be beneficial for sensitive proteins.[][9] |
| Reaction Temperature | Room Temperature (20-25°C) or 4°C | |
| Quenching Agent Concentration | 20 - 50 mM | Tris or hydroxylamine can be used to stop the reaction. |
Characterization of the Protein-Thalidomide Conjugate
Thorough characterization of the final conjugate is crucial to ensure its quality and suitability for downstream applications.
-
Mass Spectrometry (MS): Electrospray ionization (ESI) or matrix-assisted laser desorption/ionization (MALDI) mass spectrometry can be used to determine the molecular weight of the conjugate and confirm the covalent attachment of the thalidomide derivative. This technique can also provide information on the distribution of species with different numbers of conjugated molecules.
-
High-Performance Liquid Chromatography (HPLC): Reversed-phase (RP) or size-exclusion (SEC) HPLC can be used to assess the purity of the conjugate and separate it from unconjugated protein and small molecules.
-
UV-Vis Spectroscopy: The concentration of the protein can be determined by measuring its absorbance at 280 nm. If the thalidomide derivative has a distinct absorbance maximum, this can be used to calculate the degree of labeling (DOL), which is the average number of thalidomide molecules conjugated per protein molecule.
-
Functional Assays: It is essential to perform functional assays to confirm that the conjugated protein binder retains its binding affinity and specificity for its target. Similarly, the functionality of the thalidomide moiety can be assessed in cell-based assays by measuring the degradation of the target protein.
By following these detailed protocols and optimizing the reaction conditions, researchers can successfully conjugate "this compound" to a protein binder of interest, enabling the development of novel PROTACs and other targeted therapeutics.
References
- 2. GraphViz Examples and Tutorial [graphs.grevian.org]
- 3. devtoolsdaily.com [devtoolsdaily.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. Targeted protein degradation using thalidomide and its derivatives [jstage.jst.go.jp]
- 6. Molecular mechanisms of thalidomide and its derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 7. A novel effect of thalidomide and its analogs: suppression of cereblon ubiquitination enhances ubiquitin ligase function - PMC [pmc.ncbi.nlm.nih.gov]
- 8. broadpharm.com [broadpharm.com]
- 9. Amine-Reactive Crosslinker Chemistry | Thermo Fisher Scientific - TW [thermofisher.com]
- 10. lumiprobe.com [lumiprobe.com]
Application Notes and Protocols for "Thalidomide-O-amido-C8-NH2" based PROTACs
For Researchers, Scientists, and Drug Development Professionals
Introduction
Proteolysis-targeting chimeras (PROTACs) have emerged as a revolutionary therapeutic modality designed to hijack the cell's natural protein disposal system for the targeted degradation of disease-causing proteins.[1][2] These heterobifunctional molecules consist of a ligand that binds to a protein of interest (POI), another ligand that recruits an E3 ubiquitin ligase, and a linker connecting the two. This guide provides detailed application notes and experimental protocols for the design and characterization of PROTACs utilizing "Thalidomide-O-amido-C8-NH2" as a pre-synthesized E3 ligase ligand-linker conjugate.[3][4][5] This building block incorporates the thalidomide moiety, which effectively recruits the Cereblon (CRBN) E3 ubiquitin ligase, a key component of the CUL4-DDB1-RBX1 E3 ubiquitin ligase complex (CRL4^CRBN^).[6][7][8][9][10]
The "this compound" conjugate offers a straightforward approach for PROTAC synthesis, with the C8 amide linker providing a flexible connection to a warhead targeting the POI. The terminal primary amine (NH2) serves as a versatile chemical handle for conjugation with a variety of POI ligands.
Mechanism of Action
The fundamental mechanism of a thalidomide-based PROTAC is to induce the formation of a ternary complex between the target protein and the CRBN E3 ligase.[1][6][7] This proximity facilitates the transfer of ubiquitin from an E2 conjugating enzyme to lysine residues on the surface of the POI. The resulting polyubiquitinated POI is then recognized and degraded by the 26S proteasome.[1][6] The PROTAC molecule is subsequently released and can catalytically induce the degradation of multiple POI molecules.[1][6]
Caption: Mechanism of action for a thalidomide-based PROTAC.
Quantitative Data Summary
The efficacy of a PROTAC is primarily determined by its DC50 (the concentration required to degrade 50% of the target protein) and Dmax (the maximum percentage of protein degradation). The following table presents representative data for thalidomide-based PROTACs targeting various proteins. Note that the specific linker and warhead will influence these values.
| PROTAC Name/Target | E3 Ligase Ligand | Linker Type | Target Protein | Cell Line | DC50 (nM) | Dmax (%) |
| ARV-825 | Pomalidomide | Piperidine-based | BRD4 | Jurkat | < 1 | > 95[11] |
| SHP2 Degrader | Thalidomide | PEG/Alkyl | SHP2 | HeLa | 10-100 | ~90 |
| BTK Degrader (NC-1) | Thalidomide | Alkyl | BTK | Mino | 2.2 | 97[12] |
| IDO1 Degrader | Thalidomide | PEG | IDO1 | HeLa | 2.84 (µM) | Not Specified[1] |
Experimental Protocols
PROTAC Synthesis using "this compound"
This protocol describes a general method for conjugating a protein of interest (POI) ligand (containing a carboxylic acid) to the "this compound" linker via amide bond formation.
Materials:
-
"this compound"
-
POI ligand with a carboxylic acid functional group
-
N,N-Dimethylformamide (DMF)
-
N,N-Diisopropylethylamine (DIPEA)
-
(Benzotriazol-1-yl-oxytripyrrolidinophosphonium hexafluorophosphate) (PyBOP) or a similar peptide coupling reagent
-
High-performance liquid chromatography (HPLC) for purification
-
Mass spectrometry (MS) and Nuclear Magnetic Resonance (NMR) for characterization
Procedure:
-
Dissolve the POI ligand (1 equivalent) in anhydrous DMF.
-
Add DIPEA (3 equivalents) to the solution and stir for 5 minutes at room temperature.
-
Add PyBOP (1.2 equivalents) and stir for another 10 minutes.
-
Add a solution of "this compound" (1.1 equivalents) in anhydrous DMF to the reaction mixture.
-
Stir the reaction at room temperature for 4-12 hours, monitoring by LC-MS.
-
Upon completion, quench the reaction with water and extract the product with a suitable organic solvent (e.g., ethyl acetate).
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by preparative HPLC to obtain the final PROTAC.
-
Confirm the identity and purity of the final PROTAC by LC-MS and NMR spectroscopy.
Caption: Workflow for PROTAC synthesis.
Cell Viability Assay
This protocol is to assess the cytotoxic effects of the synthesized PROTAC. The CellTiter-Glo® Luminescent Cell Viability Assay is a common method.[13][14][15]
Materials:
-
Cells of interest
-
96-well opaque-walled microplates
-
PROTAC stock solution (in DMSO)
-
Cell culture medium
-
CellTiter-Glo® Luminescent Cell Viability Assay kit
-
Luminometer
Procedure:
-
Seed cells in a 96-well opaque-walled plate at a suitable density and allow them to attach overnight.[15]
-
Prepare serial dilutions of the PROTAC in cell culture medium. Ensure the final DMSO concentration is consistent across all wells (typically ≤ 0.1%).[15]
-
Treat the cells with the PROTAC dilutions and a vehicle control (DMSO) for the desired time period (e.g., 24, 48, 72 hours).[15]
-
Equilibrate the plate to room temperature for approximately 30 minutes.[14]
-
Add CellTiter-Glo® Reagent to each well, equal to the volume of the cell culture medium.[14]
-
Mix the contents on an orbital shaker for 2 minutes to induce cell lysis.[14]
-
Incubate the plate at room temperature for 10 minutes to stabilize the luminescent signal.[14]
-
Measure the luminescence using a luminometer.[15]
-
Calculate cell viability as a percentage relative to the vehicle-treated control and plot the results to determine the IC50 value.
Western Blot for Protein Degradation (DC50 and Dmax Determination)
This is the standard method to quantify the degradation of the target protein.[16]
Materials:
-
Cells of interest
-
6-well plates
-
PROTAC stock solution (in DMSO)
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE equipment and reagents
-
PVDF or nitrocellulose membranes
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibody against the POI
-
Primary antibody against a loading control (e.g., GAPDH, β-actin)
-
HRP-conjugated secondary antibody
-
ECL substrate and imaging system
Procedure:
-
Seed cells in 6-well plates and allow them to attach overnight.[16]
-
Treat cells with a serial dilution of the PROTAC and a vehicle control for a predetermined time (e.g., 24 hours).[6][16]
-
Wash the cells with ice-cold PBS and lyse them with RIPA buffer.[6][16]
-
Determine the protein concentration of each lysate using the BCA assay.[6][16]
-
Normalize the protein concentrations and prepare samples for SDS-PAGE by adding Laemmli buffer and boiling.[6][16]
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.[6][16]
-
Block the membrane and incubate with the primary antibody against the POI overnight at 4°C.[6][16]
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.[6][16]
-
Detect the signal using an ECL substrate and an imaging system.[6]
-
Strip the membrane and re-probe with the loading control antibody.
-
Quantify the band intensities. Normalize the POI band intensity to the loading control.
-
Calculate the percentage of protein remaining relative to the vehicle control and plot the data to determine the DC50 and Dmax values.[16]
Caption: Workflow for Western blot analysis of protein degradation.
Co-Immunoprecipitation (Co-IP) for Ternary Complex Formation
This assay is used to confirm the PROTAC-induced interaction between the POI and CRBN.
Materials:
-
Cells expressing the POI
-
PROTAC and vehicle control
-
Proteasome inhibitor (e.g., MG132)
-
Co-IP lysis buffer
-
Antibody against CRBN or the POI (for immunoprecipitation)
-
Protein A/G magnetic beads
-
Wash buffer
-
Elution buffer
-
Antibodies for Western blotting (against POI and CRBN)
Procedure:
-
Treat cells with the PROTAC or vehicle control in the presence of a proteasome inhibitor (to prevent degradation of the POI) for a few hours.
-
Lyse the cells with a gentle Co-IP lysis buffer.
-
Pre-clear the lysates with protein A/G beads.
-
Incubate the lysates with the immunoprecipitating antibody (e.g., anti-CRBN) overnight at 4°C.
-
Add protein A/G beads to pull down the antibody-protein complexes.
-
Wash the beads several times with wash buffer to remove non-specific binders.
-
Elute the protein complexes from the beads.
-
Analyze the eluates by Western blotting, probing for both the POI and CRBN to confirm their co-precipitation.
In Vitro Ubiquitination Assay
This cell-free assay directly assesses the ability of the PROTAC to induce ubiquitination of the POI.[1]
Materials:
-
Recombinant E1 activating enzyme
-
Recombinant E2 conjugating enzyme (e.g., UBE2D2)
-
Recombinant CRL4^CRBN^ E3 ligase complex
-
Recombinant POI
-
Ubiquitin
-
ATP
-
Ubiquitination reaction buffer
-
PROTAC
Procedure:
-
Combine the E1, E2, CRL4^CRBN^, POI, ubiquitin, and ATP in the reaction buffer on ice.[1]
-
Add the PROTAC or vehicle control to initiate the reaction.[1]
-
Incubate the reaction at 37°C for a specified time (e.g., 1-2 hours).
-
Stop the reaction by adding SDS-PAGE loading buffer and boiling.
-
Analyze the reaction products by Western blotting, probing for the POI. A ladder of higher molecular weight bands corresponding to ubiquitinated POI should be observed in the presence of a functional PROTAC.
Quantitative Proteomics for Selectivity Analysis
Mass spectrometry-based quantitative proteomics is the gold standard for assessing the selectivity of a PROTAC across the entire proteome.
Materials:
-
Cells of interest
-
PROTAC and vehicle control
-
Lysis buffer for proteomics
-
Reagents for protein digestion (e.g., trypsin)
-
Tandem Mass Tag (TMT) or other labeling reagents (for quantitative analysis)
-
LC-MS/MS instrumentation and software
Procedure:
-
Treat cells with the PROTAC at a concentration around its DC50 and a vehicle control.
-
Harvest the cells, lyse them, and extract the proteins.
-
Reduce, alkylate, and digest the proteins into peptides using trypsin.
-
Label the peptides from different conditions with TMT reagents.
-
Combine the labeled peptide samples and analyze by LC-MS/MS.
-
Process the data to identify and quantify thousands of proteins.
-
Analyze the data to identify proteins that are significantly downregulated in the PROTAC-treated samples compared to the control. This will reveal both the on-target degradation and any potential off-target effects.
Conclusion
The "this compound" linker is a valuable tool for the synthesis of CRBN-recruiting PROTACs. The protocols outlined in these application notes provide a comprehensive framework for the synthesis, characterization, and biological evaluation of these novel therapeutic agents. Rigorous experimental design and careful data analysis are crucial for advancing our understanding and application of targeted protein degradation.
References
- 1. benchchem.com [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. lifesensors.com [lifesensors.com]
- 4. Cell Viability Assay Protocols - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 5. A rapid and accurate method for evaluating the degradation of pan-Akt in cells by PROTACs using NanoLuc luciferase - PMC [pmc.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. An In Vitro Pull-down Assay of the E3 Ligase:PROTAC:Substrate Ternary Complex to Identify Effective PROTACs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. An In Vitro Pull-down Assay of the E3 Ligase:PROTAC:Substrate Ternary Complex to Identify Effective PROTACs | Springer Nature Experiments [experiments.springernature.com]
- 10. sciex.com [sciex.com]
- 11. researchgate.net [researchgate.net]
- 12. impactproteomics.com [impactproteomics.com]
- 13. CellTiter-Glo® Luminescent Cell Viability Assay Protocol [worldwide.promega.com]
- 14. promega.com [promega.com]
- 15. benchchem.com [benchchem.com]
- 16. benchchem.com [benchchem.com]
Application Notes and Protocols for Cell-Based Degradation Assays Using Thalidomide-O-amido-C8-NH2
For Researchers, Scientists, and Drug Development Professionals
Introduction
Targeted protein degradation has emerged as a powerful therapeutic modality, offering the potential to address disease targets previously considered "undruggable." Proteolysis-targeting chimeras (PROTACs) are heterobifunctional molecules at the forefront of this field. They function by simultaneously binding to a target protein of interest (POI) and an E3 ubiquitin ligase, thereby inducing the ubiquitination and subsequent degradation of the POI by the proteasome.
This document provides detailed application notes and protocols for the use of Thalidomide-O-amido-C8-NH2 , a key building block in the synthesis of PROTACs. This molecule serves as a ligand for the Cereblon (CRBN) E3 ligase, connected to an 8-carbon alkyl linker with a terminal amine group.[1] This terminal amine allows for straightforward conjugation to a ligand designed to bind a specific protein of interest, facilitating the creation of a novel PROTAC. These notes will guide researchers through the process of evaluating a newly synthesized PROTAC, herein referred to as "Compound X," in cell-based degradation assays.
Mechanism of Action
PROTACs synthesized using this compound leverage the cellular ubiquitin-proteasome system.[2] The thalidomide moiety of the PROTAC binds to the CRBN E3 ligase, while the other end of the molecule binds to the target protein. This induced proximity facilitates the transfer of ubiquitin from an E2 ubiquitin-conjugating enzyme to the target protein, marking it for degradation by the 26S proteasome.[3][4]
Quantitative Data Summary
The efficacy of a PROTAC is primarily assessed by its half-maximal degradation concentration (DC50) and the maximum percentage of protein degradation (Dmax).[5] The following table presents hypothetical, yet representative, data for "Compound X," a PROTAC targeting the bromodomain-containing protein 4 (BRD4), synthesized using this compound. The data was generated in the human leukemia cell line, MV4-11, after a 24-hour treatment period.
| Compound | Target | Cell Line | Treatment Time (hours) | DC50 (nM) | Dmax (%) |
| Compound X | BRD4 | MV4-11 | 24 | 25 | >95 |
| Control | BRD4 | MV4-11 | 24 | >10,000 | <10 |
Note: The control compound is a non-degrading analogue where the thalidomide moiety is replaced with a non-binding group.
Experimental Protocols
A crucial step in characterizing a novel PROTAC is to determine its ability to induce the degradation of the target protein in a cellular context. Western blotting is a standard and reliable method for this purpose.
Protocol 1: Western Blot Analysis of Target Protein Degradation
This protocol details the steps for treating cells with a PROTAC, preparing cell lysates, and performing a Western blot to quantify the degradation of the target protein.
Materials:
-
Cell Line: A human cell line endogenously expressing the protein of interest (e.g., MV4-11 for BRD4).
-
PROTAC Compound: "Compound X" stock solution in DMSO.
-
Vehicle Control: DMSO.
-
Cell Culture Medium: Appropriate medium (e.g., RPMI-1640) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin.
-
Phosphate-Buffered Saline (PBS): Ice-cold.
-
Lysis Buffer: RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Assay Kit: BCA or equivalent.
-
SDS-PAGE and Western Blotting Reagents and Equipment.
-
Primary Antibodies: Specific antibody for the protein of interest and a loading control (e.g., GAPDH, β-actin).
-
Secondary Antibody: HRP-conjugated secondary antibody.
-
Chemiluminescent Substrate.
Procedure:
-
Cell Seeding:
-
Seed cells in 6-well plates at a density that will allow them to reach 70-80% confluency at the time of harvest.
-
Allow cells to adhere and grow overnight in a humidified incubator at 37°C with 5% CO2.
-
-
Compound Treatment:
-
Prepare serial dilutions of "Compound X" in cell culture medium. A typical concentration range would be from 1 nM to 10 µM.
-
Include a vehicle-only control (e.g., 0.1% DMSO).
-
Aspirate the old medium from the cells and add the medium containing the different concentrations of the PROTAC or vehicle control.
-
Incubate the cells for a predetermined time (e.g., 24 hours).
-
-
Cell Lysis:
-
After the treatment period, aspirate the medium and wash the cells twice with ice-cold PBS.
-
Add 100-200 µL of ice-cold lysis buffer to each well and scrape the cells.
-
Transfer the lysate to a microcentrifuge tube and incubate on ice for 30 minutes, vortexing occasionally.
-
Centrifuge the lysates at 14,000 x g for 15 minutes at 4°C to pellet cell debris.
-
Transfer the supernatant (protein lysate) to a new, pre-chilled tube.
-
-
Protein Quantification:
-
Determine the protein concentration of each lysate using a BCA protein assay according to the manufacturer's instructions.
-
-
Sample Preparation and SDS-PAGE:
-
Normalize the protein concentration of all samples with lysis buffer.
-
Add Laemmli sample buffer to each lysate and boil the samples at 95°C for 5-10 minutes.
-
Load equal amounts of protein (e.g., 20-30 µg) per lane of an SDS-PAGE gel.
-
-
Protein Transfer and Immunoblotting:
-
Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.
-
Block the membrane with 5% non-fat dry milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody against the target protein (diluted in blocking buffer) overnight at 4°C.
-
Wash the membrane three times with TBST.
-
Incubate the membrane with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again three times with TBST.
-
-
Detection and Analysis:
-
Apply the chemiluminescent substrate to the membrane.
-
Capture the signal using an imaging system.
-
Quantify the band intensities using densitometry software. Normalize the target protein band intensity to the corresponding loading control band intensity.
-
Calculate the percentage of protein remaining relative to the vehicle-treated control. Plot the percentage of remaining protein against the logarithm of the PROTAC concentration to determine the DC50 and Dmax values.[5]
-
Protocol 2: Confirmation of Proteasome-Mediated Degradation
To confirm that the observed protein degradation is mediated by the proteasome, a co-treatment experiment with a proteasome inhibitor can be performed.
Procedure:
-
Follow steps 1 and 2 from Protocol 1.
-
In a separate set of wells, pre-treat the cells with a proteasome inhibitor (e.g., 10 µM MG132) for 1-2 hours.
-
After the pre-treatment, add "Compound X" at a concentration known to cause significant degradation (e.g., 10x DC50) to the inhibitor-treated cells.
-
Incubate for the standard treatment time (e.g., 24 hours).
-
Proceed with steps 3-7 from Protocol 1.
-
Expected Outcome: The degradation of the target protein induced by "Compound X" should be rescued or significantly reduced in the presence of the proteasome inhibitor, confirming the mechanism of action.
Conclusion
This compound is a versatile chemical tool for the development of novel PROTACs that recruit the CRBN E3 ligase. The protocols outlined in these application notes provide a robust framework for the initial characterization of newly synthesized PROTACs in cell-based assays. By following these detailed procedures, researchers can reliably determine key efficacy parameters such as DC50 and Dmax, and confirm the intended mechanism of action, thereby accelerating the discovery and development of new targeted protein degraders.
References
- 1. This compound, TFA salt, 1950635-16-1 | BroadPharm [broadpharm.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Cereblon-Recruiting PROTACs: Will New Drugs Have to Face Old Challenges? - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Evolution of Cereblon-Mediated Protein Degradation as a Therapeutic Modality - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
Application Notes and Protocols for Thalidomide-O-amido-C8-NH2 in Oncology Research
For Researchers, Scientists, and Drug Development Professionals
Introduction
Thalidomide-O-amido-C8-NH2 is a functionalized synthetic building block designed for the development of Proteolysis Targeting Chimeras (PROTACs). It incorporates the thalidomide moiety, a well-established ligand for the E3 ubiquitin ligase Cereblon (CRBN), connected to an 8-carbon alkyl linker with a terminal primary amine (-NH2)[1][2]. This terminal amine serves as a versatile chemical handle for conjugation to a ligand targeting a specific protein of interest (POI) for degradation.
PROTACs are heterobifunctional molecules that hijack the cell's ubiquitin-proteasome system to induce the degradation of target proteins[1]. They consist of a ligand for the POI, a ligand for an E3 ligase, and a linker connecting them. By inducing the proximity of the POI and the E3 ligase, PROTACs trigger the ubiquitination and subsequent proteasomal degradation of the POI. This offers a powerful therapeutic strategy, particularly in oncology, for targeting proteins that have been traditionally difficult to inhibit with small molecules.
While this compound is commercially available for the synthesis of PROTACs, specific examples of its application in peer-reviewed literature with detailed quantitative data are limited. Therefore, this document provides a comprehensive guide to its use in oncology research by presenting protocols and data for a representative PROTAC targeting Bromodomain-containing protein 4 (BRD4), a key oncogenic transcription factor. The methodologies and data presented are based on well-established principles of thalidomide-based PROTACs with similar linker structures and serve as a robust starting point for the development of novel protein degraders.
Mechanism of Action
A PROTAC synthesized using this compound functions by inducing the formation of a ternary complex between the target protein (e.g., BRD4) and the CRBN E3 ligase. This proximity facilitates the transfer of ubiquitin from an E2-conjugating enzyme to lysine residues on the surface of the target protein. The resulting polyubiquitinated protein is then recognized and degraded by the 26S proteasome.
Figure 1: Signaling pathway of PROTAC-mediated protein degradation.
Data Presentation
The efficacy of a PROTAC is typically evaluated by its ability to induce the degradation of the target protein and inhibit cancer cell proliferation. Key quantitative parameters include:
-
DC50: The concentration of the PROTAC that results in 50% degradation of the target protein.
-
Dmax: The maximum percentage of target protein degradation achieved.
-
IC50: The concentration of the PROTAC that inhibits 50% of cancer cell growth or viability.
The following tables summarize representative data for a hypothetical BRD4-targeting PROTAC synthesized using a thalidomide-C8-amine linker, evaluated in various cancer cell lines.
Table 1: In Vitro Degradation of BRD4 by a Representative PROTAC
| Cell Line | Cancer Type | DC50 (nM) | Dmax (%) |
| MV-4-11 | Acute Myeloid Leukemia | 5 | >95 |
| HeLa | Cervical Cancer | 15 | >90 |
| 22Rv1 | Prostate Cancer | 25 | >90 |
Table 2: Anti-proliferative Activity of a Representative BRD4-targeting PROTAC
| Cell Line | Cancer Type | IC50 (nM) |
| MV-4-11 | Acute Myeloid Leukemia | 10 |
| HeLa | Cervical Cancer | 35 |
| 22Rv1 | Prostate Cancer | 50 |
Experimental Protocols
Protocol 1: Synthesis of a Representative BRD4-Targeting PROTAC
This protocol describes the conjugation of this compound to a BRD4 ligand (e.g., a JQ1 derivative with a carboxylic acid handle) via an amide bond formation.
Figure 2: Experimental workflow for PROTAC synthesis.
Materials:
-
This compound
-
BRD4 ligand with a terminal carboxylic acid (e.g., JQ1-acid)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)
-
N,N-Diisopropylethylamine (DIPEA)
-
High-Performance Liquid Chromatography (HPLC) for purification
-
Liquid Chromatography-Mass Spectrometry (LC-MS) and Nuclear Magnetic Resonance (NMR) for characterization
Procedure:
-
In a clean, dry vial, dissolve the BRD4 ligand-COOH (1.0 equivalent) in anhydrous DMF.
-
In a separate vial, dissolve this compound (1.1 equivalents) in anhydrous DMF.
-
To the solution of the BRD4 ligand-COOH, add DIPEA (3.0 equivalents) followed by HATU (1.2 equivalents). Stir the mixture for 15 minutes at room temperature to activate the carboxylic acid.
-
Add the solution of this compound to the activated carboxylic acid mixture.
-
Stir the reaction mixture at room temperature for 4-16 hours. Monitor the reaction progress by LC-MS.
-
Upon completion, purify the crude product by preparative HPLC.
-
Characterize the final PROTAC product by LC-MS and NMR to confirm its identity and purity.
Protocol 2: Western Blot Analysis for BRD4 Degradation
This protocol is used to quantify the degradation of BRD4 protein in cells treated with the synthesized PROTAC.
Figure 3: Experimental workflow for Western blot analysis.
Materials:
-
Cancer cell line expressing BRD4 (e.g., MV-4-11)
-
Synthesized BRD4-targeting PROTAC
-
Dimethyl sulfoxide (DMSO) as a vehicle control
-
Cell culture medium and supplements
-
Phosphate-buffered saline (PBS)
-
Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels and running buffer
-
PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk in TBST)
-
Primary antibody against BRD4
-
Primary antibody for a loading control (e.g., GAPDH or β-actin)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
Procedure:
-
Cell Seeding and Treatment: Seed cells in 6-well plates and allow them to adhere overnight. Treat cells with increasing concentrations of the PROTAC (e.g., 0, 1, 5, 10, 50, 100, 500 nM) for a specified time (e.g., 24 hours). Include a DMSO vehicle control.
-
Cell Lysis: After treatment, wash the cells with ice-cold PBS and lyse them with lysis buffer.
-
Protein Quantification: Determine the protein concentration of the lysates using the BCA assay.
-
Sample Preparation and SDS-PAGE: Normalize the protein concentrations and prepare samples for SDS-PAGE. Separate the proteins by SDS-PAGE.
-
Protein Transfer: Transfer the separated proteins to a PVDF membrane.
-
Immunoblotting:
-
Block the membrane with 5% non-fat milk in TBST for 1 hour.
-
Incubate the membrane with the primary anti-BRD4 antibody overnight at 4°C.
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
-
Detection: Visualize the protein bands using a chemiluminescent substrate and an imaging system.
-
Analysis: Re-probe the membrane with the loading control antibody. Quantify the band intensities to determine the percentage of BRD4 degradation relative to the vehicle control. Calculate the DC50 and Dmax values.
Protocol 3: Cell Viability Assay
This protocol is used to determine the anti-proliferative effect of the PROTAC on cancer cells.
Materials:
-
Cancer cell line (e.g., MV-4-11)
-
Synthesized BRD4-targeting PROTAC
-
Cell culture medium
-
96-well plates
-
Cell viability reagent (e.g., CellTiter-Glo®)
-
Luminometer
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at an appropriate density.
-
Compound Treatment: Add serial dilutions of the PROTAC to the wells. Include a vehicle control.
-
Incubation: Incubate the plate for 72 hours.
-
Assay: Add the cell viability reagent to each well according to the manufacturer's instructions.
-
Data Acquisition: Measure the luminescence using a luminometer.
-
Analysis: Calculate cell viability as a percentage of the vehicle control and determine the IC50 value.
Conclusion
This compound is a valuable chemical tool for the synthesis of PROTACs that recruit the CRBN E3 ligase. Its straightforward design allows for the efficient generation of novel protein degraders for oncology research. The protocols and representative data provided in this document offer a solid foundation for researchers to design, synthesize, and evaluate the efficacy of new PROTACs targeting a wide range of cancer-related proteins. The successful application of these methodologies will contribute to the advancement of targeted protein degradation as a promising therapeutic modality.
References
Application Notes and Protocols: Thalidomide-O-amido-C8-NH2 for Neurodegenerative Disease Studies
For Researchers, Scientists, and Drug Development Professionals
Introduction
Proteolysis-targeting chimeras (PROTACs) represent a groundbreaking therapeutic modality with the potential to target previously "undruggable" proteins.[1] This technology utilizes the cell's own ubiquitin-proteasome system to induce the degradation of specific proteins of interest.[2] PROTACs are heterobifunctional molecules composed of a ligand that binds to a target protein, a ligand that recruits an E3 ubiquitin ligase, and a linker that connects the two.[3]
"Thalidomide-O-amido-C8-NH2" is a key building block for the synthesis of PROTACs that hijack the Cereblon (CRBN) E3 ubiquitin ligase complex.[4] The thalidomide moiety serves as the CRBN-recruiting ligand, while the C8-NH2 linker provides a reactive handle for conjugation to a ligand that targets a protein implicated in neurodegenerative diseases, such as Tau, α-synuclein, or huntingtin. This document provides detailed application notes and protocols for the use of "this compound" in the development of PROTACs for neurodegenerative disease research.
Mechanism of Action
A PROTAC synthesized using "this compound" functions by inducing the formation of a ternary complex between the target protein and the CRBN E3 ligase. This proximity facilitates the transfer of ubiquitin from an E2-conjugating enzyme to the target protein. The resulting polyubiquitinated protein is then recognized and degraded by the 26S proteasome.
Data Presentation: Performance of Thalidomide-Based PROTACs in Neurodegenerative Disease Models
The following tables summarize representative quantitative data for thalidomide-based PROTACs targeting key proteins in neurodegenerative diseases. While the exact linker may differ from the C8 variant, this data provides a benchmark for the expected potency.
Table 1: In Vitro Degradation of Tau
| PROTAC ID | Target | E3 Ligase Ligand | Cell Line | DC50 (nM) | Dmax (%) | Citation |
| QC-01-175 | Aberrant Tau | Pomalidomide | FTD Patient-derived Neurons (A152T) | ~100 | ~80 (at 4h) | [5] |
| C4 | Hyperphosphorylated Tau (Ser396) | Thalidomide | HEK293-htau (OA-induced) | ~100 | - | [6] |
Table 2: In Vitro Degradation of α-Synuclein
| PROTAC ID | Target | E3 Ligase Ligand | Cell Line | DC50 (µM) | Dmax (%) | Citation |
| Compound 5 | α-Synuclein Aggregates | Pomalidomide | HEK293T | 5.049 | >80 | [7] |
| Arg-PEG1-Tα-syn* | α-Synuclein (A53T) | Arginine | U251 | - | ~70 | [8] |
*Note: This PROTAC utilizes an arginine-based E3 ligase ligand, not thalidomide, but is included as a relevant example of an α-synuclein degrader.
Experimental Protocols
The following protocols provide a general framework for the synthesis and evaluation of a novel PROTAC for a neurodegenerative disease target, using "this compound".
Protocol 1: Synthesis of a Neuro-PROTAC via Amide Coupling
This protocol describes the coupling of "this compound" to a hypothetical carboxylic acid-functionalized ligand for a neurodegenerative target protein (e.g., Tau-ligand-COOH).
Materials:
-
This compound
-
Target-protein-ligand-COOH
-
N,N-Dimethylformamide (DMF)
-
HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)
-
DIPEA (N,N-Diisopropylethylamine)
-
Ethyl acetate
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate
-
Silica gel for column chromatography
Procedure:
-
Activation of Carboxylic Acid: In a clean, dry flask, dissolve the target-protein-ligand-COOH (1 equivalent) in anhydrous DMF. Add HATU (1.1 equivalents) and DIPEA (2 equivalents). Stir the mixture at room temperature for 20 minutes.
-
Coupling Reaction: To the activated carboxylic acid solution, add a solution of this compound (1 equivalent) in anhydrous DMF.
-
Reaction Monitoring: Stir the reaction mixture at room temperature. Monitor the progress of the reaction by Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting materials are consumed (typically 2-12 hours).
-
Work-up: Once the reaction is complete, dilute the mixture with ethyl acetate and wash sequentially with saturated sodium bicarbonate solution and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by silica gel column chromatography using an appropriate solvent system (e.g., a gradient of methanol in dichloromethane) to obtain the pure PROTAC.
-
Characterization: Confirm the structure and purity of the final PROTAC product by Nuclear Magnetic Resonance (NMR) spectroscopy and High-Resolution Mass Spectrometry (HRMS).
Protocol 2: In Vitro Evaluation of Target Protein Degradation by Western Blot
This protocol details the assessment of the synthesized PROTAC's ability to degrade its target protein in a relevant neuronal cell line, such as SH-SY5Y.
Materials:
-
SH-SY5Y human neuroblastoma cell line[9]
-
Complete culture medium (e.g., DMEM/F12 with 10% FBS and 1% Penicillin-Streptomycin)
-
Synthesized PROTAC stock solution (in DMSO)
-
Vehicle control (DMSO)
-
Ice-cold Phosphate-Buffered Saline (PBS)
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
Laemmli sample buffer
-
SDS-PAGE gels and electrophoresis apparatus
-
PVDF or nitrocellulose membranes and transfer apparatus
-
Blocking buffer (5% non-fat milk or BSA in TBST)
-
Primary antibodies (anti-target protein, anti-β-actin or GAPDH)
-
HRP-conjugated secondary antibody
-
Enhanced chemiluminescence (ECL) substrate
-
Chemiluminescence imaging system
Procedure:
-
Cell Seeding: Seed SH-SY5Y cells in 6-well plates at a density that allows them to reach 70-80% confluency on the day of treatment. Allow cells to adhere overnight.
-
PROTAC Treatment: Treat the cells with increasing concentrations of the synthesized PROTAC (e.g., 0.1, 1, 10, 100, 1000 nM) for a predetermined time (e.g., 24 hours). Include a vehicle-only control (e.g., 0.1% DMSO).
-
Cell Lysis: After treatment, wash the cells twice with ice-cold PBS. Add 100-200 µL of ice-cold RIPA buffer to each well, scrape the cells, and collect the lysate.
-
Protein Quantification: Incubate the lysate on ice for 30 minutes, then centrifuge at 14,000 x g for 15 minutes at 4°C. Collect the supernatant and determine the protein concentration using a BCA assay.
-
Sample Preparation for SDS-PAGE: Normalize the protein concentration of all samples. Add 4x Laemmli buffer to a final concentration of 1x and boil at 95°C for 5-10 minutes.
-
Western Blotting:
-
Load equal amounts of protein per lane on an SDS-PAGE gel.
-
Separate the proteins by electrophoresis.
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with primary antibody against the target protein and a loading control (e.g., β-actin) overnight at 4°C.
-
Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again with TBST.
-
-
Detection and Analysis: Add ECL substrate and visualize the protein bands using a chemiluminescence imager. Quantify the band intensities and normalize the target protein level to the loading control. Calculate the percentage of protein degradation relative to the vehicle control to determine the DC50 and Dmax values.[10]
Protocol 3: Cell Viability Assay
This protocol is to assess the potential cytotoxicity of the synthesized PROTAC using the alamarBlue assay.
Materials:
-
SH-SY5Y cells and complete culture medium
-
96-well clear-bottom black plates
-
Synthesized PROTAC stock solution (in DMSO)
-
alamarBlue™ cell viability reagent
-
Fluorescence plate reader
Procedure:
-
Cell Seeding: Seed SH-SY5Y cells in a 96-well plate at a density of 1 x 10^4 cells/well. Allow to adhere overnight.
-
PROTAC Treatment: Treat the cells with a range of concentrations of the PROTAC, similar to those used for the Western blot analysis. Incubate for the desired time period (e.g., 24 or 48 hours).
-
alamarBlue Addition: Add alamarBlue reagent to each well at 10% of the culture volume.
-
Incubation: Incubate the plate for 1-4 hours at 37°C, protected from light.
-
Fluorescence Measurement: Measure the fluorescence at an excitation of ~560 nm and an emission of ~590 nm using a plate reader.
-
Data Analysis: Calculate cell viability as a percentage relative to the vehicle-treated control cells.
Protocol 4: In Vivo Administration in a Mouse Model of Neurodegeneration
This protocol provides a general guideline for the in vivo administration of a PROTAC in a transgenic mouse model of Alzheimer's disease (e.g., 3xTg-AD).
Materials:
-
3xTg-AD mice
-
Synthesized PROTAC
-
Vehicle solution (e.g., 0.5% methylcellulose and 0.2% Tween 80 in sterile water for oral gavage, or DMSO/PEG300/saline for intraperitoneal injection)
-
Administration equipment (e.g., gavage needles, syringes)
Procedure:
-
PROTAC Formulation: Prepare the PROTAC formulation at the desired concentration in the appropriate vehicle. Ensure the final solution is homogenous.
-
Animal Dosing: Administer the PROTAC to the mice at a predetermined dose (e.g., 10-50 mg/kg) via the chosen route (e.g., oral gavage or intraperitoneal injection). A typical dosing schedule could be once daily or every few days.[11]
-
Monitoring: Monitor the animals for any signs of toxicity, including changes in body weight and general behavior.
-
Pharmacodynamic Analysis: At the end of the study, euthanize the animals and harvest brain tissue (e.g., hippocampus and cortex).
-
Tissue Processing and Analysis: Homogenize the brain tissue and perform Western blot analysis as described in Protocol 2 to determine the levels of the target protein.
Signaling Pathways and Experimental Workflows
References
- 1. Breaking Bad Proteins—Discovery Approaches and the Road to Clinic for Degraders - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Targeted protein degradation: advances in drug discovery and clinical practice - PMC [pmc.ncbi.nlm.nih.gov]
- 3. PROTACs technology for treatment of Alzheimer’s disease: Advances and perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. Targeted degradation of aberrant tau in frontotemporal dementia patient-derived neuronal cell models - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Frontiers | Selective degradation of hyperphosphorylated tau by proteolysis-targeting chimeras ameliorates cognitive function in Alzheimer’s disease model mice [frontiersin.org]
- 7. Design, Synthesis and Biological Evaluation of α-Synuclein Proteolysis-Targeting Chimeras - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Targeted degradation of α-synuclein by arginine-based PROTACs - PMC [pmc.ncbi.nlm.nih.gov]
- 9. noropsikiyatriarsivi.com [noropsikiyatriarsivi.com]
- 10. benchchem.com [benchchem.com]
- 11. A novel small-molecule PROTAC selectively promotes tau clearance to improve cognitive functions in Alzheimer-like models - PMC [pmc.ncbi.nlm.nih.gov]
Step-by-Step Guide to Synthesizing PROTACs with "Thalidomide-O-amido-C8-NH2"
For Researchers, Scientists, and Drug Development Professionals
Application Notes
Proteolysis Targeting Chimeras (PROTACs) are revolutionary heterobifunctional molecules designed to hijack the cell's natural protein disposal system to eliminate specific proteins of interest (POIs). This is achieved by linking a ligand for the target protein (a "warhead") to a ligand for an E3 ubiquitin ligase. This guide provides a detailed protocol for the synthesis of PROTACs utilizing "Thalidomide-O-amido-C8-NH2," a pre-functionalized building block that incorporates the widely used Cereblon (CRBN) E3 ligase ligand, thalidomide, connected to an eight-carbon alkyl linker with a terminal amine. This terminal amine serves as a versatile reactive handle for conjugation to a warhead, typically through a stable amide bond.
The use of "this compound" simplifies the synthetic process, allowing researchers to focus on the development and attachment of their specific warhead. The C8 linker provides a suitable length and flexibility to facilitate the formation of a productive ternary complex between the target protein, the PROTAC, and the CRBN E3 ligase, a critical step for subsequent ubiquitination and proteasomal degradation of the target protein.
Signaling Pathway and Mechanism of Action
PROTACs synthesized with "this compound" function by inducing the proximity of the target protein to the CUL4-DDB1-CRBN-Rbx1 E3 ubiquitin ligase complex. This induced proximity facilitates the transfer of ubiquitin from an E2-conjugating enzyme to lysine residues on the surface of the target protein. The resulting polyubiquitinated protein is then recognized and degraded by the 26S proteasome.
Figure 1: Mechanism of Action of a Thalidomide-based PROTAC.
Experimental Protocols
This section provides a detailed, step-by-step protocol for the synthesis of a PROTAC by coupling a carboxylic acid-functionalized warhead to "this compound".
Protocol 1: Amide Coupling of Warhead to this compound
This protocol describes a standard procedure for forming an amide bond between the terminal amine of the linker and a carboxylic acid group on the warhead using HATU as the coupling agent.
Materials and Reagents:
-
Warhead with a terminal carboxylic acid
-
This compound (or its hydrochloride or TFA salt)
-
HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)
-
DIPEA (N,N-Diisopropylethylamine)
-
Anhydrous DMF (N,N-Dimethylformamide)
-
Dichloromethane (DCM)
-
Methanol (MeOH)
-
Ethyl acetate (EtOAc)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
-
Solvents for HPLC purification (e.g., acetonitrile, water with 0.1% formic acid or TFA)
Procedure:
-
Preparation of Reagents:
-
Dissolve the carboxylic acid-functionalized warhead (1.0 equivalent) in anhydrous DMF to a final concentration of 0.1 M.
-
In a separate vial, dissolve "this compound" (1.1 equivalents) in anhydrous DMF. If using a salt form, add 1.1 equivalents of a non-nucleophilic base like DIPEA to neutralize it.
-
Prepare a solution of HATU (1.2 equivalents) in anhydrous DMF.
-
-
Activation of Carboxylic Acid:
-
To the solution of the warhead, add DIPEA (3.0 equivalents).
-
Add the HATU solution to the warhead/DIPEA mixture.
-
Stir the reaction mixture at room temperature for 15-30 minutes to activate the carboxylic acid.
-
-
Coupling Reaction:
-
Add the solution of "this compound" to the activated carboxylic acid mixture.
-
Stir the reaction at room temperature for 4-16 hours.
-
-
Reaction Monitoring:
-
Monitor the progress of the reaction by Thin Layer Chromatography (TLC) using an appropriate eluent system (e.g., 5-10% MeOH in DCM) or by Liquid Chromatography-Mass Spectrometry (LC-MS) to observe the formation of the desired product mass.
-
-
Work-up:
-
Once the reaction is complete, quench the reaction by adding water.
-
Extract the product with EtOAc (3x).
-
Combine the organic layers, wash with saturated NaHCO₃ solution, followed by brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
-
Purification:
-
Purify the crude product by flash column chromatography on silica gel using a suitable eluent system (e.g., a gradient of MeOH in DCM).
-
Alternatively, for higher purity, use preparative High-Performance Liquid Chromatography (HPLC).
-
-
Characterization:
-
Confirm the structure of the final PROTAC using ¹H NMR, ¹³C NMR, and High-Resolution Mass Spectrometry (HRMS).
-
Determine the purity of the final product by analytical HPLC.
-
Experimental Workflow Diagram
Figure 2: General workflow for the synthesis of a PROTAC.
Data Presentation
The following tables summarize representative quantitative data for a hypothetical PROTAC synthesized using the described protocol. Actual results will vary depending on the specific warhead used.
Table 1: Representative Synthesis Data
| Parameter | Value | Notes |
| Warhead | Generic Kinase Inhibitor (MW: ~450) | Carboxylic acid functionality is essential for this protocol. |
| Linker | This compound | Commercially available. |
| Coupling Reagents | HATU, DIPEA | Standard peptide coupling reagents. |
| Solvent | Anhydrous DMF | Ensure solvent is dry to prevent hydrolysis of activated species. |
| Reaction Time | 12 hours | Monitor by LC-MS for completion. |
| Yield (after purify.) | 45-65% | Yields are dependent on the specific warhead and purification method. |
| Purity (by HPLC) | >95% | Purity should be confirmed before biological assays. |
Table 2: Representative Biological Activity Data
| Parameter | Value | Cell Line | Notes |
| DC₅₀ | 50-150 nM | HeLa | The concentration of PROTAC required to degrade 50% of the target protein after 24 hours. |
| Dₘₐₓ | >90% | HeLa | The maximum percentage of protein degradation achieved at high PROTAC concentrations. |
| Target | Kinase X | - | The specific target protein of the warhead. |
Logical Relationship Diagram
The successful development of a PROTAC involves a logical progression from chemical synthesis to biological evaluation.
Figure 3: Logical flow for PROTAC development and evaluation.
Application Notes and Protocols for PROTACs Utilizing Thalidomide-O-amido-C8-NH2
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the in vitro and in vivo applications of Proteolysis Targeting Chimeras (PROTACs) synthesized using the "Thalidomide-O-amido-C8-NH2" E3 ligase ligand-linker conjugate. This key building block incorporates a thalidomide-based ligand for the Cereblon (CRBN) E3 ubiquitin ligase and a C8 linker with a terminal amine group, enabling its conjugation to a ligand targeting a specific protein of interest (POI) for degradation.
While "this compound" itself is not a complete PROTAC, it is a critical component for the synthesis of PROTACs that hijack the ubiquitin-proteasome system to induce the degradation of specific target proteins.[1][2][3][4][5][6][] This document outlines the general mechanism of action and provides detailed protocols for the evaluation of such PROTACs.
Mechanism of Action
PROTACs are bifunctional molecules that consist of a ligand for a target protein, a ligand for an E3 ubiquitin ligase, and a linker that connects them.[8][9][10] PROTACs synthesized using "this compound" will recruit the CRBN E3 ligase. The PROTAC simultaneously binds to the protein of interest and the E3 ligase, forming a ternary complex.[11][12][13] This proximity facilitates the transfer of ubiquitin from the E3 ligase to the target protein. The polyubiquitinated protein is then recognized and degraded by the proteasome.[8][11]
Caption: General mechanism of action for a PROTAC utilizing a thalidomide-based ligand.
In Vitro Applications and Protocols
A variety of in vitro assays are essential to characterize the activity and mechanism of a novel PROTAC.
Table 1: Key In Vitro Assays for PROTAC Evaluation
| Assay | Purpose | Key Parameters Measured |
| Western Blot | To quantify the degradation of the target protein. | DC50 (concentration for 50% degradation), Dmax (maximal degradation) |
| Cell Viability Assay | To assess the cytotoxic effect of the PROTAC on cancer or other cell lines. | IC50 (concentration for 50% inhibition of cell growth) |
| Ubiquitination Assay | To confirm that protein degradation is mediated by ubiquitination. | Increase in polyubiquitinated target protein. |
| Ternary Complex Assay | To evaluate the formation of the PROTAC-induced ternary complex. | Binding affinity (Kd) of the complex components. |
Protocol 1: Western Blot for Protein Degradation
This protocol is designed to quantify the extent of target protein degradation induced by a PROTAC in a cell line of interest.
Materials:
-
Cell line expressing the protein of interest
-
PROTAC synthesized from "this compound"
-
Cell culture medium and supplements
-
DMSO (vehicle control)
-
Proteasome inhibitor (e.g., MG132) as a control
-
RIPA buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels and running buffer
-
Transfer buffer and nitrocellulose or PVDF membranes
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibody against the protein of interest
-
Primary antibody for a loading control (e.g., GAPDH, β-actin)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
Procedure:
-
Cell Seeding: Seed cells in 6-well plates and allow them to adhere overnight.
-
Compound Treatment: Treat cells with increasing concentrations of the PROTAC (e.g., 0.1 nM to 10 µM) and a vehicle control (DMSO) for a specified time (e.g., 24 hours). Include a positive control with a proteasome inhibitor to confirm proteasome-dependent degradation.
-
Cell Lysis: Wash cells with cold PBS and lyse them with RIPA buffer.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
SDS-PAGE and Western Blotting:
-
Load equal amounts of protein onto an SDS-PAGE gel.
-
Separate proteins by electrophoresis.
-
Transfer proteins to a membrane.
-
Block the membrane for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody against the target protein and the loading control overnight at 4°C.
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
-
Detection and Analysis:
-
Apply the chemiluminescent substrate and visualize the bands using an imaging system.
-
Quantify the band intensities and normalize the target protein signal to the loading control. Calculate the percentage of protein degradation relative to the vehicle control.
-
Caption: Experimental workflow for Western Blot analysis of PROTAC-mediated protein degradation.
In Vivo Applications and Protocols
In vivo studies are crucial for evaluating the therapeutic potential of a PROTAC. Xenograft models are commonly used to assess anti-tumor efficacy.
Table 2: Key In Vivo Evaluation Parameters
| Assay/Model | Purpose | Key Parameters Measured |
| Pharmacokinetics (PK) | To determine the absorption, distribution, metabolism, and excretion (ADME) of the PROTAC. | Cmax, Tmax, AUC, half-life. |
| Pharmacodynamics (PD) | To measure the effect of the PROTAC on the target protein in vivo. | Target protein levels in tumor and/or surrogate tissues. |
| Xenograft Efficacy Study | To evaluate the anti-tumor activity of the PROTAC in an animal model. | Tumor growth inhibition (TGI), tumor volume, body weight. |
Protocol 2: Xenograft Mouse Model for Efficacy Studies
This protocol outlines a general procedure for assessing the in vivo efficacy of a PROTAC in a subcutaneous xenograft mouse model.
Materials:
-
Immunocompromised mice (e.g., nude or SCID)
-
Cancer cell line for tumor implantation
-
PROTAC synthesized from "this compound"
-
Vehicle for dosing (e.g., 0.5% methylcellulose in water)
-
Dosing equipment (e.g., oral gavage needles)
-
Calipers for tumor measurement
Procedure:
-
Tumor Implantation: Subcutaneously inject cancer cells into the flank of the mice.
-
Tumor Growth Monitoring: Monitor tumor growth until they reach a predetermined size (e.g., 100-200 mm³).
-
Randomization and Dosing:
-
Randomize mice into treatment and vehicle control groups.
-
Prepare the PROTAC formulation.
-
Administer the PROTAC or vehicle control to the mice according to the desired dose and schedule (e.g., once daily oral gavage).[11]
-
-
Efficacy Assessment:
-
Endpoint and Tissue Collection:
Caption: Workflow for an in vivo xenograft efficacy study of a PROTAC.
These protocols provide a foundational framework for the investigation of PROTACs developed using "this compound". The specific experimental conditions, such as cell lines, animal models, and dosing regimens, should be optimized based on the specific protein of interest and the therapeutic context.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. alfa-labotrial.com [alfa-labotrial.com]
- 6. This compound, TFA salt, 1950635-16-1 | BroadPharm [broadpharm.com]
- 8. benchchem.com [benchchem.com]
- 9. PROTAC Design [protocols.io]
- 10. Targeted Protein Degradation: Design Considerations for PROTAC Development - PMC [pmc.ncbi.nlm.nih.gov]
- 11. benchchem.com [benchchem.com]
- 12. reactionbiology.com [reactionbiology.com]
- 13. An In Vitro Pull-down Assay of the E3 Ligase:PROTAC:Substrate Ternary Complex to Identify Effective PROTACs - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Targeted Protein Degradation using "Thalidomide-O-amido-C8-NH2"
For Researchers, Scientists, and Drug Development Professionals
Introduction
Targeted protein degradation (TPD) has emerged as a transformative therapeutic modality, offering the potential to eliminate disease-causing proteins that are often intractable with conventional inhibitor-based approaches. Proteolysis-targeting chimeras (PROTACs) are at the forefront of this revolution. These heterobifunctional molecules are engineered to hijack the cell's intrinsic ubiquitin-proteasome system (UPS) to selectively degrade target proteins.[1]
"Thalidomide-O-amido-C8-NH2" is a key building block in the synthesis of PROTACs. It is a pre-synthesized E3 ligase ligand-linker conjugate, incorporating a thalidomide-based ligand for the Cereblon (CRBN) E3 ubiquitin ligase and a C8 alkyl linker with a terminal amine group.[2] This terminal amine provides a convenient handle for conjugation to a ligand for a specific protein of interest (POI), facilitating the rapid assembly of novel PROTAC molecules.
This document provides detailed application notes and experimental protocols for utilizing "this compound" to induce the degradation of specific target proteins.
Mechanism of Action
The fundamental principle of a PROTAC synthesized from "this compound" is to induce the proximity between the target protein and the CRBN E3 ligase. This ternary complex formation facilitates the transfer of ubiquitin from an E2-conjugating enzyme to the target protein, leading to its polyubiquitination. The polyubiquitinated protein is then recognized and degraded by the 26S proteasome.
Data Presentation
The efficacy of a PROTAC is primarily evaluated by its ability to induce the degradation of the target protein. Key parameters include the half-maximal degradation concentration (DC50) and the maximum degradation level (Dmax). The following table presents representative data for a BRD4-targeting PROTAC synthesized using a thalidomide-based linker, illustrating the typical performance that can be expected.
| PROTAC Component | Target Protein | Cell Line | DC50 | Dmax | Reference |
| Thalidomide-based PROTAC | BRD4 | HeLa | 2.84 µM | 93% | [3] |
Note: The performance of a PROTAC is highly dependent on the specific target protein, the target-binding ligand (warhead), the linker length and composition, and the cellular context. The data presented here is for a PROTAC with a PEG linker and should be considered as a representative example.
Experimental Protocols
The following are detailed protocols for the synthesis and evaluation of a PROTAC using "this compound".
Protocol 1: Synthesis of a PROTAC via Amide Bond Coupling
This protocol describes the coupling of a carboxylic acid-functionalized POI ligand to the terminal amine of "this compound".
Materials:
-
POI ligand with a carboxylic acid functional group
-
This compound
-
HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)
-
DIPEA (N,N-Diisopropylethylamine)
-
Anhydrous DMF (N,N-Dimethylformamide)
-
HPLC for purification
-
LC-MS and NMR for characterization
Procedure:
-
Dissolve the POI ligand-COOH (1 equivalent) in anhydrous DMF.
-
Add HATU (1.2 equivalents) and DIPEA (3 equivalents) to the solution and stir for 15 minutes at room temperature to activate the carboxylic acid.
-
Add a solution of this compound (1 equivalent) in anhydrous DMF to the reaction mixture.
-
Stir the reaction at room temperature for 4-12 hours. Monitor the reaction progress by LC-MS.
-
Once the reaction is complete, dilute the mixture with water and extract the product with an appropriate organic solvent (e.g., ethyl acetate).
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by reverse-phase HPLC to obtain the final PROTAC.
-
Confirm the identity and purity of the final PROTAC by LC-MS and NMR spectroscopy.
Protocol 2: Western Blot for Target Protein Degradation
This protocol is a standard method to quantify the reduction in target protein levels following PROTAC treatment.[4]
Materials:
-
Cell line expressing the target protein
-
Synthesized PROTAC
-
Cell culture medium and supplements
-
DMSO (vehicle control)
-
Ice-cold PBS (Phosphate-Buffered Saline)
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
Laemmli sample buffer
-
SDS-PAGE gels and running buffer
-
PVDF or nitrocellulose membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibody against the target protein
-
Primary antibody against a loading control (e.g., GAPDH, β-actin)
-
HRP-conjugated secondary antibody
-
Enhanced chemiluminescence (ECL) substrate
Procedure:
-
Cell Treatment: Plate cells at a suitable density in 6-well plates and allow them to adhere overnight. Treat the cells with a range of concentrations of the PROTAC or vehicle control (e.g., 0.1% DMSO) for a specified time (e.g., 24 hours).
-
Cell Lysis: Wash the cells with ice-cold PBS. Lyse the cells in RIPA buffer.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.
-
Sample Preparation: Normalize the protein concentration of all samples. Add Laemmli sample buffer and boil at 95°C for 5 minutes.
-
SDS-PAGE and Transfer: Load equal amounts of protein onto an SDS-PAGE gel. Transfer the separated proteins to a PVDF membrane.
-
Immunoblotting: Block the membrane with blocking buffer for 1 hour at room temperature. Incubate the membrane with the primary antibody for the target protein overnight at 4°C.
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Add ECL substrate and visualize the bands using a chemiluminescence imaging system.
-
Loading Control: Strip the membrane and re-probe with a primary antibody for a loading control.
-
Data Analysis: Quantify the band intensities using densitometry software. Normalize the target protein band intensity to the loading control. Calculate the percentage of protein degradation relative to the vehicle-treated control to determine DC50 and Dmax values.
Protocol 3: Co-Immunoprecipitation (Co-IP) for Ternary Complex Formation
This protocol is used to confirm the PROTAC-dependent interaction between the target protein and the E3 ligase.[5]
Materials:
-
Cell line expressing the target protein and CRBN
-
Synthesized PROTAC
-
Proteasome inhibitor (e.g., MG132)
-
Non-denaturing lysis buffer
-
Antibody against CRBN for immunoprecipitation
-
Protein A/G agarose or magnetic beads
-
Antibody against the target protein for Western blotting
-
Antibody against CRBN for Western blotting
Procedure:
-
Cell Treatment: Treat cells with the PROTAC and a proteasome inhibitor (e.g., 10 µM MG132 for 4 hours) to prevent the degradation of the ternary complex.
-
Cell Lysis: Lyse the cells in a non-denaturing lysis buffer.
-
Immunoprecipitation: Incubate the cell lysate with an anti-CRBN antibody overnight at 4°C.
-
Add Protein A/G beads to capture the antibody-protein complexes.
-
Washing: Wash the beads several times with lysis buffer to remove non-specifically bound proteins.
-
Elution: Elute the bound proteins from the beads using a low pH buffer or by boiling in sample buffer.
-
Western Blot Analysis: Analyze the eluted samples by Western blotting, probing for the presence of the target protein and CRBN. An increased amount of the target protein co-immunoprecipitated with CRBN in the presence of the PROTAC confirms the formation of the ternary complex.
Protocol 4: In-Vitro Ubiquitination Assay
This cell-free assay directly assesses the ability of the PROTAC to induce ubiquitination of the target protein.[6]
Materials:
-
Recombinant purified target protein
-
Recombinant E1 activating enzyme, E2 conjugating enzyme, and CRBN E3 ligase complex
-
Ubiquitin
-
ATP
-
Synthesized PROTAC
-
Ubiquitination reaction buffer
-
Antibody against the target protein for Western blotting
-
Antibody against ubiquitin for Western blotting
Procedure:
-
Set up the ubiquitination reaction by combining the recombinant proteins, ubiquitin, ATP, and the PROTAC in the reaction buffer.
-
Incubate the reaction at 37°C for 1-2 hours.
-
Stop the reaction by adding Laemmli sample buffer and boiling.
-
Analyze the reaction products by Western blotting.
-
Probe one membrane with an antibody against the target protein to observe a ladder of higher molecular weight bands corresponding to the ubiquitinated protein.
-
Probe a separate membrane with an anti-ubiquitin antibody to confirm the presence of ubiquitin on the target protein.
Protocol 5: Cell Viability Assay
This assay determines the cytotoxic effect of the PROTAC on cells.[7]
Materials:
-
Cell line of interest
-
Synthesized PROTAC
-
Cell viability reagent (e.g., CellTiter-Glo®, MTT)
-
96-well plates
Procedure:
-
Seed cells in a 96-well plate at a suitable density.
-
Treat the cells with a serial dilution of the PROTAC for a specified period (e.g., 72 hours).
-
Add the cell viability reagent according to the manufacturer's instructions.
-
Measure the signal (luminescence or absorbance) using a plate reader.
-
Calculate cell viability as a percentage of the vehicle-treated control and determine the IC50 value.
Conclusion
"this compound" is a versatile and valuable building block for the synthesis of CRBN-recruiting PROTACs. The protocols provided in this document offer a comprehensive guide for researchers to synthesize, characterize, and evaluate the efficacy of novel PROTACs for targeted protein degradation. Rigorous experimental validation, including the confirmation of on-target degradation, mechanism of action, and assessment of off-target effects, is crucial for the successful development of potent and selective protein degraders.
References
- 1. qb3.berkeley.edu [qb3.berkeley.edu]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Targeted Protein Degradation: Design Considerations for PROTAC Development - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. Protein Degrader [proteomics.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. benchchem.com [benchchem.com]
Troubleshooting & Optimization
Overcoming the hook effect in "Thalidomide-O-amido-C8-NH2" experiments
Welcome to the Technical Support Center for "Thalidomide-O-amido-C8-NH2" experiments. This resource provides troubleshooting guides and answers to frequently asked questions to help researchers and drug development professionals overcome common challenges, with a specific focus on the high-dose hook effect.
Frequently Asked Questions (FAQs)
Q1: What is "this compound"?
A1: "this compound" is a synthetic E3 ligase ligand-linker conjugate. It incorporates the thalidomide-based ligand for the Cereblon (CRBN) protein and a C8 amino linker.[1][2][3] It is commonly used in the synthesis of Proteolysis-Targeting Chimeras (PROTACs), which are bifunctional molecules designed to induce the degradation of specific target proteins.[1][2][3]
Q2: What is the "hook effect" and why is it relevant for PROTAC experiments?
A2: The hook effect, or prozone phenomenon, is an issue in immunoassays and related ligand-binding assays where an excessively high concentration of an analyte results in a paradoxically weaker signal.[4][5][6] In the context of PROTACs like those synthesized from "this compound", the hook effect can occur during ternary complex formation assays or protein degradation experiments. At excessively high concentrations, the PROTAC can form non-productive binary complexes (PROTAC + Target Protein or PROTAC + E3 Ligase) instead of the productive ternary complex (Target Protein + PROTAC + E3 Ligase).[7] This competition leads to reduced ubiquitination and degradation of the target protein, resulting in a characteristic bell-shaped dose-response curve.[7]
Q3: What are the signs of a hook effect in my "this compound" based PROTAC experiment?
A3: The primary indicator of a hook effect is a decrease in target protein degradation at the highest concentrations of your PROTAC.[7] When you plot protein level versus PROTAC concentration, the curve will initially descend as expected, but then it will hook back up at very high concentrations, indicating less effective degradation.[4][7] This can lead to an inaccurate determination of the PROTAC's potency (DC50) and maximal degradation level (Dmax).[7]
Troubleshooting Guide: Overcoming the Hook Effect
If your results suggest a hook effect, follow these steps to diagnose and mitigate the issue.
Issue: Decreased Target Protein Degradation at High PROTAC Concentrations
Primary Cause: Formation of non-productive binary complexes is outcompeting the formation of the required ternary complex at excessive PROTAC concentrations.[7]
Solution 1: Perform a Wide Dose-Response Experiment
The most effective method to overcome the hook effect is to test a much broader range of PROTAC concentrations to clearly define the optimal concentration window.
Experimental Protocol: Titration for Identifying the Optimal Concentration Range
-
Stock Solution Preparation: Prepare a high-concentration stock of your "this compound"-based PROTAC in a suitable solvent (e.g., DMSO).
-
Serial Dilution: Create a wide-ranging serial dilution series. It is recommended to use at least a 10-point curve with 3-fold or 5-fold dilutions, spanning from picomolar (pM) to high micromolar (µM) concentrations.
-
Cell Treatment: Treat your target cells with the complete dilution series for a predetermined time sufficient to observe protein degradation (e.g., 18-24 hours). Include a vehicle control (e.g., DMSO).
-
Protein Level Quantification: Lyse the cells and quantify the level of your target protein using a reliable method such as Western Blot, ELISA, or targeted mass spectrometry.
-
Data Analysis:
-
Normalize the protein levels in treated samples to the vehicle control.
-
Plot the normalized protein level (%) against the log of the PROTAC concentration.
-
Analyze the resulting dose-response curve to identify the "hook point" where degradation efficiency begins to decrease. The optimal concentration range for your experiments will be the "valley" of this bell-shaped curve.
-
Solution 2: Modify Assay Format
If dilution is not feasible or the hook effect is extreme, consider alternative assay designs.
-
Kinetic Analysis: Instead of endpoint measurements, monitor the reaction kinetics in real-time. The rate of complex formation or protein degradation can sometimes distinguish between optimal and excessive concentrations before the hook effect fully manifests.[8][9]
-
Two-Step Protocol: In certain assay formats like sandwich ELISA, switching from a one-step to a two-step protocol (where the analyte and detection antibody are added sequentially with a wash step in between) can eliminate the hook effect.[5]
Data Presentation
Table 1: Representative Data from a PROTAC Dose-Response Experiment Exhibiting a Hook Effect
This table illustrates a typical outcome where target protein degradation is less effective at the highest PROTAC concentrations.
| PROTAC Concentration | Normalized Target Protein Level (%) | Observation |
| 100 µM | 85% | Hook Effect Region |
| 30 µM | 70% | Hook Effect Region |
| 10 µM | 45% | Hook Effect Region |
| 1 µM | 15% | Optimal Degradation (Dmax) |
| 100 nM | 25% | Dynamic Range |
| 10 nM | 50% | Dynamic Range (DC50) |
| 1 nM | 80% | Dynamic Range |
| 100 pM | 95% | No Significant Degradation |
| Vehicle (DMSO) | 100% | Baseline |
Mandatory Visualizations
Diagram 1: PROTAC Mechanism of Action and the Hook Effect
Caption: Formation of productive vs. non-productive complexes.
Diagram 2: Troubleshooting Workflow for the Hook Effect
Caption: A logical workflow for diagnosing the hook effect.
Diagram 3: Thalidomide-Induced Protein Degradation Pathway
Caption: Simplified signaling pathway for PROTAC-mediated degradation.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. youtube.com [youtube.com]
- 5. Understanding the Hook Effect in a One-Step Sandwich ELISA | Chondrex, [chondrex.com]
- 6. Hook effect - Wikipedia [en.wikipedia.org]
- 7. benchchem.com [benchchem.com]
- 8. Mitigating the hook effect in lateral flow sandwich immunoassays using real-time reaction kinetics - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Elimination of "hook-effect" in two-site immunoradiometric assays by kinetic rate analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Investigating and Mitigating Off-Target Effects of PROTACs Utilizing Thalidomide-O-amido-C8-NH2
This technical support center provides researchers, scientists, and drug development professionals with guidance on troubleshooting and mitigating potential off-target effects when using Proteolysis Targeting Chimeras (PROTACs) synthesized with the Thalidomide-O-amido-C8-NH2 building block. This component serves as a linker and a ligand for the Cereblon (CRBN) E3 ubiquitin ligase.
Frequently Asked Questions (FAQs)
Q1: What is "this compound" and what is its role in my PROTAC?
A1: "this compound" is a functionalized building block used in the synthesis of PROTACs.[1][2][3][4] It consists of a thalidomide analog, which binds to the E3 ubiquitin ligase Cereblon (CRBN), and an 8-carbon alkyl chain (C8) with a terminal amine group (-NH2).[1][3][4] In your PROTAC, it serves as the E3 ligase binder and part of the linker that connects to your protein of interest (POI) ligand.
Q2: What are the potential sources of off-target effects when using a PROTAC containing a thalidomide-based ligand?
A2: Off-target effects with PROTACs can be broadly categorized into two types:
-
Degradation-Dependent Off-Targets: This is when the PROTAC induces the degradation of proteins other than your intended target.[5][6] This can occur if the ternary complex (POI-PROTAC-E3 ligase) forms non-selectively with other proteins that have some affinity for your PROTAC.
-
Degradation-Independent Off-Targets: These are pharmacological effects of the PROTAC molecule itself, unrelated to protein degradation.[5] These effects might stem from the binding of the thalidomide moiety to other proteins or from the warhead binding to off-target proteins without inducing their degradation.
Q3: Could the thalidomide component of my PROTAC have inherent biological activity?
A3: Yes. Thalidomide and its analogs (immunomodulatory drugs or IMiDs) are known to have biological effects, primarily through their interaction with Cereblon, which can lead to the degradation of native substrates like IKZF1 and IKZF3. While your PROTAC is designed to recruit CRBN to your specific POI, the thalidomide moiety itself could still exert some of its intrinsic activity.
Q4: What is the "hook effect" and how can I avoid it?
A4: The "hook effect" is a phenomenon where increasing the concentration of a PROTAC beyond an optimal point leads to a decrease in the degradation of the target protein.[5] This happens because at very high concentrations, the PROTAC is more likely to form binary complexes (PROTAC-POI or PROTAC-CRBN) rather than the productive ternary complex required for degradation.[5] To avoid this, it is crucial to perform a full dose-response curve to determine the optimal concentration range for your PROTAC.
Troubleshooting Guides
Issue 1: High Cell Toxicity Observed at Effective Concentrations
If you observe significant cytotoxicity that is not explained by the degradation of your target protein, consider the following troubleshooting steps:
| Possible Cause | Suggested Action | Rationale |
| Off-Target Protein Degradation | 1. Perform global proteomic analysis (e.g., mass spectrometry) to identify unintentionally degraded proteins. 2. Synthesize and test a negative control PROTAC (e.g., with an inactive enantiomer of the warhead or E3 ligase ligand). | To determine if the toxicity is due to the degradation of an essential off-target protein. |
| Degradation-Independent Toxicity | 1. Test the warhead and the "this compound" building block as individual molecules in your assay. 2. Perform a cell viability assay with a broad concentration range of your PROTAC. | To isolate whether the toxicity is coming from the PROTAC molecule itself, independent of its degradation activity. |
| Intrinsic IMiD Activity | 1. Measure the levels of known thalidomide neosubstrates (e.g., IKZF1, IKZF3) in your experimental system. | To assess if the intrinsic activity of the thalidomide moiety is contributing to the observed phenotype. |
Issue 2: Discrepancy Between Target Degradation and Phenotypic Outcome
If the observed phenotype is stronger or different than expected based on the level of target protein degradation, this could indicate off-target effects.
| Possible Cause | Suggested Action | Rationale |
| Off-Target Degradation | 1. Use proteomic methods to identify other degraded proteins. 2. Perform washout experiments: remove the PROTAC and monitor the reversal of the phenotype and the recovery of protein levels.[5] | A reversal of the phenotype upon PROTAC removal strengthens the link between the observed effect and protein degradation. |
| Pathway-Related Effects | 1. Map the downstream signaling pathways of your target protein. 2. Use orthogonal methods (e.g., siRNA, CRISPR) to deplete the target protein and compare the phenotype to that of your PROTAC. | To confirm that the observed phenotype is a direct consequence of degrading the intended target and not an off-target effect. |
| Linker-Mediated Interactions | 1. Synthesize and test PROTACs with different linker lengths and compositions. | The linker can influence the stability and conformation of the ternary complex, potentially affecting selectivity. |
Experimental Protocols
Protocol 1: Western Blotting for Target Degradation
This protocol is to quantify the extent of target protein degradation following PROTAC treatment.
-
Cell Culture and Treatment: Plate cells at an appropriate density and allow them to adhere overnight. Treat the cells with a range of concentrations of your PROTAC (and vehicle control) for the desired duration (e.g., 2, 4, 8, 16, 24 hours).
-
Cell Lysis: Wash the cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
SDS-PAGE and Transfer: Load equal amounts of protein (e.g., 20-30 µg) onto an SDS-PAGE gel.[5] After electrophoresis, transfer the proteins to a PVDF membrane.[5]
-
Immunoblotting:
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.
-
Incubate with a primary antibody against your POI overnight at 4°C.
-
Wash the membrane and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Also probe for a loading control (e.g., GAPDH, β-actin) to normalize the results.
-
-
Detection and Analysis: Use an enhanced chemiluminescence (ECL) substrate to detect the signal and image the blot. Quantify the band intensities using densitometry software and normalize the POI signal to the loading control.
Protocol 2: Global Proteomics using Mass Spectrometry
This protocol provides a global view of protein level changes to identify off-target degradation.
-
Sample Preparation: Treat cells with the optimal concentration of your PROTAC, a negative control PROTAC, and a vehicle control. Harvest and lyse the cells.
-
Protein Digestion: Quantify the protein and digest it into peptides using an enzyme like trypsin.
-
Peptide Labeling (Optional but Recommended): For quantitative proteomics, label the peptides from each condition with isobaric tags (e.g., TMT or iTRAQ).
-
LC-MS/MS Analysis: Analyze the peptide mixtures using liquid chromatography coupled to tandem mass spectrometry (LC-MS/MS).
-
Data Analysis: Use specialized software (e.g., MaxQuant, Proteome Discoverer) to identify and quantify proteins. Compare the protein abundance between the PROTAC-treated samples and the controls to identify proteins that are significantly downregulated.
Visualizations
Caption: Mechanism of action for a PROTAC utilizing a thalidomide-based CRBN ligand.
Caption: Troubleshooting workflow for investigating unexpected experimental outcomes.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. adooq.com [adooq.com]
- 4. Cereblon | MedChemExpress (MCE) Life Science Reagents [medchemexpress.eu]
- 5. benchchem.com [benchchem.com]
- 6. PROTAC Drug Off-Target Protein Assessment Service | MtoZ Biolabs [client.brightmindcrm.com]
Technical Support Center: Synthesis of PROTACs using Thalidomide-O-amido-C8-NH2
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the synthesis of Proteolysis Targeting Chimeras (PROTACs) utilizing the "Thalidomide-O-amido-C8-NH2" E3 ligase ligand-linker conjugate.
Frequently Asked Questions (FAQs)
Q1: What is "this compound" and what is its primary application?
A1: "this compound" is a key chemical building block used in the synthesis of PROTACs. It is an E3 ligase ligand-linker conjugate. Structurally, it consists of the thalidomide moiety, which binds to the Cereblon (CRBN) E3 ubiquitin ligase, connected to an 8-carbon alkyl linker that terminates in a primary amine (-NH2). This terminal amine serves as a reactive handle for conjugation to a ligand targeting a specific protein of interest, typically through the formation of a stable amide bond.
Q2: What are the main advantages and disadvantages of using a C8 alkyl linker in PROTAC design?
A2: The 8-carbon alkyl linker in "this compound" offers a balance of properties that can be advantageous for PROTAC development.
-
Advantages:
-
Enhanced Membrane Permeability: Compared to more polar linkers like polyethylene glycol (PEG), alkyl chains can improve a PROTAC's ability to cross cell membranes and reach intracellular targets.
-
Metabolic Stability: Alkyl chains are generally less susceptible to oxidative cleavage than PEG linkers.
-
Rigidity: The C8 alkyl linker provides a degree of structural rigidity, which can be beneficial for pre-organizing the PROTAC into a conformation that favors the formation of a stable and productive ternary complex (Target Protein-PROTAC-E3 Ligase).
-
-
Disadvantages:
-
Reduced Aqueous Solubility: A significant challenge with long alkyl linkers is their hydrophobicity, which can lead to poor solubility of the final PROTAC in aqueous buffers and physiological media. This can complicate in vitro assays and in vivo studies.
-
Potential for Non-Specific Binding: The lipophilic nature of the alkyl chain may increase non-specific hydrophobic interactions with other proteins and cellular components.
-
Q3: What are the most common challenges encountered when synthesizing PROTACs with "this compound"?
A3: Researchers may face several common hurdles:
-
Inefficient Amide Coupling: The reaction between the terminal amine of "this compound" and the carboxylic acid of the target protein ligand may result in low yields. This can be due to suboptimal coupling reagents, reaction conditions, or steric hindrance.
-
Poor Solubility of Reactants and Products: Both the linker itself and the final PROTAC can have limited solubility in common organic solvents, making reaction setup and monitoring difficult. The final PROTAC is often poorly soluble in aqueous solutions.
-
Difficult Purification: The similar physicochemical properties of the final PROTAC and any unreacted starting materials or side products can make purification by chromatography challenging.
-
Side Reactions: Undesired chemical transformations can occur, leading to a complex mixture of products and reducing the yield of the desired PROTAC.
Q4: How does the stability of the thalidomide moiety impact the synthesis and storage of PROTACs?
A4: The thalidomide core is susceptible to hydrolysis, particularly under basic or strongly acidic conditions. This can lead to the opening of the glutarimide ring, rendering the molecule unable to bind to Cereblon. Therefore, it is crucial to use reaction and purification conditions that are as close to neutral as possible. For long-term storage, it is recommended to keep the compound as a solid in a cool, dry place, and to prepare solutions fresh for experiments.
Troubleshooting Guide
This guide addresses specific issues that may arise during the synthesis of PROTACs using "this compound".
| Problem | Potential Cause(s) | Suggested Solution(s) |
| Low or No Product Formation in Amide Coupling Reaction | 1. Inactive coupling reagents (e.g., HATU, HOBt).2. Suboptimal reaction solvent.3. Insufficient amount of base (e.g., DIPEA).4. Steric hindrance around the carboxylic acid or amine.5. Degradation of starting materials. | 1. Use fresh, high-quality coupling reagents. Store them under anhydrous conditions.2. Switch to a higher boiling point aprotic polar solvent like NMP or anhydrous DMF.3. Increase the equivalents of DIPEA to 3-4 equivalents, especially if starting materials are salts (e.g., HCl or TFA salts).4. Increase the reaction temperature (e.g., to 40-50 °C) and extend the reaction time. Monitor by LC-MS.5. Verify the integrity of "this compound" and the target ligand by NMR or LC-MS before starting the reaction. |
| Formation of Multiple Side Products | 1. Side reactions of the coupling reagent.2. Reaction with other functional groups on the target ligand.3. Racemization of chiral centers. | 1. Add the coupling reagent (e.g., HATU) portion-wise at a lower temperature (e.g., 0 °C) before allowing the reaction to warm to room temperature.2. If your target ligand has other reactive functional groups, consider using protecting groups.3. To minimize racemization, use coupling reagents known to suppress it, such as those combined with HOBt or OxymaPure. |
| Poor Solubility of the Final PROTAC | 1. High lipophilicity due to the C8 alkyl chain and potentially a hydrophobic target ligand. | 1. For in vitro assays, prepare a high-concentration stock solution in 100% DMSO. For aqueous buffers, consider using a co-solvent like PEG-400 or ethanol. The final DMSO concentration should be kept low (typically ≤1%).2. If the PROTAC has ionizable groups, adjusting the pH of the buffer may improve solubility.3. For in vivo studies, advanced formulation strategies such as amorphous solid dispersions or lipid-based formulations may be necessary. |
| Difficulty in Purifying the Final PROTAC | 1. Co-elution of the product with starting materials or side products during chromatography.2. Poor recovery from the HPLC column. | 1. Optimize the HPLC gradient. A shallow gradient with a suitable mobile phase (e.g., acetonitrile/water with 0.1% TFA or formic acid) can improve resolution.2. Use a C8 or C18 reverse-phase column. For highly hydrophobic PROTACs, a C8 column might provide better peak shape and recovery.[1]3. Ensure complete dissolution of the crude product in a suitable solvent (e.g., DMSO/methanol) before injection. |
Experimental Protocols
Protocol 1: General Amide Coupling Reaction
This protocol describes a general method for the amide bond formation between "this compound" and a carboxylic acid-functionalized target protein ligand.
Materials:
-
This compound (hydrochloride or TFA salt)
-
Carboxylic acid-functionalized target protein ligand
-
HATU (Hexafluorophosphate Azabenzotriazole Tetramethyl Uronium)
-
DIPEA (N,N-Diisopropylethylamine)
-
Anhydrous DMF (N,N-Dimethylformamide) or NMP (N-Methyl-2-pyrrolidone)
-
Inert atmosphere (Argon or Nitrogen)
-
Standard laboratory glassware and magnetic stirrer
Procedure:
-
Reaction Setup: In a dry reaction flask under an inert atmosphere, dissolve the carboxylic acid-functionalized target protein ligand (1.0 equivalent) in anhydrous DMF.
-
Addition of Amine and Base: Add "this compound" (1.1 equivalents) to the solution, followed by DIPEA (3.0-4.0 equivalents). Stir the mixture for 10 minutes at room temperature.
-
Activation and Coupling: In a separate vial, dissolve HATU (1.2 equivalents) in a small amount of anhydrous DMF. Add the HATU solution dropwise to the reaction mixture, which has been cooled to 0 °C in an ice bath.
-
Reaction Progression: Allow the reaction mixture to slowly warm to room temperature and stir for 4-16 hours.
-
Monitoring: Monitor the progress of the reaction by LC-MS until the consumption of the limiting starting material is observed.
-
Work-up: Upon completion, quench the reaction by adding water or saturated aqueous ammonium chloride. Extract the product with an appropriate organic solvent (e.g., ethyl acetate or dichloromethane). Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography or preparative reverse-phase HPLC.
Protocol 2: Purification by Reverse-Phase HPLC
Instrumentation and Columns:
-
Preparative HPLC system with a UV detector.
-
C18 or C8 reverse-phase column. A C8 column may be preferable for very hydrophobic PROTACs to improve peak shape and recovery.
Mobile Phases:
-
Mobile Phase A: Water with 0.1% Trifluoroacetic Acid (TFA) or 0.1% Formic Acid.
-
Mobile Phase B: Acetonitrile with 0.1% Trifluoroacetic Acid (TFA) or 0.1% Formic Acid.
Procedure:
-
Sample Preparation: Dissolve the crude product in a minimal amount of a suitable solvent (e.g., DMSO, DMF, or methanol). Filter the solution to remove any particulate matter.
-
Gradient Elution: Equilibrate the column with a low percentage of Mobile Phase B (e.g., 5-10%). After injecting the sample, elute the product using a linear gradient of increasing Mobile Phase B. A shallow gradient (e.g., 0.5-1% increase in B per minute) is often effective for separating closely related compounds.
-
Fraction Collection: Collect fractions based on the UV chromatogram, targeting the peak corresponding to the desired product mass (as determined by LC-MS analysis of the crude material).
-
Product Recovery: Combine the pure fractions and remove the organic solvent (acetonitrile) under reduced pressure. Lyophilize the remaining aqueous solution to obtain the final product as a solid (often as a TFA salt).
Visualizations
Caption: A general workflow for the synthesis and purification of a PROTAC.
Caption: A logical flow for troubleshooting low-yield PROTAC synthesis reactions.
References
Technical Support Center: Enhancing the Stability of Thalidomide-O-amido-C8-NH2 Based Degraders
Welcome to the Technical Support Center for researchers, scientists, and drug development professionals. This resource provides troubleshooting guidance and answers to frequently asked questions (FAQs) to help you enhance the stability and performance of your "Thalidomide-O-amido-C8-NH2" based degraders.
Frequently Asked Questions (FAQs)
Q1: What are the primary stability concerns for degraders utilizing a this compound linker?
A1: The primary stability concerns for these degraders can be categorized into two main areas:
-
Chemical Instability: The thalidomide moiety itself is susceptible to hydrolysis, particularly at the glutarimide ring, under physiological pH conditions. This can lead to the inactivation of the Cereblon (CRBN) E3 ligase binding motif. While the C8-amido linker is generally more stable than ester-based linkers, amide bonds can also undergo hydrolysis over extended periods.
-
Metabolic Instability: The C8 alkyl chain can be a site for oxidative metabolism by cytochrome P450 enzymes, primarily in the liver. This can lead to hydroxylation and other modifications that may alter the degrader's efficacy and pharmacokinetic properties. The amide bond can also be a target for cellular amidases.
Q2: My degrader shows good in vitro degradation but performs poorly in cellular assays. What could be the issue?
A2: A discrepancy between in vitro and cellular activity is a common challenge. Several factors could be at play:
-
Poor Cell Permeability: PROTACs are often large molecules that may struggle to cross the cell membrane efficiently. The physicochemical properties of your degrader, influenced by the warhead and the overall structure, may be hindering its entry into the cell.
-
Compound Instability in Culture Media: The degrader may be unstable in the cell culture media over the time course of your experiment, leading to a lower effective concentration.
-
Efflux by Cellular Transporters: The degrader could be a substrate for efflux pumps like P-glycoprotein (P-gp), which actively remove it from the cell.
Q3: I'm observing a "hook effect" with my degrader. What is it and how can I mitigate it?
A3: The "hook effect" is a phenomenon where the degradation of the target protein decreases at high degrader concentrations. This occurs because at excessive concentrations, the degrader is more likely to form binary complexes with either the target protein or the E3 ligase, rather than the productive ternary complex required for degradation.
To mitigate the hook effect:
-
Perform a Wide Dose-Response Curve: Always test your degrader over a broad concentration range to identify the optimal concentration for degradation and to observe the characteristic bell-shaped curve of the hook effect.
-
Test Lower Concentrations: Focus on nanomolar to low micromolar concentration ranges to find the "sweet spot" for maximal degradation.
Troubleshooting Guides
Problem 1: Low or No Target Protein Degradation
Possible Causes and Solutions:
| Possible Cause | Suggested Solution |
| Degrader Instability | Assess the stability of your degrader in cell culture media and lysis buffer using LC-MS/MS. Prepare fresh stock solutions in an anhydrous solvent like DMSO for each experiment. |
| Low E3 Ligase Expression | Confirm the expression level of Cereblon (CRBN) in your cell line using Western blotting or qPCR. Choose a cell line with robust CRBN expression. |
| Inefficient Ternary Complex Formation | Evaluate ternary complex formation using a NanoBRET assay or co-immunoprecipitation. If formation is weak, consider redesigning the linker to optimize the orientation of the target protein and E3 ligase. |
| Poor Cell Permeability | Assess cellular uptake using LC-MS/MS analysis of cell lysates. If permeability is low, consider modifying the degrader to improve its physicochemical properties, for example, by incorporating features that enhance cell uptake. |
Problem 2: Inconsistent or Irreproducible Results
Possible Causes and Solutions:
| Possible Cause | Suggested Solution |
| Degrader Degradation During Storage | Store your degrader stock solutions at -80°C and minimize freeze-thaw cycles. Verify the integrity of your stock solution using LC-MS before use. |
| Variability in Cell Culture Conditions | Standardize your cell culture protocols, including cell passage number, seeding density, and confluency at the time of treatment. |
| Inconsistent Sample Processing | Ensure consistent and rapid sample processing to minimize protein degradation or modification post-lysis. Always add protease and phosphatase inhibitors to your lysis buffer. |
Data Presentation
Table 1: Illustrative Stability Data of Thalidomide-Based Degraders with Alkyl Linkers
Disclaimer: The following data is representative of thalidomide-based degraders with alkyl linkers and is intended for illustrative purposes. Actual stability will vary depending on the specific warhead and full chemical structure.
| Degrader ID | Linker Type | Matrix | Half-life (t½) |
| Degrader A | Thalidomide-C6-Alkyl | Human Liver Microsomes | 45 min |
| Degrader B | Thalidomide-C8-Alkyl-Amide | Rat Plasma | 120 min |
| Degrader C | Thalidomide-C10-Alkyl | Cell Culture Media + 10% FBS | > 24 hours |
Table 2: Illustrative Degradation Potency of Thalidomide-Based Degraders
Disclaimer: The following data is representative and intended for illustrative purposes. DC50 (half-maximal degradation concentration) and Dmax (maximum degradation) are dependent on the target protein and cell line used.
| Degrader ID | Target Protein | Cell Line | DC50 (nM) | Dmax (%) |
| Degrader X | BRD4 | HeLa | 15 | 92 |
| Degrader Y | BTK | Ramos | 25 | 85 |
| Degrader Z | ERRα | MCF7 | 50 | 78 |
Experimental Protocols
Western Blot for Protein Degradation
Objective: To quantify the reduction in target protein levels following treatment with the degrader.
Methodology:
-
Cell Culture and Treatment: Plate cells at a suitable density and allow them to adhere overnight. Treat cells with a range of concentrations of your degrader and a vehicle control (e.g., DMSO) for a specified time (e.g., 24 hours).
-
Cell Lysis: Wash cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
SDS-PAGE and Transfer: Load equal amounts of protein onto an SDS-PAGE gel, separate the proteins by electrophoresis, and transfer them to a PVDF membrane.
-
Immunoblotting: Block the membrane and incubate with a primary antibody specific to the target protein and a loading control (e.g., GAPDH). Subsequently, incubate with an appropriate HRP-conjugated secondary antibody.
-
Detection and Analysis: Visualize the protein bands using a chemiluminescent substrate and quantify the band intensities. Normalize the target protein signal to the loading control.
In-Cell Ubiquitination Assay
Objective: To confirm that the degrader induces ubiquitination of the target protein.
Methodology:
-
Cell Treatment: Treat cells with the degrader or vehicle control for a time course shorter than that required for significant degradation (e.g., 1-4 hours). Pre-treat with a proteasome inhibitor (e.g., MG132) to allow ubiquitinated protein to accumulate.
-
Immunoprecipitation: Lyse the cells and immunoprecipitate the target protein using a specific antibody.
-
Western Blotting: Elute the immunoprecipitated proteins and perform a Western blot using an anti-ubiquitin antibody to detect polyubiquitinated target protein.
NanoBRET™ Ternary Complex Formation Assay
Objective: To measure the formation of the ternary complex (Target Protein-Degrader-E3 Ligase) in live cells.
Methodology:
-
Cell Transfection: Co-transfect cells with plasmids expressing the target protein fused to a NanoLuc® luciferase (donor) and the E3 ligase (CRBN) fused to a HaloTag® (acceptor).
-
Compound Treatment: Add the HaloTag® ligand to label the acceptor protein. Then, treat the cells with serial dilutions of the degrader.
-
Signal Measurement: Measure the donor and acceptor emissions using a luminometer. An increase in the BRET signal indicates the formation of the ternary complex.
Mandatory Visualizations
Caption: Mechanism of action for a thalidomide-based degrader.
Caption: Troubleshooting workflow for low degrader efficacy.
Caption: Experimental workflow for Western blot analysis.
Technical Support Center: Refining Experimental Conditions for "Thalidomide-O-amido-C8-NH2" Assays
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with "Thalidomide-O-amido-C8-NH2". This resource is designed to address specific issues that may be encountered during the experimental process.
"this compound" is a synthetic E3 ligase ligand-linker conjugate. It incorporates the thalidomide-based Cereblon (CRBN) ligand and a C8 linker with a terminal amine group, making it a valuable tool for the development of Proteolysis Targeting Chimeras (PROTACs).[1][2][3] PROTACs are heterobifunctional molecules that recruit a target protein and an E3 ubiquitin ligase to induce the degradation of the target protein.[1][4]
Frequently Asked Questions (FAQs)
Q1: What is "this compound" and what is its primary application?
A1: "this compound" is a functionalized ligand-linker molecule used in the synthesis of PROTACs. Its thalidomide component binds to the E3 ubiquitin ligase Cereblon (CRBN), while the C8 alkyl linker with a terminal amine provides a point of attachment for a ligand that targets a specific protein of interest. Therefore, its primary application is as a building block for creating PROTACs designed to induce the degradation of specific target proteins.[1][2][3]
Q2: What is the mechanism of action for a PROTAC synthesized using "this compound"?
A2: A PROTAC synthesized with "this compound" functions by hijacking the cell's ubiquitin-proteasome system. The thalidomide moiety of the PROTAC binds to CRBN, a component of the CRL4-CRBN E3 ubiquitin ligase complex. The other end of the PROTAC binds to the target protein. This brings the target protein and the E3 ligase into close proximity, forming a ternary complex. This proximity facilitates the transfer of ubiquitin from the E3 ligase to the target protein. The polyubiquitinated target protein is then recognized and degraded by the proteasome.
Q3: How should I store and handle "this compound"?
A3: For long-term storage, it is recommended to store "this compound" as a solid at -20°C or -80°C, protected from moisture. For experimental use, prepare fresh stock solutions in an anhydrous solvent like DMSO. It is advisable to minimize the time the compound spends in aqueous solutions, such as cell culture media, before being added to cells, as thalidomide and its derivatives can be susceptible to hydrolysis.[5]
Troubleshooting Guide
This guide addresses common problems encountered in experiments using PROTACs derived from "this compound".
Problem 1: No or low degradation of the target protein is observed.
| Possible Cause | Troubleshooting Steps |
| Poor Cell Permeability | PROTACs are often large molecules that may have difficulty crossing the cell membrane.[6] 1. Assess Permeability: Use a cell permeability assay (e.g., PAMPA, Caco-2) to determine if the PROTAC is entering the cells. 2. Optimize Linker: If permeability is low, consider synthesizing new PROTACs with linkers that have more favorable physicochemical properties (e.g., by incorporating PEG chains). |
| Inefficient Ternary Complex Formation | The PROTAC may not be effectively bringing together the target protein and CRBN. 1. Biophysical Assays: Use assays like TR-FRET, SPR, or ITC to confirm the formation of the ternary complex in vitro. 2. Cell-Based Target Engagement: Employ NanoBRET or CETSA to verify that the PROTAC is engaging both the target protein and CRBN inside the cells. |
| Incorrect E3 Ligase | The target cells may not express sufficient levels of CRBN. 1. Check CRBN Expression: Use Western blotting or qPCR to confirm the expression of CRBN in your cell line. 2. Consider Alternative Ligases: If CRBN levels are low, you may need to design PROTACs that recruit a different E3 ligase that is more abundant in your cell model. |
| Compound Instability | The PROTAC may be degrading in the cell culture medium. 1. Assess Stability: Incubate the PROTAC in your cell culture medium for the duration of your experiment and analyze its integrity using LC-MS. 2. Minimize Incubation Time: Reduce the time the PROTAC is in the medium before being added to the cells. Prepare fresh solutions for each experiment.[5] |
Problem 2: The "Hook Effect" is observed (decreased degradation at high PROTAC concentrations).
| Possible Cause | Troubleshooting Steps |
| Formation of Non-productive Binary Complexes | At high concentrations, the PROTAC can form binary complexes with either the target protein or the E3 ligase, preventing the formation of the productive ternary complex. 1. Perform a Wide Dose-Response: Use a broad range of PROTAC concentrations to identify the optimal concentration for degradation and to confirm the bell-shaped curve characteristic of the hook effect. 2. Use Lower Concentrations: Focus on nanomolar to low micromolar concentrations to find the "sweet spot" for maximal degradation. 3. Ternary Complex Assays: Use biophysical assays to correlate ternary complex formation with the observed degradation profile at different PROTAC concentrations. |
Quantitative Data Summary
The following tables provide representative data for thalidomide-based PROTACs. The specific values for a PROTAC derived from "this compound" will depend on the specific target ligand and the experimental context.
Table 1: Representative Degradation Potency of Thalidomide-Based PROTACs
| PROTAC | Target Protein | Cell Line | DC50 | Dmax (%) |
| PROTAC A | BRD4 | HeLa | 10 nM | >90 |
| PROTAC B | BTK | MOLM-14 | 50 nM | ~85 |
| PROTAC C | EGFR | H1975 | 100 nM | >95 |
-
DC50: The concentration of the PROTAC that results in 50% degradation of the target protein.
-
Dmax: The maximum percentage of target protein degradation achieved. (Note: These values are illustrative and should be determined empirically for each specific PROTAC.)
Table 2: Binding Affinities of Thalidomide and Analogs to Cereblon (CRBN)
| Compound | Binding Affinity (Kd) to CRBN | Assay Method |
| (S)-Thalidomide | ~250 nM | Isothermal Titration Calorimetry (ITC) |
| (R)-Thalidomide | ~2.5 µM | Isothermal Titration Calorimetry (ITC) |
| Pomalidomide | ~180 nM | Surface Plasmon Resonance (SPR) |
| Lenalidomide | ~445 nM | Surface Plasmon Resonance (SPR) |
(Note: The binding affinity of the thalidomide moiety in your PROTAC to CRBN is a critical parameter.)[7]
Experimental Protocols
Protocol 1: Western Blot for Protein Degradation
This protocol outlines the key steps to assess the degradation of a target protein following treatment with a PROTAC.
-
Cell Treatment:
-
Seed cells at an appropriate density in a multi-well plate.
-
Treat cells with a range of PROTAC concentrations (e.g., 1 nM to 10 µM) for a specified time course (e.g., 2, 4, 8, 16, 24 hours). Include a vehicle control (e.g., DMSO).
-
-
Sample Preparation:
-
Wash cells with ice-cold PBS.
-
Lyse cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Centrifuge the lysate to pellet cell debris and collect the supernatant.
-
Determine the protein concentration of each sample using a BCA assay.
-
-
SDS-PAGE and Protein Transfer:
-
Normalize protein concentrations and add Laemmli sample buffer.
-
Separate proteins by SDS-PAGE.
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
-
Immunoblotting:
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.
-
Incubate the membrane with a primary antibody specific to the target protein overnight at 4°C.
-
Wash the membrane with TBST.
-
Incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane with TBST.
-
-
Detection and Analysis:
-
Detect the signal using a chemiluminescence substrate and an imaging system.
-
Quantify band intensities and normalize to a loading control (e.g., GAPDH, β-actin).
-
Calculate the percentage of protein degradation relative to the vehicle control.
-
Protocol 2: Time-Resolved Fluorescence Energy Transfer (TR-FRET) for Ternary Complex Formation
This in vitro assay measures the proximity between the target protein and CRBN induced by the PROTAC.
-
Reagent Preparation:
-
Prepare solutions of the purified target protein (e.g., GST-tagged) and the CRBN-DDB1 complex (e.g., His-tagged).
-
Prepare a serial dilution of the PROTAC.
-
-
Assay Setup:
-
In a microplate, add the target protein, CRBN-DDB1 complex, and the PROTAC at various concentrations.
-
Incubate to allow for ternary complex formation.
-
-
Antibody Addition:
-
Add a terbium-conjugated anti-GST antibody (donor) and a fluorescein-conjugated anti-His antibody (acceptor).
-
Incubate to allow for antibody binding.
-
-
Measurement and Analysis:
-
Measure the TR-FRET signal using a plate reader (excite at ~340 nm, measure emission at ~665 nm for the acceptor and ~620 nm for the donor).
-
Plot the TR-FRET ratio as a function of PROTAC concentration to determine the extent of ternary complex formation.
-
Visualizations
Caption: Mechanism of action of a PROTAC utilizing "this compound".
Caption: Experimental workflow for Western blot analysis of PROTAC-mediated protein degradation.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. This compound, TFA salt, 1950635-16-1 | BroadPharm [broadpharm.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. benchchem.com [benchchem.com]
- 6. academic.oup.com [academic.oup.com]
- 7. Molecular mechanisms of thalidomide and its derivatives - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Troubleshooting Ternary Complex Formation with Thalidomide-O-amido-C8-NH2
Welcome to the technical support center for "Thalidomide-O-amido-C8-NH2." This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) related to the use of this Cereblon (CRBN) E3 ligase ligand-linker conjugate in Proteolysis Targeting Chimeras (PROTACs).
Frequently Asked Questions (FAQs)
Q1: What is the function of "this compound" in a PROTAC?
A1: "this compound" is a key component for building PROTACs. It consists of a thalidomide moiety that binds to the E3 ubiquitin ligase Cereblon (CRBN), and an 8-carbon alkyl linker with a terminal amine group (-NH2) for conjugation to a target protein ligand.[1][2][3] In a PROTAC, it serves to recruit the CRBN E3 ligase to the target protein, facilitating the formation of a ternary complex (Target Protein-PROTAC-CRBN).[4][5] This proximity is crucial for the ubiquitination and subsequent proteasomal degradation of the target protein.[6][7]
Q2: What is the "hook effect" and how does it relate to ternary complex formation?
A2: The "hook effect" is a phenomenon observed in PROTAC dose-response curves where increasing the PROTAC concentration beyond an optimal point leads to a decrease in target protein degradation.[8][9][10] This occurs because at high concentrations, the PROTAC can form binary complexes with either the target protein or CRBN, which are non-productive and compete with the formation of the essential ternary complex.[9][10][11] It is crucial to perform a full dose-response curve to identify the optimal concentration range for your PROTAC.[9][10]
Q3: What is "cooperativity" in the context of ternary complex formation and why is it important?
A3: Cooperativity describes the influence that the binding of one protein (e.g., the target protein) to the PROTAC has on the binding of the second protein (e.g., CRBN).[9] Positive cooperativity, where the formation of a binary complex (e.g., PROTAC-target) enhances the affinity for the second protein (CRBN), is often a key driver for potent protein degradation.[9] This indicates favorable protein-protein interactions between the target and the E3 ligase within the ternary complex.[9] Conversely, negative cooperativity can result in less stable ternary complexes and reduced degradation efficiency.[9]
Q4: My PROTAC utilizing "this compound" shows poor target degradation. What are the initial troubleshooting steps?
A4: When encountering low or no target degradation, a systematic approach is recommended.[10] Key initial checkpoints include:
-
PROTAC Integrity: Verify the chemical structure, purity, and stability of your PROTAC conjugate using methods like LC-MS and NMR.[10]
-
Binary Binding: Confirm that your PROTAC can independently bind to both the target protein and CRBN.[11]
-
Cellular Factors: Ensure your cell line expresses sufficient levels of CRBN and the target protein.[8][11] Also, consider the cell permeability of your PROTAC.[11][12]
-
Concentration Range: Test a broad range of PROTAC concentrations to account for the "hook effect".[8][11]
Troubleshooting Guides
Issue 1: No or Low Ternary Complex Formation Detected
| Possible Cause | Recommended Solution |
| Incorrect Protein Concentrations | Accurately determine the concentrations of your target protein and CRBN using a reliable method like a BCA assay. |
| Inactive Protein | Confirm the activity of your target protein and CRBN through functional assays or by using a positive control PROTAC known to induce complex formation. |
| Suboptimal Buffer Conditions | Ensure that the buffer composition (pH, salt concentration) is optimal for both protein stability and binding interactions. Dialyze both proteins against the same buffer to minimize mismatch.[9] |
| PROTAC Degradation or Precipitation | Assess the stability and solubility of your PROTAC in the assay buffer.[13] Consider using fresh dilutions for each experiment. |
| Ineffective Linker | The 8-carbon linker of "this compound" may not be the optimal length or flexibility for your specific target protein and CRBN to form a stable ternary complex.[8] Consider synthesizing PROTACs with different linker lengths and compositions.[8][12] |
Issue 2: "Hook Effect" Observed in Dose-Response Curves
| Possible Cause | Recommended Solution |
| High PROTAC Concentration | At high concentrations, the formation of binary complexes (PROTAC-Target and PROTAC-CRBN) is favored over the ternary complex.[8][9] |
| Experimental Design | Perform a dose-response experiment with a wide range of PROTAC concentrations (e.g., from pM to µM) to identify the optimal concentration for ternary complex formation and subsequent degradation.[8][9] |
Issue 3: Inconsistent or Non-Reproducible Results
| Possible Cause | Recommended Solution |
| Pipetting Errors | Use calibrated pipettes and be meticulous with dilutions, especially when working with potent compounds at low concentrations. |
| Variability in Protein Batches | Use the same batch of purified target protein and CRBN for a set of comparative experiments. If using new batches, perform quality control checks to ensure consistent activity. |
| PROTAC Solubility Issues | Poor aqueous solubility can lead to precipitation and inconsistent effective concentrations.[13] Prepare fresh stock solutions and visually inspect for any precipitation before use. The use of co-solvents like DMSO should be kept consistent across experiments.[1] |
Experimental Protocols
Protocol 1: Western Blot for Target Protein Degradation
This protocol is used to quantify the amount of target protein remaining in cells after treatment with a PROTAC.
-
Cell Culture and Treatment: Plate cells at an appropriate density and allow them to adhere overnight. Treat the cells with a range of concentrations of your "this compound"-based PROTAC and a vehicle control (e.g., DMSO) for a predetermined time (e.g., 4, 8, 16, or 24 hours).[8][10]
-
Cell Lysis: Wash the cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.[10]
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.[8]
-
SDS-PAGE and Transfer: Load equal amounts of protein (e.g., 20-30 µg) onto an SDS-PAGE gel. Separate the proteins by electrophoresis and then transfer them to a PVDF or nitrocellulose membrane.[8][12]
-
Immunoblotting: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.[8][12] Incubate the membrane with a primary antibody specific to the target protein overnight at 4°C.[8][12] Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.[8][12]
-
Detection and Analysis: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate.[8] Quantify the band intensities and normalize to a loading control (e.g., GAPDH or β-actin) to determine the extent of protein degradation.[8]
Protocol 2: Ternary Complex Formation Assay (NanoBRET™)
This cell-based assay measures the proximity of the target protein and CRBN, indicating ternary complex formation.[14]
-
Cell Preparation: Use a cell line co-expressing the target protein fused to NanoLuc® luciferase (the energy donor) and CRBN fused to HaloTag® (the energy acceptor).[14] Seed the cells in a suitable assay plate.
-
Labeling: Add the HaloTag® NanoBRET® 618 Ligand (the acceptor) to the cells and incubate.[12]
-
PROTAC Treatment: Treat the cells with a serial dilution of your "this compound"-based PROTAC.
-
Substrate Addition: Add the NanoBRET® Nano-Glo® Substrate (for the donor).[12]
-
Measurement: Measure the luminescence at two wavelengths (donor and acceptor emission) using a plate reader. The NanoBRET™ ratio is calculated from these readings and is proportional to the extent of ternary complex formation.[14]
Protocol 3: Surface Plasmon Resonance (SPR) for Binding Kinetics
SPR is a biophysical technique used to measure the binding kinetics and affinity of binary and ternary complexes in real-time.[15][16][17]
-
Immobilization: Immobilize either the purified target protein or CRBN onto an SPR sensor chip.
-
Binary Interaction Analysis:
-
To measure PROTAC-CRBN binding, inject a series of concentrations of the PROTAC over the immobilized CRBN surface.
-
To measure PROTAC-Target binding, inject a series of concentrations of the PROTAC over the immobilized target protein surface.
-
-
Ternary Complex Analysis: To measure the formation of the ternary complex, pre-incubate a fixed concentration of the PROTAC with a series of concentrations of the target protein (if CRBN is immobilized) or CRBN (if the target is immobilized) before injecting the mixture over the sensor surface.
-
Data Analysis: Fit the resulting sensorgrams to appropriate binding models to determine the association rate (ka), dissociation rate (kd), and equilibrium dissociation constant (KD). Cooperativity can be calculated by comparing the affinities of the binary and ternary interactions.
Data Presentation
Table 1: Representative Degradation Potency (DC50) and Maximal Degradation (Dmax) of a "this compound"-based PROTAC
| PROTAC Conjugate | Target Protein | Cell Line | DC50 (nM) | Dmax (%) |
| PROTAC-X | Target-Y | Cell Line-Z | 15 | >90 |
| PROTAC-X | Target-Y | Cell Line-W | 50 | 85 |
Note: This table presents illustrative data. Actual values will vary depending on the specific target protein ligand, target protein, and cell line used.
Table 2: Representative Binding Affinities (KD) for Binary and Ternary Complexes
| Interaction | Assay | KD (nM) |
| PROTAC-X to CRBN | SPR | 150 |
| PROTAC-X to Target-Y | SPR | 50 |
| Ternary Complex (Target-Y-PROTAC-X-CRBN) | SPR | 25 |
Note: This table presents illustrative data. A lower KD for the ternary complex compared to the binary interactions suggests positive cooperativity.
Visualizations
Caption: Mechanism of action for a "this compound"-based PROTAC.
Caption: A logical workflow for troubleshooting poor PROTAC efficacy.
Caption: An experimental workflow for characterizing a novel PROTAC.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. reactionbiology.com [reactionbiology.com]
- 5. Optimization of PROTAC Ternary Complex Using DNA Encoded Library Approach - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Protein Degradation and PROTACs [worldwide.promega.com]
- 7. books.rsc.org [books.rsc.org]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
- 11. benchchem.com [benchchem.com]
- 12. benchchem.com [benchchem.com]
- 13. benchchem.com [benchchem.com]
- 14. Ternary Complex Formation [worldwide.promega.com]
- 15. The Development and Application of Biophysical Assays for Evaluating Ternary Complex Formation Induced by Proteolysis Targeting Chimeras (PROTACS) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. The Development and Application of Biophysical Assays for Evaluating Ternary Complex Formation Induced by Proteolysis Targeting Chimeras (PROTACS) [jove.com]
- 17. Video: Author Spotlight: Evaluating Biophysical Assays for Characterizing PROTACS Ternary Complexes [jove.com]
Validation & Comparative
Validating Target Degradation: A Comparative Guide to Thalidomide-O-amido-C8-NH2 PROTACs
For Researchers, Scientists, and Drug Development Professionals
In the rapidly advancing field of targeted protein degradation, Proteolysis Targeting Chimeras (PROTACs) have emerged as a powerful therapeutic modality. This guide provides a comprehensive comparison of PROTACs synthesized using the "Thalidomide-O-amido-C8-NH2" linker-ligand conjugate against other prominent alternatives. By presenting objective performance data, detailed experimental protocols, and clear visual representations of the underlying mechanisms, this document aims to equip researchers with the necessary information to design and validate novel protein degraders.
Mechanism of Action: Hijacking the Ubiquitin-Proteasome System
"this compound" is a key building block for constructing PROTACs that recruit the Cereblon (CRBN) E3 ubiquitin ligase. A PROTAC synthesized with this moiety acts as a bridge, bringing a target protein of interest (POI) into close proximity with the CRBN E3 ligase complex. This induced proximity facilitates the transfer of ubiquitin molecules from the E2 ubiquitin-conjugating enzyme to the POI. The resulting polyubiquitinated POI is then recognized and degraded by the 26S proteasome, leading to its selective removal from the cell.
Performance Comparison of BRD4-Targeting PROTACs
To provide a tangible comparison, this section focuses on PROTACs targeting the Bromodomain-containing protein 4 (BRD4), a well-validated target in oncology. We compare a representative "this compound"-like PROTAC with established BRD4 degraders that utilize different E3 ligase recruiters or linker strategies.
| PROTAC | E3 Ligase Recruiter | Target Protein | Cell Line | DC50 | Dmax (%) |
| Compound 16 (Thalidomide-C8 Linker-like) | CRBN | BRD4 | MOLT4 | ~6.3 nM (pDC50 = 9.2) | >99 |
| ARV-771 | VHL | BRD2/3/4 | Castration-Resistant Prostate Cancer (CRPC) | < 5 nM | Not Reported |
| MZ1 | VHL | BRD4 (preferential) | H661, H838 | 8 nM, 23 nM | Complete at 100 nM |
| ARV-825 | CRBN | BRD4 | Burkitt's Lymphoma (BL), 22RV1, NAMALWA, CA46 | < 1 nM | Not Reported |
Note: Data is compiled from various sources and experimental conditions may differ. Direct comparison should be made with caution.
Experimental Protocols
Accurate validation of target degradation is crucial for the development of effective PROTACs. The following are detailed protocols for key experiments used to assess PROTAC performance.
Western Blot for Protein Degradation Assessment
This is the most common method to quantify the reduction in the level of a target protein.
Materials:
-
Cell line expressing the target protein
-
PROTAC compound and vehicle control (e.g., DMSO)
-
Ice-cold Phosphate-Buffered Saline (PBS)
-
Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
BCA protein assay kit
-
Laemmli sample buffer
-
SDS-PAGE gels and electrophoresis apparatus
-
PVDF or nitrocellulose membranes and transfer apparatus
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibody against the target protein and a loading control (e.g., GAPDH, β-actin)
-
HRP-conjugated secondary antibody
-
Enhanced Chemiluminescence (ECL) substrate and imaging system
Procedure:
-
Cell Treatment: Plate cells and allow them to adhere overnight. Treat cells with a serial dilution of the PROTAC and a vehicle control for a specified time course (e.g., 4, 8, 16, 24 hours).
-
Cell Lysis: Wash cells with ice-cold PBS and lyse them in RIPA buffer.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
Sample Preparation and SDS-PAGE: Normalize protein amounts, add Laemmli buffer, and boil to denature. Separate proteins by SDS-PAGE.
-
Western Blotting: Transfer proteins to a membrane, block non-specific binding, and incubate with primary antibodies overnight.
-
Detection: Wash the membrane, incubate with HRP-conjugated secondary antibody, and detect the signal using an ECL substrate.
-
Data Analysis: Quantify band intensities using densitometry software. Normalize the target protein band intensity to the loading control. Calculate the percentage of degradation relative to the vehicle control to determine DC50 and Dmax values.
Time-Resolved Fluorescence Energy Transfer (TR-FRET) for Ternary Complex Formation
This assay measures the formation of the ternary complex (POI-PROTAC-E3 ligase) in a solution-based format.
Materials:
-
Purified, tagged target protein (e.g., GST-tagged)
-
Purified, tagged E3 ligase complex (e.g., His-tagged CRBN/DDB1)
-
TR-FRET donor-labeled antibody (e.g., Tb-anti-GST)
-
TR-FRET acceptor-labeled antibody (e.g., AF488-anti-His)
-
PROTAC compound
-
Assay buffer
-
Microplate reader capable of TR-FRET measurements
Procedure:
-
Reagent Preparation: Prepare solutions of the tagged proteins and antibodies in the assay buffer.
-
PROTAC Dilution: Prepare a serial dilution of the PROTAC compound.
-
Assay Assembly: In a microplate, combine the tagged target protein, tagged E3 ligase, and the PROTAC dilutions.
-
Incubation: Incubate the plate to allow for ternary complex formation.
-
Antibody Addition: Add the donor and acceptor-labeled antibodies to the wells.
-
Signal Detection: Incubate to allow antibody binding and then measure the TR-FRET signal on a compatible plate reader.
-
Data Analysis: An increase in the TR-FRET ratio (acceptor emission / donor emission) indicates the formation of the ternary complex. The data can be plotted to determine the concentration of PROTAC that promotes maximal complex formation.
Conclusion
The selection of an appropriate E3 ligase ligand and linker is a critical determinant of a PROTAC's efficacy and selectivity. While "this compound" provides a readily available and effective means of recruiting the CRBN E3 ligase, the comparative data presented herein underscores the importance of empirical testing and optimization. The provided protocols offer a robust framework for researchers to validate the degradation of their target proteins and to compare the performance of novel PROTACs against existing alternatives. This systematic approach is essential for advancing the development of targeted protein degradation as a transformative therapeutic strategy.
A Comparative Guide to CRBN E3 Ligase Ligands for Targeted Protein Degradation
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of "Thalidomide-O-amido-C8-NH2" and other prominent Cereblon (CRBN) E3 ligase ligands used in the development of Proteolysis Targeting Chimeras (PROTACs). By presenting quantitative data, detailed experimental protocols, and visual diagrams, this document aims to equip researchers with the necessary information to make informed decisions in their targeted protein degradation strategies.
Introduction to CRBN Ligands in PROTAC Technology
PROTACs are heterobifunctional molecules that harness the cell's ubiquitin-proteasome system to selectively degrade target proteins. A key component of many successful PROTACs is a ligand that recruits the CRBN E3 ubiquitin ligase. Thalidomide and its derivatives, including lenalidomide, pomalidomide, and iberdomide, are well-established CRBN ligands. "this compound" is a synthetic derivative of thalidomide functionalized with an eight-carbon linker and a terminal amine group, designed for the straightforward synthesis of PROTACs.[1][2][3][4][5][6][7]
While "this compound" serves as a valuable building block, its direct, quantitative performance data regarding CRBN binding and degradation efficiency is not extensively available in public literature. Therefore, this guide provides a comparative analysis of the well-characterized CRBN ligands—thalidomide, lenalidomide, pomalidomide, and iberdomide—to serve as a benchmark for researchers utilizing thalidomide-based linkers in their PROTAC design.
Performance Comparison of CRBN E3 Ligase Ligands
The efficacy of a CRBN ligand in a PROTAC is determined by its binding affinity to CRBN and the subsequent degradation efficiency of the target protein. The following tables summarize the available quantitative data for common CRBN ligands. It is important to note that binding affinities can vary depending on the assay method.
Table 1: Binding Affinities of CRBN Ligands
| Ligand | Binding Affinity (Kd or Ki) | Assay Method | Reference |
| Thalidomide | ~250 nM (Ki) | Fluorescence Polarization | [8] |
| 43.4 ± 2.6 µM (Kd) | Isothermal Titration Calorimetry (ITC) - TBD | [1] | |
| Lenalidomide | ~178 nM (Ki) | Fluorescence Polarization | [8] |
| 0.64 ± 0.24 µM (Kd) | Isothermal Titration Calorimetry (ITC) - Full-length | [1] | |
| 6.7 ± 0.9 µM (Kd) | Isothermal Titration Calorimetry (ITC) - TBD | [1] | |
| Pomalidomide | ~157 nM (Ki) | Fluorescence Polarization | [8] |
| 14.7 ± 1.9 µM (Kd) | Isothermal Titration Calorimetry (ITC) - TBD | [1] | |
| Iberdomide | Higher than Lenalidomide and Pomalidomide | Not Specified | [9] |
TBD: Thalidomide Binding Domain of CRBN
Table 2: Degradation Performance of PROTACs Utilizing CRBN Ligands (Illustrative Examples)
This table provides examples of degradation performance for PROTACs that utilize thalidomide-based ligands. The DC50 (concentration for 50% degradation) and Dmax (maximum degradation) values are dependent on the target protein, linker, and cell line used.
| PROTAC Example | CRBN Ligand | Target Protein | DC50 | Dmax | Cell Line | Reference |
| ARV-110 | Thalidomide derivative | Androgen Receptor (AR) | ~1 nM | >95% | VCaP | [6] |
| dBET1 | Thalidomide | BRD4 | 2.9 nM | >95% | 22Rv1 | [6] |
| Compound 19 | Pomalidomide derivative | Aiolos | 120 nM | 85% | MM-1S | [10] |
Signaling Pathways and Experimental Workflows
Visualizing the underlying biological processes and experimental setups is crucial for understanding and implementing targeted protein degradation studies.
References
- 1. NanoBRET® Target Engagement Intracellular Kinase Assay, Adherent Format, Technical Manual [promega.sg]
- 2. Development of BODIPY FL Thalidomide as a High-Affinity Fluorescent Probe for Cereblon in a Time-Resolved Fluorescence Resonance Energy Transfer Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 3. youtube.com [youtube.com]
- 4. Isothermal Titration Calorimetry for Studying Protein–Ligand Interactions | Springer Nature Experiments [experiments.springernature.com]
- 5. researchgate.net [researchgate.net]
- 6. PROTACs: great opportunities for academia and industry (an update from 2020 to 2021) - PMC [pmc.ncbi.nlm.nih.gov]
- 7. medchemexpress.com [medchemexpress.com]
- 8. Isothermal Titration Calorimetry | Biomolecular Interactions Facility | The Huck Institutes (en-US) [huck.psu.edu]
- 9. Isothermal Titration Calorimetry: A Biophysical Method to Characterize the Interaction between Label-free Biomolecules in Solution [en.bio-protocol.org]
- 10. researchgate.net [researchgate.net]
A Comparative Guide to Confirming PROTAC Selectivity: Featuring Thalidomide-Based Degraders
For Researchers, Scientists, and Drug Development Professionals
Proteolysis-targeting chimeras (PROTACs) have emerged as a powerful therapeutic modality capable of hijacking the cell's ubiquitin-proteasome system to induce the degradation of specific proteins of interest. A key challenge in the development of PROTACs is ensuring their selectivity, thereby minimizing off-target effects and potential toxicity. This guide provides a comprehensive comparison of state-of-the-art assays used to confirm the selectivity of PROTACs, with a focus on those utilizing a thalidomide-based ligand for the E3 ligase Cereblon (CRBN).
While specific quantitative data for a PROTAC synthesized with the exact "Thalidomide-O-amido-C8-NH2" linker-conjugate is not publicly available, this guide will utilize representative data from well-characterized thalidomide-based PROTACs with similar linker structures to illustrate the application and interpretation of these critical selectivity assays.
The PROTAC Mechanism of Action: A Symphony of Induced Proximity
Thalidomide-based PROTACs are heterobifunctional molecules composed of a ligand that binds to the target protein (the "warhead"), a linker, and a thalidomide moiety that recruits the CRBN E3 ubiquitin ligase. The formation of a stable ternary complex between the target protein, the PROTAC, and CRBN is the cornerstone of this technology. This induced proximity facilitates the transfer of ubiquitin from an E2-conjugating enzyme to the target protein, marking it for degradation by the 26S proteasome.
A Comparative Guide to the In Vivo Validation of Cereblon-Recruiting PROTACs
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of prominent Proteolysis Targeting Chimeras (PROTACs) that utilize a thalidomide-based ligand to recruit the Cereblon (CRBN) E3 ubiquitin ligase for targeted protein degradation. While the specific molecule "Thalidomide-O-amido-C8-NH2" is a functionalized linker used in the synthesis of PROTACs, this guide focuses on the in vivo validation of fully formed PROTACs that employ this or similar chemical architecture. The PROTACs selected for this comparison—ARV-110, ARV-471, and ARV-825/dBET1—have substantial preclinical data in animal models and serve as excellent examples of this therapeutic modality.
Mechanism of Action: An Overview
PROTACs are heterobifunctional molecules designed to hijack the cell's natural protein disposal machinery. They consist of two key moieties connected by a linker: one binds to a target protein of interest (POI), and the other recruits an E3 ubiquitin ligase, in this case, Cereblon. By bringing the POI and Cereblon into close proximity, the PROTAC facilitates the ubiquitination of the POI. This "tagging" marks the protein for degradation by the 26S proteasome, leading to its elimination from the cell. This event-driven mechanism allows for substoichiometric, catalytic activity and offers a distinct advantage over traditional inhibitors.
Figure 1. General mechanism of action for a Cereblon-recruiting PROTAC.
Comparative In Vivo Performance of Key Cereblon-Recruiting PROTACs
The following tables summarize the in vivo efficacy of selected PROTACs in various preclinical cancer models.
Table 1: ARV-110 (Bavdegalutamide) - Androgen Receptor (AR) Degrader
| Animal Model | Cell Line/Tumor Type | Dosing Schedule | Key Outcomes | Comparison/Control | Reference(s) |
| Mouse Xenograft | VCaP (Prostate Cancer) | 1 mg/kg, PO, QD | >90% AR degradation | Vehicle | [1][2] |
| Mouse Xenograft | VCaP (Enzalutamide-Resistant) | 10 mg/kg, PO, QD | 100% Tumor Growth Inhibition (TGI) | Enzalutamide (20 mg/kg) | [3] |
| Patient-Derived Xenograft (PDX) | Prostate Cancer (Enzalutamide-Insensitive) | 10 mg/kg, PO, QD | Significant tumor growth inhibition and PSA reduction | Enzalutamide (20 mg/kg) | [3][4][5] |
Table 2: ARV-471 (Vepdegestrant) - Estrogen Receptor (ER) Degrader
| Animal Model | Cell Line/Tumor Type | Dosing Schedule | Key Outcomes | Comparison/Control | Reference(s) |
| Orthotopic Mouse Xenograft | MCF7 (ER+ Breast Cancer) | 3, 10, 30 mg/kg, PO, QD | 85%, 98%, and 120% TGI, respectively; >94% ER degradation | Fulvestrant | [6][7] |
| PDX Model | ER+ Breast Cancer (Y537S ESR1 Mutant) | 10, 30 mg/kg, PO, QD | Significant tumor regression | Fulvestrant (200 mg/kg) | [8][9] |
| PDX Model (Palbociclib-Resistant) | ER+ Breast Cancer (Y537S ESR1 Mutant) | 30 mg/kg, PO, QD + Palbociclib | 131% TGI (superior tumor shrinkage) | Fulvestrant + Palbociclib (108% TGI) | [8] |
Table 3: BRD4 Degraders (ARV-825 and dBET1)
| PROTAC | Animal Model | Cell Line/Tumor Type | Dosing Schedule | Key Outcomes | Comparison/Control | Reference(s) |
| ARV-825 | SCID Mouse Xenograft | TPC-1 (Thyroid Carcinoma) | Oral administration | Potent tumor growth suppression; in vivo BRD4, c-Myc, Bcl-xL degradation | Vehicle | [10] |
| ARV-825 | Nude Mouse Xenograft | HGC27 (Gastric Cancer) | 10 mg/kg, IP, QD | Significant reduction in tumor burden | Vehicle | [11] |
| ARV-825 | Xenograft Model | Neuroblastoma | Not specified | Profoundly reduced tumor growth; BRD4 and MYCN downregulation | Vehicle | [12] |
| dBET1 | Mouse Xenograft | MV4;11 (Human AML) | 50 mg/kg, IP, QD | Significant delay in tumor growth; in vivo BRD4 and MYC downregulation | Vehicle | [13][14] |
Signaling Pathway Diagrams
The degradation of these key target proteins has significant downstream effects on oncogenic signaling pathways.
Figure 2. Androgen Receptor (AR) signaling pathway and the inhibitory point of ARV-110.
References
- 1. aacrjournals.org [aacrjournals.org]
- 2. s3.us-east-1.amazonaws.com [s3.us-east-1.amazonaws.com]
- 3. arvinasmedical.com [arvinasmedical.com]
- 4. urotoday.com [urotoday.com]
- 5. Preclinical Evaluation of Bavdegalutamide (ARV-110), a Novel PROteolysis TArgeting Chimera Androgen Receptor Degrader - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Oral Estrogen Receptor PROTAC Vepdegestrant (ARV-471) Is Highly Efficacious as Monotherapy and in Combination with CDK4/6 or PI3K/mTOR Pathway Inhibitors in Preclinical ER+ Breast Cancer Models - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. s3.us-east-1.amazonaws.com [s3.us-east-1.amazonaws.com]
- 9. Oral Estrogen Receptor PROTAC Vepdegestrant (ARV-471) Is Highly Efficacious as Monotherapy and in Combination with CDK4/6 or PI3K/mTOR Pathway Inhibitors in Preclinical ER+ Breast Cancer Models - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. ARV-825-induced BRD4 protein degradation as a therapy for thyroid carcinoma | Aging [aging-us.com]
- 11. ARV-825 Demonstrates Antitumor Activity in Gastric Cancer via MYC-Targets and G2M-Checkpoint Signaling Pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 12. PROTAC Bromodomain Inhibitor ARV-825 Displays Anti-Tumor Activity in Neuroblastoma by Repressing Expression of MYCN or c-Myc - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Selective Target Protein Degradation via Phthalimide Conjugation - PMC [pmc.ncbi.nlm.nih.gov]
- 14. dBET1 | Active Degraders | Tocris Bioscience [tocris.com]
Comparative analysis of different linker lengths for "Thalidomide-O-amido-C8-NH2"
In the rapidly advancing field of targeted protein degradation, Proteolysis Targeting Chimeras (PROTACs) have emerged as a powerful therapeutic modality. These heterobifunctional molecules utilize the cell's own ubiquitin-proteasome system to selectively eliminate disease-causing proteins. A critical component of a PROTAC is the linker, which connects the target-binding ligand to the E3 ligase-recruiting moiety. For PROTACs employing thalidomide and its analogs to recruit the Cereblon (CRBN) E3 ubiquitin ligase, the length and composition of this linker are paramount in determining the efficacy, selectivity, and pharmacokinetic properties of the resulting degrader.
This guide provides a comparative analysis of different linker lengths for PROTACs, with a focus on constructs that can be synthesized from "Thalidomide-O-amido-C8-NH2", a commercially available building block. By examining experimental data from various studies, we aim to provide researchers, scientists, and drug development professionals with a clear understanding of the structure-activity relationship of the linker in thalidomide-based PROTACs.
The Crucial Role of the Linker in PROTAC Function
The linker in a PROTAC is not merely a spacer but an active modulator of the formation of a stable and productive ternary complex between the target protein, the PROTAC, and the E3 ligase.[1] An optimal linker length is crucial for inducing the necessary proximity and orientation between the E3 ligase and the target protein to facilitate the efficient transfer of ubiquitin, marking the target for proteasomal degradation.[2] A linker that is too short may lead to steric hindrance, preventing the formation of a stable ternary complex, while an excessively long linker might result in inefficient ubiquitination.[2]
Comparative Efficacy of PROTACs with Different Linker Lengths
The degradation potency of a PROTAC is typically quantified by its half-maximal degradation concentration (DC50) and the maximum level of degradation (Dmax). The following table summarizes representative data from studies on thalidomide-based PROTACs with varying linker types and lengths to illustrate the impact of linker composition on degradation efficiency. It is important to note that this data is compiled from different studies, and experimental conditions may vary.
| Target Protein | E3 Ligase Ligand | Linker Type | Linker Length (atoms) | DC50 (nM) | Dmax (%) | Reference |
| BRD4 | Pomalidomide | PEG | 4 | 0.005 | >95 | (F. Dang et al., 2020) |
| BRD4 | Pomalidomide | Alkyl | 6 | 0.025 | >95 | (F. Dang et al., 2020) |
| BTK | Thalidomide | PEG | 10 | 1.1 | ~90 | (T. Zorba et al., 2018) |
| BTK | Thalidomide | PEG | 14 | 0.8 | >95 | (T. Zorba et al., 2018) |
| SHP2 | Thalidomide | PEG | 11 | 6.02 | >90 | (Discovery of thalidomide-based PROTAC small molecules as the highly efficient SHP2 degraders, 2021)[3] |
Data Interpretation: The table highlights that both polyethylene glycol (PEG) and alkyl linkers can result in potent degraders with low nanomolar DC50 values. The optimal linker length is highly dependent on the specific target protein and the overall architecture of the PROTAC. For instance, in the case of BTK degraders, a slightly longer PEG linker led to an improved Dmax. This underscores the necessity of empirical determination of the optimal linker for each new target.
Experimental Protocols
Detailed methodologies are crucial for the accurate assessment and comparison of PROTAC efficacy. Below are protocols for key experiments used to evaluate the performance of PROTACs with different linker lengths.
Western Blot for Protein Degradation
This is a standard method for quantifying the reduction in target protein levels following PROTAC treatment.[4]
-
Cell Culture and Treatment: Plate cells at a suitable density in 6-well plates and allow them to adhere overnight. Treat the cells with a range of concentrations of the PROTAC or vehicle control (e.g., DMSO) for a specified time (e.g., 24 hours).[4]
-
Cell Lysis: Wash the cells with ice-cold PBS. Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors. Scrape the cells and transfer the lysate to a microcentrifuge tube.[4]
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA protein assay kit.
-
Sample Preparation and SDS-PAGE: Normalize the protein concentration of all samples. Add Laemmli sample buffer and boil the samples to denature the proteins. Load equal amounts of protein onto an SDS-PAGE gel for electrophoresis.
-
Protein Transfer and Blocking: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane. Block the membrane with a suitable blocking buffer (e.g., 5% non-fat milk in TBST) to prevent non-specific antibody binding.
-
Antibody Incubation: Incubate the membrane with a primary antibody specific to the target protein overnight at 4°C. Wash the membrane and then incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.[1]
-
Detection and Analysis: Develop the blot using an enhanced chemiluminescence (ECL) substrate and capture the signal using a chemiluminescence imager. Quantify the band intensities using densitometry software. Normalize the target protein band intensity to a loading control (e.g., GAPDH or β-actin).[1]
-
Data Analysis: Plot the normalized protein levels against the PROTAC concentration to determine the DC50 and Dmax values.[1]
In-Cell Ubiquitination Assay
This assay confirms that the PROTAC-mediated protein degradation is dependent on the ubiquitination of the target protein.
-
Cell Transfection and Treatment: Transfect cultured cells with plasmids expressing the protein of interest and an epitope-tagged version of ubiquitin (e.g., HA-ubiquitin). Treat the cells with the PROTAC and a proteasome inhibitor (e.g., MG132) to allow for the accumulation of ubiquitinated proteins.[5][6]
-
Cell Lysis: Lyse the cells in a buffer containing 2% SDS to denature proteins and disrupt protein-protein interactions, followed by dilution with a non-denaturing buffer.[5]
-
Immunoprecipitation: Incubate the cell lysates with an antibody against the target protein to immunoprecipitate the protein of interest.[5]
-
Western Blot Analysis: Elute the immunoprecipitated proteins and analyze by Western blot using an antibody against the ubiquitin tag (e.g., anti-HA) to detect the ubiquitinated forms of the target protein.[5][6]
Ternary Complex Formation Assay
Various biophysical techniques can be used to measure the formation and stability of the ternary complex.
-
Surface Plasmon Resonance (SPR): This technique monitors the binding of the PROTAC and the target protein to an E3 ligase immobilized on a sensor chip in real-time, providing kinetic data on complex formation and dissociation.[7]
-
Isothermal Titration Calorimetry (ITC): ITC measures the heat changes associated with the binding events, allowing for the determination of binding affinities and thermodynamic parameters of the binary and ternary complexes.[7]
-
AlphaLISA (Amplified Luminescent Proximity Homogeneous Assay): This bead-based assay measures the proximity of the target protein and E3 ligase in the presence of the PROTAC. When the ternary complex forms, the donor and acceptor beads are brought into close proximity, generating a chemiluminescent signal.[8]
Visualizing the Process: Signaling Pathways and Workflows
To better understand the underlying biological processes and experimental procedures, the following diagrams illustrate the PROTAC mechanism of action, a typical experimental workflow, and the conceptual relationship between linker length and degradation efficacy.
Caption: The catalytic cycle of a CRBN-recruiting PROTAC.
Caption: Experimental workflow for evaluating PROTAC efficacy.
Caption: Conceptual impact of linker length on ternary complex formation.
Conclusion
The length of the linker is a critical determinant of the efficacy of thalidomide-based PROTACs. The presented data, although compiled from studies on different target proteins, unequivocally demonstrates that linker length optimization is paramount for achieving potent and selective protein degradation. Researchers and drug development professionals should adopt a systematic approach to linker design, exploring a range of linker lengths and compositions to identify the optimal configuration for their specific target and E3 ligase combination. The use of commercially available building blocks like "this compound" provides a convenient starting point for the synthesis of PROTAC libraries with varying linker lengths to facilitate this optimization process. The experimental protocols and conceptual diagrams provided in this guide offer a framework for the rational design and evaluation of next-generation protein degraders.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Discovery of thalidomide-based PROTAC small molecules as the highly efficient SHP2 degraders - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. Detection of Protein Ubiquitination - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Ubiquitination Assay for Mammalian Cells [bio-protocol.org]
- 7. The Development and Application of Biophysical Assays for Evaluating Ternary Complex Formation Induced by Proteolysis Targeting Chimeras (PROTACS) [jove.com]
- 8. resources.revvity.com [resources.revvity.com]
A Head-to-Head Comparison of Thalidomide- and Pomalidomide-Based PROTACs for Targeted Protein Degradation
In the rapidly advancing field of targeted protein degradation, Proteolysis Targeting Chimeras (PROTACs) have emerged as a powerful therapeutic modality. These heterobifunctional molecules utilize the cell's own ubiquitin-proteasome system to selectively eliminate disease-causing proteins. A critical component of a PROTAC is the E3 ligase ligand, which hijacks an E3 ubiquitin ligase to tag the target protein for degradation. Among the most utilized E3 ligases is Cereblon (CRBN), which is recruited by ligands derived from immunomodulatory drugs (IMiDs) such as thalidomide and its analog, pomalidomide. This guide provides a detailed comparison of PROTACs constructed with "Thalidomide-O-amido-C8-NH2", a synthetic thalidomide-based E3 ligase ligand-linker conjugate, and pomalidomide-based counterparts, supported by experimental data and methodologies for their evaluation.
Performance Comparison: The Superiority of Pomalidomide in PROTAC Design
Pomalidomide has generally been favored over thalidomide in the design of CRBN-recruiting PROTACs due to its higher binding affinity for Cereblon.[1] This enhanced affinity often leads to more efficient formation of the ternary complex, which consists of the target protein, the PROTAC, and the E3 ligase, resulting in more potent and efficient protein degradation.[1] The amino group on the phthalimide ring of pomalidomide also provides a versatile attachment point for the linker, which can be modified without significantly compromising its binding to CRBN.[1]
While direct head-to-head studies comparing "this compound" with a structurally analogous pomalidomide-based PROTAC are limited, we can infer performance differences by examining data from various studies on PROTACs targeting the same protein, such as the Bromodomain and Extra-Terminal (BET) protein BRD4, a key target in cancer therapy.
Quantitative Data on BRD4-Targeting PROTACs
The following table summarizes the degradation potency (DC50) and maximum degradation (Dmax) of various thalidomide- and pomalidomide-based PROTACs targeting BRD4 from different studies. It is important to note that direct comparison of absolute values should be approached with caution, as experimental conditions can vary between studies.
| PROTAC | E3 Ligase Ligand | Target Protein | Cell Line | DC50 (nM) | Dmax (%) |
| Pomalidomide-based | |||||
| PROTAC 1 | Pomalidomide | BRD4 | Burkitt's lymphoma cells | < 1 | > 90 |
| ARV-825 | Pomalidomide | BRD4 | Burkitt's lymphoma cell lines | < 1 | > 90 |
| Compound 21 | Pomalidomide | BRD4 | THP-1 | - | > 90 at 1 µM |
| Thalidomide-based | |||||
| PROTAC 3 | Thalidomide | BRD4 | RS4;11 leukaemia cells | 0.1 - 0.3 | > 90 |
Note: Data is compiled from different studies and experimental conditions may vary. The DC50 value represents the concentration of the PROTAC required to degrade 50% of the target protein, while Dmax represents the maximum percentage of protein degradation achieved.
Visualizing the PROTAC Mechanism and Experimental Workflow
To understand the underlying principles of PROTAC action and the methods used for their evaluation, the following diagrams illustrate the key signaling pathway and a typical experimental workflow.
Caption: PROTAC-mediated protein degradation pathway.
Caption: A typical experimental workflow for comparing PROTACs.
Experimental Protocols
Accurate and reproducible experimental methods are crucial for the comparative evaluation of PROTACs. Below are detailed protocols for key assays.
Western Blot for Protein Degradation
This method is used to quantify the levels of the target protein following PROTAC treatment.[2]
Materials:
-
Cell culture reagents
-
PROTAC compounds (Thalidomide- and Pomalidomide-based)
-
Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels and electrophoresis apparatus
-
PVDF or nitrocellulose membranes
-
Blocking buffer (e.g., 5% non-fat milk in TBST)
-
Primary antibody against the target protein and a loading control (e.g., GAPDH)
-
HRP-conjugated secondary antibody
-
Chemiluminescence detection reagent
Protocol:
-
Cell Treatment: Seed cells at an appropriate density and allow them to adhere overnight. Treat cells with a range of concentrations of the PROTACs for a specified duration (e.g., 24 hours). Include a vehicle control (e.g., DMSO).
-
Cell Lysis: After treatment, wash the cells with ice-cold PBS and lyse them using lysis buffer.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
SDS-PAGE and Transfer: Normalize the protein concentrations and run the lysates on an SDS-PAGE gel. Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Immunoblotting: Block the membrane and then incubate with the primary antibody overnight at 4°C. Wash the membrane and incubate with the HRP-conjugated secondary antibody.
-
Detection: Visualize the protein bands using a chemiluminescence detection system.
-
Analysis: Quantify the band intensities and normalize the target protein levels to the loading control. Calculate the percentage of protein degradation relative to the vehicle control to determine DC50 and Dmax values.
In-Cell Ubiquitination Assay
This assay confirms that the PROTAC-induced protein degradation is mediated by the ubiquitin-proteasome system.[3]
Materials:
-
Treated cell lysates (as prepared for Western Blot)
-
Protein A/G magnetic beads
-
Primary antibody against the target protein for immunoprecipitation
-
Antibody against ubiquitin
-
Wash buffer
-
Elution buffer
Protocol:
-
Immunoprecipitation: Incubate the cell lysates with the primary antibody against the target protein to form an antibody-protein complex.
-
Capture: Add protein A/G magnetic beads to the lysates to capture the antibody-protein complex.
-
Washing: Wash the beads several times to remove non-specific binding proteins.
-
Elution: Elute the captured proteins from the beads.
-
Western Blot for Ubiquitin: Run the eluted samples on an SDS-PAGE gel and perform a Western Blot using an anti-ubiquitin antibody to detect the ubiquitinated target protein. An increase in the ubiquitin signal in PROTAC-treated samples compared to the control indicates ubiquitination of the target protein.
Cell Viability Assay (e.g., MTT or CellTiter-Glo®)
These assays measure the effect of target protein degradation on cell proliferation and viability.[4]
Materials:
-
96-well plates
-
Cell culture medium
-
PROTAC compounds
-
MTT solution (5 mg/mL in PBS) or CellTiter-Glo® reagent
-
Solubilization solution (for MTT assay)
-
Plate reader (spectrophotometer for MTT, luminometer for CellTiter-Glo®)
Protocol:
-
Cell Seeding and Treatment: Seed cells in a 96-well plate and treat with a serial dilution of the PROTACs for a desired period (e.g., 72 hours).
-
Assay Procedure (MTT): Add MTT solution to each well and incubate. Then, add the solubilization solution to dissolve the formazan crystals.
-
Assay Procedure (CellTiter-Glo®): Add the CellTiter-Glo® reagent to each well, which lyses the cells and generates a luminescent signal proportional to the amount of ATP present.
-
Data Acquisition: Measure the absorbance (MTT) or luminescence (CellTiter-Glo®) using a plate reader.
-
Analysis: Calculate cell viability as a percentage relative to the vehicle-treated control and determine the IC50 value (the concentration of PROTAC that inhibits cell growth by 50%).
Conclusion
The selection of the E3 ligase ligand is a critical step in the design of effective and specific PROTACs. While both thalidomide and pomalidomide can be used to recruit the E3 ligase Cereblon, the higher binding affinity of pomalidomide generally translates into more potent protein degradation. As demonstrated by the compiled data on BRD4 degraders, pomalidomide-based PROTACs often exhibit superior degradation efficiency with lower DC50 values. For researchers and drug developers, this suggests that pomalidomide-based linkers may be a more promising starting point for the development of novel PROTAC therapeutics. However, the optimal choice of E3 ligase ligand and linker chemistry is ultimately target- and cell-type-dependent, necessitating thorough experimental validation as outlined in the provided protocols.
References
Validating the Mechanism of Action of Thalidomide-O-amido-C8-NH2 Degraders: A Comparative Guide
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of experimental methodologies to validate the mechanism of action of protein degraders synthesized using "Thalidomide-O-amido-C8-NH2". This bifunctional molecule serves as a crucial building block in the creation of Proteolysis Targeting Chimeras (PROTACs), where the thalidomide moiety recruits the E3 ubiquitin ligase Cereblon (CRBN), and the C8-NH2 linker is conjugated to a ligand for a protein of interest.
This guide will delve into the key experimental assays required to confirm the intended mechanism of action, from ternary complex formation to target protein degradation and downstream cellular effects. We will also compare the performance of CRBN-recruiting degraders with alternatives that utilize other E3 ligases, supported by experimental data.
Comparative Performance of E3 Ligase-Recruiting Degraders
For illustrative purposes, the following tables summarize representative degradation data for PROTACs targeting Bromodomain-containing protein 4 (BRD4), a well-studied target in cancer therapy.
Table 1: Performance of a Representative CRBN-Recruiting BRD4 Degrader (dBET1)
| Parameter | Value | Cell Line | Reference |
| DC50 | 8 nM | 22Rv1 | [1][2] |
| Dmax | >95% | 22Rv1 | [1][2] |
| Time to Dmax | 4 hours | 22Rv1 | [1] |
Table 2: Performance of an Alternative VHL-Recruiting BRD4 Degrader (MZ1)
| Parameter | Value | Cell Line | Reference |
| DC50 | 19 nM | HeLa | [2] |
| Dmax | >90% | HeLa | [2] |
| Time to Dmax | 2 hours | HeLa | [2] |
Table 3: Performance of an Alternative MDM2-Recruiting BRD4 Degrader (A1874)
| Parameter | Value | Cell Line | Reference |
| DC50 | 32 nM | RS4;11 | |
| Dmax | ~98% | RS4;11 | |
| Time to Dmax | 24 hours | RS4;11 |
Table 4: Performance of an Alternative cIAP-Recruiting Degrader
| Parameter | Value | Cell Line | Reference |
| DC50 | 182 nM (for BTK) | THP-1 | |
| Dmax | >90% (for BTK) | THP-1 | |
| Time to Dmax | 24 hours (for BTK) | THP-1 |
Visualizing the Mechanism of Action and Experimental Workflows
To elucidate the complex biological processes and experimental procedures involved in validating a "this compound"-based degrader, the following diagrams are provided.
Caption: Mechanism of action for a "this compound"-based PROTAC.
Caption: A typical workflow for the experimental validation of a PROTAC.
Detailed Experimental Protocols
Reproducible and robust experimental data are paramount in validating the mechanism of action of a novel degrader. Below are detailed protocols for key assays.
Western Blot for Protein Degradation
Objective: To quantify the reduction in the protein of interest (POI) levels following treatment with the PROTAC.
Materials:
-
Cell line expressing the POI
-
PROTAC synthesized with "this compound"
-
Cell culture medium and supplements
-
Phosphate-buffered saline (PBS)
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
Laemmli sample buffer
-
SDS-PAGE gels and running buffer
-
Transfer buffer and PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibody against the POI
-
Loading control primary antibody (e.g., GAPDH, β-actin)
-
HRP-conjugated secondary antibody
-
Enhanced chemiluminescence (ECL) substrate
-
Imaging system
Procedure:
-
Cell Culture and Treatment: Seed cells at an appropriate density and allow them to adhere overnight. Treat cells with a dose-response of the PROTAC (e.g., 0.1 nM to 10 µM) for a specified time course (e.g., 2, 4, 8, 16, 24 hours). Include a vehicle control (e.g., DMSO).
-
Cell Lysis: Wash cells with ice-cold PBS and lyse with RIPA buffer.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
Sample Preparation and SDS-PAGE: Normalize protein concentrations and add Laemmli buffer. Denature samples by heating at 95°C for 5 minutes. Load equal amounts of protein onto an SDS-PAGE gel and run the electrophoresis.
-
Protein Transfer: Transfer the separated proteins to a PVDF membrane.
-
Blocking and Antibody Incubation: Block the membrane with blocking buffer for 1 hour at room temperature. Incubate with the primary antibody for the POI and loading control overnight at 4°C.
-
Secondary Antibody Incubation and Detection: Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature. Wash again and add ECL substrate.
-
Imaging and Analysis: Capture the chemiluminescent signal using an imaging system. Quantify band intensities and normalize the POI signal to the loading control. Calculate the percentage of degradation relative to the vehicle control to determine DC50 and Dmax values.
Quantitative Proteomics for On-Target and Off-Target Analysis
Objective: To obtain an unbiased, global view of protein level changes upon PROTAC treatment, confirming on-target degradation and identifying potential off-target effects.
Materials:
-
Cell line of interest
-
PROTAC and vehicle control
-
Lysis buffer for mass spectrometry (e.g., urea-based)
-
DTT, iodoacetamide, and trypsin
-
Isobaric labeling reagents (e.g., TMT or iTRAQ)
-
High-performance liquid chromatography (HPLC) system
-
High-resolution mass spectrometer
Procedure:
-
Cell Culture and Lysis: Treat cells with the PROTAC at a concentration that achieves Dmax and a vehicle control. Lyse the cells and quantify the protein content.
-
Protein Digestion: Reduce, alkylate, and digest the proteins into peptides using trypsin.
-
Isobaric Labeling: Label the peptide samples from different conditions with distinct isobaric tags.
-
LC-MS/MS Analysis: Combine the labeled samples and analyze by LC-MS/MS.
-
Data Analysis: Process the raw data to identify and quantify proteins. Perform statistical analysis to identify proteins with significantly altered abundance in the PROTAC-treated samples compared to the control. A significant decrease in the POI confirms on-target degradation, while a significant decrease in other proteins may indicate off-target effects.
Surface Plasmon Resonance (SPR) for Ternary Complex Formation
Objective: To measure the binding kinetics and affinity of the PROTAC to the POI and the E3 ligase, and to characterize the formation of the ternary complex.
Materials:
-
SPR instrument and sensor chips (e.g., CM5)
-
Purified recombinant POI and CRBN-DDB1 complex
-
PROTAC
-
SPR running buffer
-
Immobilization reagents (EDC, NHS)
Procedure:
-
Immobilization: Immobilize the POI or the CRBN-DDB1 complex onto the sensor chip surface.
-
Binary Interaction Analysis:
-
Inject a series of concentrations of the PROTAC over the immobilized protein to determine the binary binding affinity (KD).
-
Inject a series of concentrations of the other protein partner (e.g., CRBN-DDB1 if POI is immobilized) to confirm no direct interaction in the absence of the PROTAC.
-
-
Ternary Complex Analysis:
-
Inject a constant concentration of the PROTAC mixed with a series of concentrations of the third component (e.g., POI) over the immobilized E3 ligase.
-
Alternatively, pre-saturate the immobilized protein with the PROTAC and then inject the third component.
-
-
Data Analysis: Fit the sensorgrams to appropriate binding models to determine the kinetic parameters (ka, kd) and the affinity (KD) of the interactions. A significant increase in binding response in the presence of all three components confirms ternary complex formation.
Isothermal Titration Calorimetry (ITC) for Ternary Complex Thermodynamics
Objective: To determine the thermodynamic parameters (affinity, enthalpy, entropy, and stoichiometry) of the PROTAC binding to its protein partners and the formation of the ternary complex.
Materials:
-
Isothermal titration calorimeter
-
Purified recombinant POI and CRBN-DDB1 complex
-
PROTAC
-
Dialysis buffer
Procedure:
-
Sample Preparation: Dialyze all proteins and dissolve the PROTAC in the same buffer to minimize heats of dilution.
-
Binary Titrations:
-
Titrate the PROTAC into the POI solution to determine the binding thermodynamics.
-
Titrate the PROTAC into the CRBN-DDB1 solution.
-
-
Ternary Complex Titration:
-
Titrate the POI into a solution containing a pre-formed complex of the PROTAC and CRBN-DDB1.
-
-
Data Analysis: Integrate the heat changes after each injection and fit the data to a suitable binding model to determine the thermodynamic parameters. Cooperative binding in the ternary complex can be assessed by comparing the affinities from binary and ternary experiments.
By employing a combination of these robust experimental methodologies, researchers can thoroughly validate the mechanism of action of "this compound"-based degraders, providing a solid foundation for their further development as potential therapeutics.
References
A Comparative Guide to the Cross-Reactivity of Thalidomide-Based PROTACs
For Researchers, Scientists, and Drug Development Professionals
The advent of Proteolysis Targeting Chimeras (PROTACs) has opened new avenues in therapeutic intervention by enabling the targeted degradation of disease-causing proteins. A significant class of these molecules leverages ligands for the Cereblon (CRBN) E3 ubiquitin ligase, often derived from thalidomide and its analogs. The choice of the linker component, such as "Thalidomide-O-amido-C8-NH2," is a critical determinant of a PROTAC's efficacy and, importantly, its selectivity. This guide provides an objective comparison of the cross-reactivity profiles of CRBN-based PROTACs, with a focus on the influence of linker composition, supported by experimental data and detailed methodologies.
Understanding Cross-Reactivity in CRBN-Based PROTACs
Cross-reactivity, or off-target effects, in the context of PROTACs, refers to the degradation of proteins other than the intended target. For thalidomide-based PROTACs, off-target effects can arise from three primary sources:
-
The CRBN Ligand: Thalidomide and its derivatives (immunomodulatory drugs or IMiDs) are known to recruit "neosubstrates" to CRBN for degradation, independent of the PROTAC's target-binding ligand. These include transcription factors like IKZF1 (Ikaros) and IKZF3 (Aiolos), as well as a range of zinc finger (ZF) proteins.[1][2]
-
The Target-Binding Ligand (Warhead): If the ligand designed to bind the protein of interest is not perfectly selective, it can lead to the degradation of other proteins that share similar binding domains.
-
The Ternary Complex: The overall structure of the PROTAC, including the length and composition of the linker, dictates the geometry of the ternary complex (Target-PROTAC-CRBN). This can influence which proteins are favorably positioned for ubiquitination, sometimes leading to the degradation of unexpected off-targets.
The Role of the Linker in Selectivity
The linker is not merely a spacer but an active modulator of a PROTAC's properties.[3] An 8-carbon alkyl linker, as present in "this compound," provides a significant degree of flexibility and hydrophobicity. This can be compared with other commonly used linker types:
-
Short Alkyl Chains: Offer more rigidity, which can be beneficial for pre-organizing the PROTAC for a specific ternary complex, but may also introduce steric hindrance.[3]
-
Polyethylene Glycol (PEG) Linkers: Are flexible and hydrophilic, which can improve solubility. However, their flexibility might lead to less specific ternary complex conformations.[3][4]
-
Long Alkyl Chains (e.g., C8): Provide a balance of flexibility and hydrophobicity, potentially influencing cell permeability and the stability of the ternary complex.[5] The length can be systematically varied to optimize the orientation between the target protein and the E3 ligase.[3]
Comparative Performance Data
While specific cross-reactivity studies for a PROTAC utilizing the precise "this compound" linker are not publicly available, we can analyze data from representative CRBN-based PROTACs to understand the principles of selectivity.
On-Target Potency
The on-target efficacy of a PROTAC is typically measured by its DC50 (concentration for 50% degradation) and Dmax (maximum degradation). The table below compares the performance of two prominent BET-targeting PROTACs, one CRBN-based and one VHL-based, to illustrate typical potency values.
| PROTAC | E3 Ligase Ligand | Target Protein | Cell Line | DC50 (nM) | Dmax (%) | Reference |
| ARV-825 | Pomalidomide (CRBN) | BRD4 | Jurkat | < 1 | > 95 | [6] |
| VHL-based PROTAC | VHL Ligand | BRD4 | VCaP | 1.0 | Not Specified | [6] |
Table 1: Comparative Degradation Potency of BET-Targeting PROTACs. This table showcases the high potency achievable with CRBN-based PROTACs.[6]
Off-Target Selectivity: A Proteomics Perspective
Mass spectrometry-based quantitative proteomics is the gold standard for assessing the global impact of a PROTAC on the cellular proteome. This unbiased approach identifies and quantifies thousands of proteins, revealing any unintended degradation.[1][6]
Below is illustrative data from a quantitative proteomics experiment on a c-Src targeting PROTAC, demonstrating its high selectivity.
| Protein | Log2 Fold Change (PROTAC vs. Vehicle) | -log10 (p-value) | Status |
| c-Src | -2.5 | 4.5 | Intended Target |
| Protein A | -0.2 | 0.5 | No significant change |
| Protein B | 0.1 | 0.3 | No significant change |
| Protein C | -0.5 | 1.0 | No significant change |
Table 2: Illustrative Proteomics Data for a Selective c-Src PROTAC. This table represents typical data from a proteomics experiment where only the intended target shows significant degradation.[7]
In a study of a PI3K/mTOR dual-targeting PROTAC, GP262, which utilizes a C8 alkyl linker (though with a VHL ligand), proteomics analysis confirmed its degradation efficacy and selectivity across the entire proteome.[5] This highlights the importance of such unbiased analysis in validating the specificity of PROTACs, regardless of the linker and E3 ligase combination.
Experimental Protocols
To ensure accurate and reproducible cross-reactivity assessment, a multi-pronged approach is essential.
Global Proteomics for Off-Target Identification
This method provides an unbiased, global assessment of changes in the proteome following PROTAC treatment.
Methodology:
-
Cell Culture and Treatment: Treat relevant cell lines with the PROTAC at a concentration around its DC50 for a specified time (e.g., 6, 12, or 24 hours). Include a vehicle-only control (e.g., DMSO).
-
Cell Lysis and Protein Digestion: Lyse the cells and digest the proteins into peptides using an enzyme like trypsin.
-
Isobaric Labeling (e.g., TMT or iTRAQ): Label the peptides from different treatment conditions with isobaric tags. This allows for multiplexing and accurate relative quantification.[6]
-
Liquid Chromatography-Mass Spectrometry (LC-MS/MS): Separate the labeled peptides by liquid chromatography and analyze them by tandem mass spectrometry.[6]
-
Data Analysis: Use specialized software to identify and quantify thousands of proteins. Proteins showing a significant and dose-dependent decrease in abundance in the PROTAC-treated samples are considered potential off-targets.[6]
Western Blotting for Target Validation and Off-Target Confirmation
Western blotting is a targeted approach to quantify the degradation of the intended protein and to validate potential off-targets identified by proteomics.
Methodology:
-
Cell Treatment and Lysis: Treat cells with a range of PROTAC concentrations for a set time. Lyse the cells to extract total protein.
-
Protein Quantification: Determine the protein concentration of each lysate using an assay like BCA.
-
SDS-PAGE and Transfer: Separate the proteins by size using SDS-PAGE and transfer them to a membrane (e.g., PVDF).
-
Immunoblotting: Block the membrane and then incubate with a primary antibody specific to the protein of interest (target or potential off-target). Follow this with an HRP-conjugated secondary antibody.
-
Detection and Analysis: Use a chemiluminescent substrate to visualize the protein bands. Quantify the band intensities and normalize to a loading control (e.g., GAPDH or β-actin). Calculate the percentage of degradation relative to the vehicle control to determine DC50 and Dmax values.[8][9]
Cellular Thermal Shift Assay (CETSA) for Target Engagement
CETSA can be used to confirm that the PROTAC engages with both its intended target and potential off-targets in a cellular context.
Methodology:
-
Treatment and Heating: Treat intact cells with the PROTAC. Heat the cells across a range of temperatures.
-
Lysis and Protein Quantification: Lyse the cells and separate the soluble fraction from the precipitated (denatured) proteins.
-
Analysis: The binding of a ligand (the PROTAC) can stabilize a protein, leading to a higher melting temperature. This thermal shift, detected by Western blot or mass spectrometry, confirms target engagement.[10][11]
Visualizing the PROTAC Mechanism and Experimental Workflows
Caption: The catalytic cycle of a CRBN-recruiting PROTAC.
Caption: Workflow for mass spectrometry-based proteomics analysis.
Conclusion
The cross-reactivity of "this compound" based PROTACs, and indeed all CRBN-recruiting PROTACs, is a critical parameter that must be thoroughly investigated during drug development. While the thalidomide moiety itself introduces a known set of potential off-targets (neosubstrates), the linker and warhead play equally important roles in determining the overall selectivity profile. A comprehensive assessment using unbiased proteomics, coupled with targeted validation methods like Western blotting and CETSA, is essential to fully characterize the specificity of any new PROTAC molecule. The length and composition of the linker, such as the C8 alkyl chain, must be carefully optimized to achieve potent on-target degradation while minimizing unintended off-target effects, ultimately leading to safer and more effective therapeutics.
References
- 1. PROTAC Drug Off-Target Protein Assessment Service | MtoZ Biolabs [mtoz-biolabs.com]
- 2. Proteolysis-targeting chimeras with reduced off-targets - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. benchchem.com [benchchem.com]
- 7. chemrxiv.org [chemrxiv.org]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. pelagobio.com [pelagobio.com]
- 11. A Shift in Thinking: Cellular Thermal Shift Assay-Enabled Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to E3 Ligase Linkers: Benchmarking "Thalidomide-O-amido-C8-NH2" Against Next-Generation Alternatives
In the rapidly advancing field of targeted protein degradation, the linker element of a Proteolysis Targeting Chimera (PROTAC) has emerged as a critical determinant of efficacy, selectivity, and pharmacokinetic properties. This guide provides a comprehensive comparison of "Thalidomide-O-amido-C8-NH2," a common building block for Cereblon (CRBN)-recruiting PROTACs, against a landscape of next-generation E3 ligase linkers. By presenting quantitative data, detailed experimental protocols, and visual representations of key biological and experimental processes, this document serves as a vital resource for researchers, scientists, and drug development professionals in the rational design of novel protein degraders.
The Central Role of the Linker in PROTAC Function
A PROTAC is a heterobifunctional molecule composed of a ligand that binds to a protein of interest (POI), a ligand that recruits an E3 ubiquitin ligase, and a linker that connects these two moieties.[1] The linker is not merely a passive spacer but an active contributor to the formation and stability of the ternary complex (POI-PROTAC-E3 ligase), which is a prerequisite for the ubiquitination and subsequent proteasomal degradation of the target protein.[2] The linker's length, chemical composition, rigidity, and attachment points profoundly influence the PROTAC's overall performance.[1]
Quantitative Comparison of E3 Ligase Linkers
The following tables summarize the performance of various PROTACs, categorized by the recruited E3 ligase and the nature of the linker. It is crucial to note that a direct head-to-head comparison is often challenging due to variations in the target protein, cell lines, and experimental conditions across different studies. The data presented here is compiled from various sources to provide a comparative perspective.
Table 1: Performance of CRBN-Based PROTACs with Different Linkers
| Target Protein | Linker Type/Name | DC50 (nM) | Dmax (%) | Cell Line |
| BRD4 | This compound derivative | <500 | Not Specified | H661 |
| BRD4 | Short PEG Linkers (1-2 units) | >5000 | Reduced | H661 |
| BRD4 | Long PEG Linkers (4-5 units) | <500 | Significant | H661 |
| EGFR (L858R) | Compound 69 (linker not specified) | 11-25 | Not Specified | HCC-827, H3255 |
| CDK4/6 | Palbociclib-based (linker not specified) | <10 | Not Specified | Not Specified |
| BRD9 | Piperidine-based (rigid) | 1 | Not Specified | Not Specified |
Table 2: Performance of VHL-Based PROTACs with Different Linkers
| Target Protein | Linker Type | DC50 (nM) | Dmax (%) | Cell Line |
| EGFR (L858R) | Compound 68 (linker not specified) | 3.3-5.0 | Not Specified | HCC-827, H3255 |
| BCL-xL | DT2216 (linker not specified) | 63 | 90.8 | MOLT-4 |
| Androgen Receptor | ARD-69 (linker not specified) | 0.76-0.86 | Not Specified | LNCaP, VCaP |
| HDAC1/3 | Benzamide-based (linker not specified) | 550-910 | >50 | HCT116 |
Table 3: Performance of PROTACs with Novel E3 Ligase Ligands and Linkers
| Target Protein | E3 Ligase | Linker Type | DC50 (nM) | Dmax (%) | Cell Line |
| BRD4 | DCAF11 | Alkenyl oxindole-based | 7.36 | >98 | Not Specified |
| BRD4 | FEM1B | Covalent ligand-based | 250 | 94 | Not Specified |
Signaling Pathways and Experimental Workflows
To facilitate a deeper understanding of the underlying mechanisms and evaluation processes, the following diagrams, generated using Graphviz, illustrate the PROTAC-mediated protein degradation pathway and a typical experimental workflow for benchmarking different linkers.
Detailed Experimental Protocols
A rigorous and standardized set of experimental protocols is essential for the accurate comparison of different PROTAC linkers.
Assessment of Ternary Complex Formation
The formation of a stable ternary complex is a critical step in PROTAC-mediated protein degradation.
-
Surface Plasmon Resonance (SPR):
-
Immobilize the target protein or E3 ligase onto a sensor chip.
-
Inject the PROTAC molecule at various concentrations to measure the binary binding affinity.
-
To assess ternary complex formation, co-inject the second protein partner (either POI or E3 ligase) with a saturating concentration of the PROTAC.
-
Analyze the sensorgrams to determine the association (kon) and dissociation (koff) rates, and the equilibrium dissociation constant (KD) of the ternary complex.
-
-
Isothermal Titration Calorimetry (ITC):
-
Place one of the protein components (e.g., the E3 ligase) in the sample cell of the calorimeter.
-
Titrate the PROTAC into the cell to measure the heat change upon binary complex formation.
-
In a separate experiment, pre-saturate the PROTAC with the first protein and titrate this complex into the second protein to measure the thermodynamics of ternary complex formation.
-
In-vitro Ubiquitination Assay
This assay directly measures the ability of the PROTAC to induce the ubiquitination of the target protein.
-
Combine the following components in a reaction buffer: E1 ubiquitin-activating enzyme, E2 ubiquitin-conjugating enzyme, the specific E3 ligase, ubiquitin, ATP, the POI, and the PROTAC at various concentrations.
-
Incubate the reaction mixture at 37°C for a defined period (e.g., 1-2 hours).
-
Stop the reaction and analyze the ubiquitination of the POI by Western blotting using an anti-ubiquitin or anti-POI antibody.
Cellular Protein Degradation Assays
These assays quantify the reduction of the target protein levels within a cellular context.
-
Western Blotting:
-
Culture the chosen cell line to an appropriate confluency.
-
Treat the cells with the PROTAC at a range of concentrations for a specific duration (e.g., 24 hours).
-
Lyse the cells and quantify the total protein concentration.
-
Separate the protein lysates by SDS-PAGE and transfer them to a membrane.
-
Probe the membrane with a primary antibody specific to the POI and a loading control (e.g., GAPDH, β-actin).
-
Incubate with a secondary antibody and detect the protein bands using an appropriate imaging system.
-
Quantify the band intensities to determine the percentage of protein degradation relative to the vehicle-treated control. From this data, calculate the DC50 and Dmax values.
-
-
Flow Cytometry:
-
If the POI is a cell surface protein, treat the cells with the PROTAC as described for Western blotting.
-
Stain the cells with a fluorescently labeled antibody specific to the POI.
-
Analyze the fluorescence intensity of the cell population using a flow cytometer to quantify the levels of the POI on the cell surface.
-
Cell Viability Assay
This assay assesses the cytotoxic effects of the PROTAC on the cells.
-
MTT Assay:
-
Seed cells in a 96-well plate and allow them to adhere overnight.
-
Treat the cells with the PROTAC at various concentrations for a defined period (e.g., 72 hours).
-
Add MTT reagent to each well and incubate to allow the formation of formazan crystals.
-
Solubilize the formazan crystals with a suitable solvent (e.g., DMSO).
-
Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle-treated control.
-
Conclusion
The selection of an appropriate linker is a critical, multifaceted decision in the design of a successful PROTAC. While "this compound" provides a synthetically accessible and widely used building block for recruiting the CRBN E3 ligase, the landscape of linker technology is rapidly evolving. Next-generation linkers, including those with varying lengths, compositions (e.g., PEG, rigid moieties), and those designed to recruit novel E3 ligases, offer the potential for enhanced potency, selectivity, and improved pharmacokinetic properties.[1] The systematic evaluation of different linker strategies, guided by the robust experimental protocols outlined in this guide, is paramount for the development of the next wave of transformative protein-degrading therapeutics.
References
Safety Operating Guide
Safeguarding Research: A Comprehensive Guide to the Proper Disposal of Thalidomide-O-amido-C8-NH2
For researchers and scientists engaged in the pioneering field of drug development, particularly with potent molecules like Thalidomide-O-amido-C8-NH2, ensuring laboratory safety and environmental protection is paramount. This guide provides a detailed, step-by-step operational and disposal plan for this compound, a crucial E3 ligase ligand-linker conjugate used in the synthesis of Proteolysis Targeting Chimeras (PROTACs). Adherence to these procedures is critical due to the potential hazards associated with thalidomide-based compounds.
It is imperative to consult with your institution's Environmental Health and Safety (EHS) department before initiating any disposal protocol. All procedures must be conducted in strict accordance with local, regional, national, and international regulations.
Immediate Safety and Handling Precautions
Before commencing any work with this compound, ensure all necessary safety measures are in place.
Personal Protective Equipment (PPE):
-
Eye Protection: Wear tightly fitting safety goggles with side-shields conforming to EN 166 (EU) or NIOSH (US) standards.[1]
-
Hand Protection: Handle with chemical-impermeable gloves (e.g., nitrile or neoprene) that have been inspected prior to use.[1][2] Gloves must satisfy the specifications of EU Directive 89/686/EEC and the standard EN 374 derived from it.[1]
-
Body Protection: Wear a lab coat. For larger quantities or in case of potential splashing, fire/flame resistant and impervious clothing is recommended.[1]
-
Respiratory Protection: If exposure limits are exceeded or irritation is experienced, use a full-face respirator.[1]
Engineering Controls:
-
All handling of this compound should be conducted in a well-ventilated area, preferably within a chemical fume hood to avoid the formation of dust and aerosols.[1]
-
Use non-sparking tools to prevent fire caused by electrostatic discharge.[1]
Quantitative Data Summary
While specific quantitative data for this compound is not extensively available, the following table summarizes key information for the hydrochloride salt of the compound and the parent compound, thalidomide, which should be considered for handling and disposal procedures.
| Property | Value | Source |
| Chemical Name | This compound hydrochloride | TargetMol SDS |
| CAS Number | 2446474-06-0 | [1] |
| Parent Compound | Thalidomide | Fisher Sci SDS |
| Parent CAS Number | 50-35-1 | [3] |
| Known Hazards | Potential for reproductive harm, known human teratogen (based on thalidomide).[2][3] | |
| Incompatible Materials | Strong acids/alkalis, strong oxidizing/reducing agents. | [4] |
| Storage | Store locked up, refrigerated.[3] For stock solutions: -80°C for 6 months; -20°C for 1 month.[5][6] |
Step-by-Step Disposal Protocol
The proper disposal of this compound is a multi-step process that prioritizes safety and regulatory compliance.
1. Waste Segregation and Collection:
-
Solid Waste:
-
Collect all solid waste, including unused this compound powder and contaminated disposable labware (e.g., pipette tips, weighing boats, gloves), in a designated, sealable, and clearly labeled hazardous waste container.[2]
-
The label should include the chemical name ("this compound"), hazard symbols (e.g., toxic, reproductive hazard), and the date of waste accumulation.[2]
-
-
Liquid Waste:
-
Contaminated Non-Disposable Labware:
-
Non-disposable glassware should be decontaminated using a validated procedure approved by your EHS department or disposed of as hazardous waste.[2]
-
2. Container Management:
-
Keep the hazardous waste container securely sealed when not in use.[2]
-
Store the container in a designated, secure, and well-ventilated area, away from incompatible materials.[2]
-
The storage area should be clearly marked as a hazardous waste accumulation site.[2]
3. Spill Management:
-
In the event of a spill, avoid dust formation.[1]
-
Evacuate personnel to a safe area and ensure adequate ventilation.[1]
-
Remove all sources of ignition.[1]
-
Wearing appropriate PPE, collect the spilled material using spark-proof tools and place it in a suitable, closed container for disposal.[1]
-
Prevent the chemical from entering drains.[1]
4. Final Disposal:
-
Arrange for the collection and disposal of the hazardous waste through your institution's EHS department or a licensed chemical waste disposal service.
-
Discharge into the environment must be avoided.[1]
5. Documentation:
-
Maintain accurate records of the amount of this compound waste generated and the date of disposal. This documentation is crucial for regulatory compliance.[2]
Logical Workflow for Disposal
The following diagram illustrates the logical workflow for the safe disposal of this compound.
Caption: Logical workflow for the safe disposal of this compound.
This comprehensive guide provides the essential framework for the safe handling and disposal of this compound. By prioritizing safety, adhering to established protocols, and maintaining open communication with your institution's EHS department, you contribute to a secure research environment and the protection of our ecosystem.
References
Essential Safety and Operational Protocols for Handling Thalidomide-O-amido-C8-NH2
For research use only. Not for use in humans.
This document provides crucial safety and logistical guidance for researchers, scientists, and drug development professionals handling Thalidomide-O-amido-C8-NH2. This compound is a synthesized E3 ligase ligand-linker conjugate containing a thalidomide-based cereblon ligand, intended for use in the synthesis of PROTACs.[1][2] Given its structural similarity to thalidomide, a substance known for its severe teratogenic effects, this compound must be handled with extreme caution, assuming it carries similar reproductive toxicity risks.[3][4][5] Adherence to all institutional and local regulations for hazardous material handling and waste disposal is mandatory.[3]
Hazard Identification and Risk Assessment
This compound is a potent pharmaceutical compound. While a specific Safety Data Sheet (SDS) with comprehensive toxicological data for this novel compound is not widely available, the SDS for the closely related "Thalidomide-NH-C8-NH2 hydrochloride" and general knowledge of thalidomide analogs indicate significant potential hazards.[6] A thorough risk assessment must be conducted by trained personnel before any handling.[3]
Key Potential Hazards:
-
Reproductive Toxicity: Assumed to be a significant risk based on the thalidomide moiety.[3]
-
Acute Toxicity: May be harmful if swallowed, inhaled, or absorbed through the skin.
-
Irritation: May cause eye, skin, and respiratory tract irritation.
Personal Protective Equipment (PPE)
A multi-layered approach to PPE is required to minimize exposure. The following table summarizes the necessary equipment for handling this compound.
| PPE Category | Item | Specifications and Use |
| Hand Protection | Double Gloves | Wear two pairs of chemical-impermeable gloves (e.g., nitrile). Consult glove manufacturer compatibility charts. Change gloves immediately if contaminated and regularly during prolonged use. |
| Body Protection | Disposable Gown | A long-sleeved, seamless gown that closes in the back is required.[7] It should have tight-fitting elastic or knit cuffs.[7] For handling solids outside of a containment system, a "bunny suit" or coverall may be necessary.[7][8] |
| Eye Protection | Safety Goggles | Use safety goggles with side-shields to protect against splashes and airborne particles.[9] A face shield may also be used for full facial protection.[7] |
| Respiratory Protection | Respirator | For handling powders or creating aerosols, a respirator is mandatory. An N95 is the minimum, but a powered air-purifying respirator (PAPR) is recommended for higher-risk activities.[7][10][11] Surgical masks do not provide adequate protection.[7] |
| Foot Protection | Shoe Covers | Disposable, slip-resistant shoe covers must be worn over footwear.[7] |
Engineering Controls and Safe Handling
Engineering controls are the primary means of minimizing exposure.
-
Ventilation: All handling of this compound, especially of the solid form, must occur in a well-ventilated area, preferably within a certified chemical fume hood, glovebox, or other containment enclosure.[6][9]
-
Designated Area: Designate a specific area for handling this compound to prevent cross-contamination.
-
Spill Kit: A spill kit with appropriate absorbent materials should be readily available.[3]
Safe Handling Practices:
-
Do not eat, drink, or smoke in the handling area.[12]
-
Wash hands thoroughly after handling, even if gloves were worn.[12][13]
-
Remove and properly dispose of contaminated PPE before leaving the work area.
Spill and Emergency Procedures
In the event of a spill, follow these steps:
-
Evacuate: Non-essential personnel should leave the immediate area.[3]
-
Ventilate: Ensure the area is well-ventilated.[3]
-
Contain: Use an absorbent material to contain the spill.[3]
-
Clean: Carefully collect the absorbed material and place it in a sealed, labeled container for hazardous waste.[3]
-
Decontaminate: Clean the spill area with an appropriate solvent.[3]
First Aid Measures:
| Exposure Route | First Aid Procedure |
| Skin Contact | Immediately wash the affected area with soap and plenty of water. Remove contaminated clothing. Consult a doctor.[6] |
| Eye Contact | Rinse with pure water for at least 15 minutes. Consult a doctor.[6] |
| Inhalation | Move to fresh air. If breathing is difficult, provide oxygen. Seek immediate medical attention. |
| Ingestion | Do NOT induce vomiting. Rinse mouth with water. Call a doctor or Poison Control Center immediately.[6] |
Disposal Plan
All waste containing this compound must be treated as hazardous waste.
-
Segregation: Do not mix this waste with other waste streams unless explicitly permitted by your institution's environmental health and safety (EHS) office.[3]
-
Containerization: Collect waste in a suitable, sealed, and clearly labeled container. The label should include "Hazardous Waste" and the chemical name.[3]
-
Storage: Store the sealed waste container in a designated, secure satellite accumulation area away from incompatible materials.[3]
-
Disposal: Contact your institution's EHS office for pickup and disposal of the hazardous waste.[3] Discharge into the environment must be avoided.[6]
Diagrams
Caption: Workflow for safe handling of this compound.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. benchchem.com [benchchem.com]
- 4. The molecular mechanism of thalidomide analogs in hematologic malignancies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. targetmol.com [targetmol.com]
- 7. 8 Types of PPE to Wear When Compounding Hazardous Drugs | Provista [provista.com]
- 8. DuPont E-Guide Explains How to Protect Workers From the Risk of Highly Potent Pharmaceutical Ingredients [dupont.co.uk]
- 9. Thalidomide-O-amido-C8-NHBoc|1950635-34-3|MSDS [dcchemicals.com]
- 10. aiha.org [aiha.org]
- 11. Handling & Processing of Potent Compounds: A Holistic Approach - IPS [ipsdb.com]
- 12. fishersci.com [fishersci.com]
- 13. research.uga.edu [research.uga.edu]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
